Boc-NH-PEG15-NH2
Description
Properties
Molecular Formula |
C37H76N2O17 |
|---|---|
Molecular Weight |
821.0 g/mol |
IUPAC Name |
tert-butyl N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate |
InChI |
InChI=1S/C37H76N2O17/c1-37(2,3)56-36(40)39-5-7-42-9-11-44-13-15-46-17-19-48-21-23-50-25-27-52-29-31-54-33-35-55-34-32-53-30-28-51-26-24-49-22-20-47-18-16-45-14-12-43-10-8-41-6-4-38/h4-35,38H2,1-3H3,(H,39,40) |
InChI Key |
RTWNWTAZZLCVOD-UHFFFAOYSA-N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
t-Boc-N-amido-PEG15-amine |
Origin of Product |
United States |
Foundational & Exploratory
In-Depth Technical Guide to Boc-NH-PEG15-NH2: A Core Component in Modern Drug Development
For Immediate Release
This technical guide provides a comprehensive overview of the key properties and applications of Boc-NH-PEG15-NH2, a heterobifunctional PROTAC linker critical for researchers, scientists, and drug development professionals. This document outlines its physicochemical characteristics, detailed experimental protocols for its use, and a logical workflow for its integration into novel therapeutic development.
Core Quantitative Data
This compound is a high-purity polyethylene glycol (PEG) linker that plays a pivotal role in the synthesis of Proteolysis Targeting Chimeras (PROTACs). Its key quantitative data are summarized below for easy reference and comparison.
| Property | Value | Source(s) |
| Molecular Weight | 821.00 g/mol | [1][2] |
| Chemical Formula | C37H76N2O17 | [1][2] |
| CAS Number | 2222566-55-2 | [1] |
| Appearance | Viscous Liquid or White Solid | [1] |
| Purity | Typically ≥95% | |
| Storage Conditions | Store at -20°C, sealed and protected from moisture. |
Experimental Protocols
The utility of this compound lies in its two distinct functional groups: a Boc-protected amine and a free primary amine. This allows for sequential conjugation reactions. The following protocols are representative methodologies for the key steps in utilizing this linker for PROTAC synthesis.
Boc Group Deprotection
The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under many reaction conditions and its facile removal under acidic conditions.[3]
Objective: To remove the Boc protecting group to reveal a free amine for subsequent conjugation.
Materials:
-
Boc-NH-PEG15-NH-conjugate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Nitrogen or Argon gas
-
Rotary evaporator
Procedure:
-
Dissolve the Boc-protected compound in dichloromethane (DCM).
-
Add a solution of 20-50% trifluoroacetic acid (TFA) in DCM to the reaction mixture.[1]
-
Stir the reaction at room temperature for 1-2 hours. Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS).
-
Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.
-
The resulting deprotected amine-PEG conjugate is often obtained as a salt (e.g., TFA salt) and can be used in the next step with or without further purification.
Amine Coupling (Amidation)
The free amine of the PEG linker can be readily coupled to a carboxylic acid on a target molecule, such as a ligand for a protein of interest (POI) or an E3 ligase, to form a stable amide bond.
Objective: To conjugate the free amine of the PEG linker to a carboxylic acid-containing molecule.
Materials:
-
Amine-PEG15-NH2 (from deprotection step)
-
Carboxylic acid-containing molecule (e.g., POI ligand)
-
Coupling agents (e.g., HATU, HOBt, EDC)
-
Base (e.g., DIPEA, triethylamine)
-
Anhydrous solvent (e.g., DMF, DCM)
-
Nitrogen or Argon atmosphere
Procedure:
-
Dissolve the carboxylic acid-containing molecule (1 equivalent) in anhydrous DMF or DCM under an inert atmosphere (Nitrogen or Argon).
-
Add a coupling agent such as HATU (1.1 equivalents) and a non-nucleophilic base like DIPEA (2-3 equivalents).
-
Stir the mixture for 10-15 minutes at room temperature to activate the carboxylic acid.
-
Add the Amine-PEG15-NH2 linker (1-1.2 equivalents) to the reaction mixture.
-
Allow the reaction to proceed at room temperature for 2-24 hours. Monitor the reaction progress by LC-MS or HPLC.
-
Once the reaction is complete, the solvent can be removed, and the product purified using an appropriate chromatographic method, such as reverse-phase HPLC, which is well-suited for polar molecules like PEGylated compounds.[2]
Signaling Pathways and Experimental Workflows
The primary application of this compound is in the construction of PROTACs. A PROTAC is a heterobifunctional molecule that simultaneously binds to a target protein of interest and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target protein. The PEG linker serves to connect the two binding moieties.
Caption: Synthetic workflow for a PROTAC using this compound.
The diagram above illustrates a common synthetic strategy for creating a PROTAC molecule. The free amine of this compound is first coupled to a carboxylic acid on the first ligand. Following this, the Boc group is removed to expose a new primary amine, which is then coupled to the second ligand to complete the synthesis of the final PROTAC. This sequential approach prevents polymerization and ensures the defined structure of the final product.
References
An In-depth Technical Guide to Heterobifunctional PEG Linkers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of heterobifunctional polyethylene glycol (PEG) linkers, covering their core principles, diverse applications, and the experimental protocols essential for their successful implementation in research and drug development.
Core Concepts of Heterobifunctional PEG Linkers
Heterobifunctional PEG linkers are polymers of polyethylene glycol that possess two different reactive functional groups at their termini.[1][2] This dual-reactivity allows for the sequential and specific conjugation of two distinct molecules, such as a drug and a targeting antibody.[1][3] The incorporation of a PEG chain as a spacer offers several significant advantages in bioconjugation, including enhanced hydrophilicity, improved pharmacokinetic profiles, and reduced immunogenicity of the final conjugate.[1][4][5]
The key benefits of utilizing PEG linkers in bioconjugation include:
-
Enhanced Solubility : The hydrophilic nature of the PEG chain significantly increases the solubility of hydrophobic drugs and biomolecules in aqueous environments, which can reduce aggregation.[4][][7]
-
Improved Pharmacokinetics : The increased hydrodynamic size of a PEGylated molecule reduces its renal clearance, leading to a longer circulation time in the bloodstream.[8][9]
-
Reduced Immunogenicity : The PEG linker can mask antigenic epitopes on the surface of a therapeutic molecule, reducing the potential for an immune response.[3][8]
-
Controlled Drug Release : By incorporating cleavable functional groups, heterobifunctional PEG linkers can be designed to release a therapeutic agent under specific physiological conditions, such as the acidic environment of a tumor.[3]
-
Tunable Length : The length of the PEG chain can be precisely controlled, allowing for optimization of the distance between the two conjugated molecules to maintain their biological activity.[1][3]
Types of Heterobifunctional PEG Linkers
The versatility of heterobifunctional PEG linkers stems from the variety of reactive functional groups that can be incorporated at their ends. The choice of functional groups is dictated by the available reactive sites on the target molecules (e.g., protein, peptide, small molecule drug).[8][]
Commonly Targeted Functional Groups on Biomolecules:
-
Amines (e.g., lysine residues, N-terminus) : This is a frequent target for PEGylation due to the abundance of lysine residues on the surface of most proteins.[8]
-
Thiols (e.g., cysteine residues) : Cysteine residues offer a more specific site for PEGylation as they are generally less abundant than lysines.[8]
-
Carboxylic Acids (e.g., aspartic acid, glutamic acid, C-terminus) : These groups can also be targeted for conjugation.[8]
A wide array of heterobifunctional PEG linkers are commercially available, featuring various combinations of reactive termini.[2][11] Some common examples include:
-
Amine-reactive groups : N-hydroxysuccinimide (NHS) esters, p-nitrophenyl carbonates (NPC).[12]
-
Thiol-reactive groups : Maleimides, vinyl sulfones, and pyridyl disulfides.[8]
-
Bioorthogonal reactive groups ("Click Chemistry") : Azides and alkynes (including DBCO for copper-free click chemistry).[13][14]
-
Carbonyl-reactive groups : Hydrazides and aminooxy groups.[12]
The selection of a specific heterobifunctional PEG linker depends on the desired conjugation strategy, the stability of the resulting linkage, and the specific functional groups present on the molecules to be conjugated.
Quantitative Data on PEG Linkers
The physical and chemical properties of PEG linkers can be precisely tailored by varying the number of ethylene glycol units. This allows for fine-tuning of the properties of the resulting bioconjugate.
| Property | Description | Impact on Bioconjugate |
| Molecular Weight (MW) | The mass of the PEG linker, determined by the number of ethylene glycol units. | Higher MW generally leads to a longer circulation half-life and reduced immunogenicity.[9] |
| Contour Length | The end-to-end distance of the fully extended PEG chain. | Affects the spatial separation between the conjugated molecules, which can be critical for maintaining biological activity.[15] |
| Hydrodynamic Radius | The effective radius of the PEGylated molecule in solution. | A larger hydrodynamic radius reduces renal clearance, prolonging circulation time.[8][9] |
| Drug-to-Antibody Ratio (DAR) | In the context of Antibody-Drug Conjugates (ADCs), this is the number of drug molecules conjugated to a single antibody. | Hydrophilic PEG linkers can enable higher DARs without causing aggregation, potentially increasing therapeutic potency.[4] |
Table 1: Properties of Common PEG Linkers [15][16]
| Linker | Molecular Weight (Da) | Number of PEO Units | Contour Length (nm) |
| PEG2 | 88 | 2 | 0.6 |
| PEG10 | ~500 | 10 | - |
| PEG11 | 484 | 11 | 3.1 |
| PEG45 | 2000 | 45 | 12.7 |
| PEG80 | 3500 | 80 | 22.3 |
| PEG114 | 5000 | 114 | 31.8 |
Note: The contour length is calculated based on a PEO unit length of approximately 0.28 nm in water.[15]
Key Applications in Drug Development and Research
Heterobifunctional PEG linkers are indispensable tools in modern medicine and biological research, with applications spanning targeted drug delivery, diagnostics, and proteomics.[3][17][18]
Antibody-Drug Conjugates (ADCs)
ADCs are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic drug.[3][] Heterobifunctional PEG linkers are crucial in the design of ADCs, where they connect the antibody to the drug payload.[7][19] The use of PEG linkers in ADCs can:
-
Improve the solubility and stability of the ADC.[][20]
-
Enable the attachment of a higher number of drug molecules (higher DAR) without inducing aggregation.[4]
-
Allow for controlled release of the drug at the target site through the use of cleavable linkers.[3]
Peptide and Protein Therapeutics
PEGylation is a widely used strategy to improve the therapeutic properties of proteins and peptides.[17] Heterobifunctional linkers allow for site-specific PEGylation, which can:
-
Protect peptides from enzymatic degradation, increasing their stability and half-life.[3]
-
Enhance the solubility of therapeutic proteins.
-
Reduce the immunogenicity of the protein therapeutic.[8]
Nanoparticle Drug Delivery
In nanotechnology, heterobifunctional PEG linkers are used to functionalize the surface of nanoparticles.[3] This can involve:
-
Attaching targeting ligands (e.g., antibodies, peptides) to the nanoparticle surface to direct them to specific cells or tissues.
-
Conjugating drugs to the nanoparticle surface.
-
Creating a "stealth" coating that helps the nanoparticles evade the immune system, thereby increasing their circulation time.[17]
Diagnostics and Imaging
PEG linkers are also important in the development of diagnostic tools and imaging agents.[17] They can be used to:
-
Attach fluorescent dyes or radionuclides to targeting molecules for in vivo imaging.[17]
-
Immobilize biomolecules onto the surface of biosensors for diagnostic assays.
Experimental Protocols
The following sections provide detailed methodologies for key experiments involving heterobifunctional PEG linkers.
General Workflow for Bioconjugation
The overall process of creating a bioconjugate using a heterobifunctional PEG linker involves several key steps, from initial conjugation to final characterization.
References
- 1. benchchem.com [benchchem.com]
- 2. Heterobifunctional Linear PEGs - CD Bioparticles [cd-bioparticles.net]
- 3. purepeg.com [purepeg.com]
- 4. adcreview.com [adcreview.com]
- 5. precisepeg.com [precisepeg.com]
- 7. What are PEG Linkers? - Creative Biolabs [creative-biolabs.com]
- 8. benchchem.com [benchchem.com]
- 9. PEG Length and Chemical Linkage Controls Polyacridine Peptide DNA Polyplex Pharmacokinetics, Biodistribution, Metabolic Stability and In Vivo Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Heterobifunctional PEGs Supplier-Biochempeg.com [biochempeg.com]
- 12. interchim.fr [interchim.fr]
- 13. Efficient Synthesis of Diverse Heterobifunctionalized Clickable Oligo(ethylene glycol) Linkers: Potential Applications in Bioconjugation and Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]
- 15. Item - PEG linkers and properties. - Public Library of Science - Figshare [plos.figshare.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. purepeg.com [purepeg.com]
- 18. m.youtube.com [m.youtube.com]
- 19. PEG Linkers & Their Applications | Biopharma PEG [biochempeg.com]
- 20. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to Boc-NH-PEG15-NH2: A Heterobifunctional Linker for Advanced Drug Development
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on the heterobifunctional linker, Boc-NH-PEG15-NH2, a critical component in the development of targeted therapeutics. This document details its chemical properties, key suppliers, and its primary application in the synthesis of Proteolysis Targeting Chimeras (PROTACs). Furthermore, it outlines detailed experimental protocols and visualizes the underlying biological and chemical workflows.
Compound Identification and Properties
Chemical Name: tert-butyl (2-(2-(...-(2-(2-aminoethoxy)ethoxy)...)ethoxy)ethyl)carbamate (15 PEG units)
CAS Number: 2222566-55-2[1]
This compound is a PEG-based linker molecule featuring a Boc-protected amine on one terminus and a free amine on the other, connected by a 15-unit polyethylene glycol (PEG) chain. The Boc (tert-butyloxycarbonyl) group serves as a protecting group for the amine, which can be selectively removed under acidic conditions.[2][3] The hydrophilic PEG spacer enhances the solubility and pharmacokinetic properties of the resulting conjugate.[4][5][]
Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C37H76N2O17 | MedchemExpress, PurePEG |
| Molecular Weight | 821.01 g/mol | |
| Appearance | White to off-white solid or viscous oil | MedchemExpress, Creative PEGWorks |
| Purity | Typically ≥95% | Various Suppliers |
| Solubility | Soluble in water, DMSO, DMF, and chlorinated solvents.[2][5] | Creative PEGWorks |
| Storage | Store at -20°C, protected from moisture.[5] | Various Suppliers |
Key Suppliers
A number of chemical suppliers specialize in providing high-purity this compound for research and development purposes. Notable suppliers include:
-
Sigma-Aldrich (MilliporeSigma)
-
MedchemExpress
-
PurePEG
-
TargetMol
-
Creative PEGWorks
-
BOC Sciences []
-
Biopharma PEG [4]
Application in PROTAC Synthesis
This compound is predominantly utilized as a heterobifunctional linker in the synthesis of PROTACs.[1][7][8][9] PROTACs are novel therapeutic modalities that co-opt the cell's natural protein degradation machinery to eliminate disease-causing proteins.
A PROTAC molecule consists of three key components: a ligand that binds to the target protein (the "warhead"), a ligand for an E3 ubiquitin ligase, and a linker that connects the two. The linker's length and composition are critical for the proper folding and function of the PROTAC, enabling the formation of a stable ternary complex between the target protein and the E3 ligase.
PROTAC Mechanism of Action
The mechanism of action of a PROTAC involves hijacking the ubiquitin-proteasome system (UPS).
Caption: The PROTAC molecule facilitates the formation of a ternary complex, leading to the ubiquitination and subsequent proteasomal degradation of the target protein.
Experimental Protocols
Representative Protocol for PROTAC Synthesis using this compound
This protocol describes a general two-step synthesis of a PROTAC, starting with the coupling of the E3 ligase ligand to the this compound linker, followed by deprotection and coupling to the target protein ligand.
Step 1: Coupling of E3 Ligase Ligand to this compound
-
Dissolve the E3 ligase ligand containing a carboxylic acid functional group (1.0 eq) in a suitable anhydrous solvent such as DMF or DCM.
-
Add a coupling agent like HATU (1.1 eq) and a base such as DIPEA (2.0 eq) to the solution and stir for 10 minutes at room temperature to activate the carboxylic acid.
-
Add a solution of this compound (1.0 eq) in the same solvent to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with saturated aqueous NaHCO3 and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the Boc-protected E3 ligase-linker conjugate.
Step 2: Boc Deprotection and Coupling of Target Protein Ligand
-
Dissolve the Boc-protected E3 ligase-linker conjugate (1.0 eq) in a solution of 20-50% trifluoroacetic acid (TFA) in DCM.[2][3]
-
Stir the reaction at room temperature for 1-2 hours. Monitor the deprotection by LC-MS.
-
Once the reaction is complete, remove the solvent and excess TFA under reduced pressure. The resulting amine is typically used in the next step without further purification.
-
In a separate flask, dissolve the target protein ligand containing a carboxylic acid functional group (1.0 eq) in anhydrous DMF or DCM.
-
Activate the carboxylic acid with HATU (1.1 eq) and DIPEA (2.0 eq) for 10 minutes at room temperature.
-
Add the deprotected E3 ligase-linker conjugate (as the TFA salt) and an additional equivalent of DIPEA to the activated target protein ligand solution.
-
Stir the reaction at room temperature for 4-12 hours, monitoring by LC-MS.
-
Work up the reaction as described in Step 1.
-
Purify the final PROTAC product using reverse-phase HPLC (RP-HPLC) to achieve high purity.[10] The PEG chain may necessitate the use of columns such as C4 or C8 for optimal separation.[10]
-
Characterize the final product by LC-MS and NMR spectroscopy.
Caption: A general workflow for the two-step synthesis of a PROTAC molecule using a Boc-protected PEG linker.
Protocol for Western Blot Analysis of PROTAC-Mediated Protein Degradation
This protocol outlines the steps to assess the efficacy of a synthesized PROTAC in degrading its target protein in a cellular context.[11][12][13][14]
-
Cell Culture and Treatment:
-
Plate cells at a suitable density in 6-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the PROTAC (e.g., 1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 4, 8, 16, or 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify the total protein concentration of each lysate using a BCA or Bradford assay to ensure equal protein loading for the subsequent steps.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the target protein levels to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Protocol for Ternary Complex Formation Assay
The formation of a stable ternary complex is a prerequisite for effective PROTAC-mediated protein degradation. Several biophysical techniques can be used to characterize this interaction, including Surface Plasmon Resonance (SPR), Bio-Layer Interferometry (BLI), and Isothermal Titration Calorimetry (ITC).[15][16][17] The following is a general workflow for an SPR-based assay.[16][18]
-
Immobilization of E3 Ligase:
-
Immobilize a purified, tagged (e.g., His-tagged) E3 ligase onto a suitable SPR sensor chip (e.g., Ni-NTA chip).
-
-
Binary Interaction Analysis:
-
Inject a series of concentrations of the PROTAC over the immobilized E3 ligase to determine the binary binding affinity (KD).
-
In a separate experiment, inject a series of concentrations of the target protein over an appropriate sensor surface with an immobilized ligand for the target protein to determine its binary binding affinity to the PROTAC.
-
-
Ternary Complex Formation Analysis:
-
Inject a constant, near-saturating concentration of the target protein mixed with a series of concentrations of the PROTAC over the immobilized E3 ligase.
-
The resulting sensorgrams will show the formation of the ternary complex.
-
Analyze the kinetic data (kon and koff) to determine the affinity of the ternary complex.
-
-
Cooperativity Calculation:
-
Cooperativity (α) is a measure of the influence of the binary interactions on the stability of the ternary complex. It can be calculated from the binding affinities. A cooperativity value greater than 1 indicates a positive cooperative binding, which is often desirable for potent PROTACs.
-
Conclusion
This compound is a versatile and valuable tool for researchers in the field of targeted protein degradation. Its well-defined structure, commercial availability, and straightforward reactivity make it an excellent choice for the synthesis of PROTACs and other drug conjugates. The protocols and workflows provided in this guide offer a solid foundation for the successful application of this linker in the development of novel therapeutics. Careful optimization of the synthetic and analytical procedures will be crucial for the generation of potent and selective protein degraders.
References
- 1. Boc-NH-PEG2-C2-NH2 | TargetMol [targetmol.com]
- 2. jk-sci.com [jk-sci.com]
- 3. Amine Protection / Deprotection [fishersci.co.uk]
- 4. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 5. creativepegworks.com [creativepegworks.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. charnwooddiscovery.com [charnwooddiscovery.com]
- 17. tandfonline.com [tandfonline.com]
- 18. o2hdiscovery.co [o2hdiscovery.co]
The Strategic Role of Boc-NH-PEG15-NH2 in PROTAC Linker Design: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The advent of Proteolysis Targeting Chimeras (PROTACs) has marked a paradigm shift in therapeutic intervention, moving beyond simple inhibition to induce the targeted degradation of disease-causing proteins. These heterobifunctional molecules consist of two ligands—one binding the protein of interest (POI) and the other recruiting an E3 ubiquitin ligase—connected by a chemical linker. Far from being a passive spacer, the linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the crucial ternary complex. Among the diverse array of linker chemistries, polyethylene glycol (PEG) linkers have emerged as a cornerstone of PROTAC design. This guide provides a comprehensive technical overview of the role of a specific long-chain PEG linker, Boc-NH-PEG15-NH2, in the design and development of potent and selective protein degraders.
Core Principles of PEG Linkers in PROTACs
Polyethylene glycol (PEG) linkers are composed of repeating ethylene glycol units, which impart a unique combination of hydrophilicity and flexibility.[1] This is particularly advantageous in PROTAC design, where the conjugation of two often large and hydrophobic ligands can result in molecules with poor solubility and limited cell permeability. The this compound linker, with its 15 ethylene glycol units, offers a significant degree of these desirable properties.
The primary amine (-NH2) and the Boc-protected amine (Boc-NH-) terminals of this compound provide orthogonal handles for the sequential conjugation of the POI ligand and the E3 ligase ligand. The Boc protecting group can be readily removed under acidic conditions, revealing a primary amine for subsequent amide bond formation or other conjugation chemistries.[2] This modular nature simplifies the synthesis of PROTAC libraries with varying ligands.
Impact on Physicochemical Properties and Cell Permeability
The incorporation of a long PEG chain like that in this compound significantly enhances the aqueous solubility of PROTACs.[3][4] The ether oxygens within the PEG backbone can act as hydrogen bond acceptors, improving interactions with aqueous environments. This increased solubility is crucial for both in vitro assays and in vivo applications.
The relationship between PEG linker length and cell permeability is more complex. While the hydrophilicity of PEG can potentially hinder passive diffusion across the lipophilic cell membrane, the flexibility of long PEG chains can be advantageous.[5] Longer PEG linkers can adopt folded conformations, effectively shielding the polar surface area of the PROTAC and creating a more compact, less polar structure that is more amenable to cellular uptake.[6] However, there is an optimal length, and excessively long PEG chains can also lead to decreased permeability. Therefore, the choice of a PEG15 linker represents a balance between enhancing solubility and maintaining adequate cell permeability, which often needs to be empirically determined for each specific PROTAC system.
The Critical Role of Linker Length in Ternary Complex Formation and Degradation Efficacy
The length of the linker is a paramount determinant of a PROTAC's ability to induce the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase).[7][8] A linker that is too short may cause steric hindrance, preventing the two proteins from coming together effectively. Conversely, a linker that is too long may not sufficiently constrain the proteins, leading to an unstable and non-productive complex.[7]
Systematic studies have demonstrated the profound impact of linker length on degradation potency (DC50) and maximal degradation (Dmax). While specific data for a 15-unit PEG linker is not extensively available in the public domain, studies on PROTACs with varying PEG linker lengths targeting different proteins provide valuable insights into this critical relationship.
Quantitative Data on the Impact of PEG Linker Length on PROTAC Efficacy
The following tables summarize data from studies on PROTACs with varying linker lengths, illustrating the principle of linker length optimization. It is important to note that the optimal linker length is target- and E3 ligase-dependent.
| Target Protein | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| TBK1 | < 12 | No degradation | - | [9] |
| 21 | 3 | 96 | [9] | |
| 29 | 292 | 76 | [9] | |
| ERα | 12 | ~5000 | ~75 | [7] |
| 16 | ~1000 | ~95 | [7] | |
| 19 | ~5000 | ~70 | [7] |
Note: The data presented is for PROTACs with varying linker compositions and lengths and is intended to illustrate the principle of linker optimization. Specific performance of a PROTAC with a this compound linker will be dependent on the specific warhead and E3 ligase ligand used.
Experimental Protocols
Detailed and robust experimental protocols are essential for the accurate evaluation of PROTACs. The following sections provide methodologies for key experiments in PROTAC development.
Synthesis of a PROTAC using a Boc-Protected Amino-PEG-Amine Linker
This protocol outlines a general solution-phase synthesis approach for coupling a warhead (POI ligand) and an E3 ligase ligand using a Boc-NH-PEG-NH2 linker.
Step 1: Amide Coupling of the Warhead to the Linker
-
Dissolve the warhead containing a carboxylic acid moiety (1 equivalent) and a peptide coupling reagent such as HATU (1.1 equivalents) in an anhydrous aprotic solvent like N,N-Dimethylformamide (DMF).
-
Add a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) (2 equivalents), to the solution.
-
To this activated warhead solution, add a solution of this compound (1 equivalent) in DMF.
-
Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 4-16 hours.
-
Monitor the reaction progress by an appropriate analytical technique (e.g., LC-MS or TLC).
-
Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and wash sequentially with aqueous solutions of a weak acid (e.g., 0.5 N HCl), saturated sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting Boc-protected intermediate by column chromatography on silica gel.
Step 2: Boc Deprotection
-
Dissolve the purified Boc-protected intermediate in a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) (e.g., 20-50% TFA/DCM).
-
Stir the reaction at room temperature for 1-2 hours.
-
Monitor the deprotection by LC-MS.
-
Upon completion, remove the solvent and TFA under reduced pressure. Co-evaporation with a solvent like toluene can aid in the complete removal of residual TFA.
-
The resulting amine-intermediate is often used in the next step without further purification.
Step 3: Amide Coupling of the E3 Ligase Ligand
-
Activate the carboxylic acid of the E3 ligase ligand (1 equivalent) using a peptide coupling reagent (e.g., HATU, 1.1 equivalents) and a base (e.g., DIPEA, 2 equivalents) in an anhydrous solvent like DMF.
-
Add the deprotected amine-intermediate from the previous step to the activated E3 ligase ligand solution.
-
Stir the reaction mixture at room temperature under an inert atmosphere for 4-16 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, perform an aqueous workup as described in Step 1.
-
Purify the final PROTAC product by preparative HPLC to obtain the desired compound with high purity.
Western Blot Analysis of PROTAC-Induced Protein Degradation
This protocol details the quantification of target protein degradation in cells treated with a PROTAC.[5]
-
Cell Culture and Treatment: Plate cells at an appropriate density in multi-well plates and allow them to adhere overnight. Treat the cells with a range of concentrations of the PROTAC compound or vehicle control (e.g., DMSO) for a predetermined time (e.g., 4, 8, 16, or 24 hours).[10]
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[10]
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA protein assay kit.
-
Sample Preparation and SDS-PAGE: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil the samples at 95-100°C for 5-10 minutes. Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[10]
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST (Tris-Buffered Saline with 0.1% Tween-20) for 1 hour at room temperature.[5] Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C. Incubate with a primary antibody against a loading control protein (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[5] After further washes, add a chemiluminescent substrate and capture the signal using an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control. Generate dose-response curves to determine the DC50 and Dmax values.
Co-Immunoprecipitation (Co-IP) to Detect Ternary Complex Formation
This protocol is used to confirm the formation of the POI-PROTAC-E3 ligase ternary complex in cells.[6]
-
Cell Treatment and Lysis: Treat cells with the PROTAC at a concentration known to induce degradation, a negative control (e.g., vehicle), and a proteasome inhibitor (e.g., MG132) to stabilize the ubiquitinated protein and the ternary complex. Lyse the cells in a non-denaturing lysis buffer.[6]
-
Pre-clearing: Incubate the cell lysates with protein A/G agarose/magnetic beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysates with an antibody against the E3 ligase (e.g., anti-VHL or anti-CRBN) or an isotype control antibody overnight at 4°C.[6]
-
Immune Complex Capture: Add protein A/G beads to capture the antibody-protein complexes.
-
Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting, probing for the presence of the POI. The detection of the POI in the sample immunoprecipitated with the E3 ligase antibody (and not in the isotype control) confirms the formation of the ternary complex.[6]
Visualizing PROTAC Mechanisms and Workflows
Graphical representations are invaluable for understanding the complex biological processes and experimental procedures involved in PROTAC research. The following diagrams were generated using the Graphviz DOT language.
Conclusion
The linker is a critical and multifaceted component of a PROTAC molecule, and the use of long-chain PEG linkers like this compound offers distinct advantages in modulating the physicochemical and pharmacological properties of the resulting degrader. The enhanced solubility and conformational flexibility afforded by the PEG15 chain can be instrumental in achieving potent and selective protein degradation. However, the optimal linker length is highly dependent on the specific target and E3 ligase pair, necessitating a systematic approach to linker design and optimization. The detailed experimental protocols and conceptual diagrams provided in this guide serve as a valuable resource for researchers in the rational design and evaluation of next-generation PROTACs for therapeutic applications.
References
- 1. nbinno.com [nbinno.com]
- 2. BOC-NH-PEG2-NH2, 153086-78-3 - Biopharma PEG [biochempeg.com]
- 3. Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
A Technical Guide to the Fundamental Applications of PEG Spacers in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Poly(ethylene glycol) (PEG) has become an indispensable tool in bioconjugation, serving as a versatile spacer to link biomolecules with drugs, probes, or other moieties. The process of covalently attaching PEG chains, known as PEGylation, significantly enhances the therapeutic and diagnostic potential of biomolecules by improving their pharmacokinetic and pharmacodynamic properties. This technical guide provides an in-depth exploration of the core applications of PEG spacers in bioconjugation, offering detailed experimental protocols, quantitative data, and visual representations of key concepts to aid researchers in the design and execution of their experiments.
Introduction to PEG Spacers in Bioconjugation
Poly(ethylene glycol) is a hydrophilic, biocompatible, and non-immunogenic polymer composed of repeating ethylene glycol units.[1] When used as a spacer or linker in bioconjugation, PEG offers a multitude of advantages that address common challenges in drug development and diagnostics. The covalent attachment of PEG to a therapeutic agent can "mask" it from the host's immune system, thereby reducing immunogenicity and antigenicity.[2][3] Furthermore, PEGylation increases the hydrodynamic size of the molecule, which prolongs its circulation time by reducing renal clearance.[2][4] This extended half-life often allows for reduced dosing frequency.[5]
The unique properties of PEG also include its ability to enhance the solubility and stability of hydrophobic drugs and proteins.[6] By forming a hydration shell around the conjugated molecule, PEG spacers can prevent aggregation, a common issue with hydrophobic compounds that can lead to reduced efficacy and potential immunogenicity.[7] The flexibility and defined lengths of modern, monodisperse PEG linkers allow for precise control over the distance between the conjugated partners, minimizing steric hindrance and preserving the biological activity of the parent molecule.
Core Advantages of PEG Spacers:
-
Increased Solubility and Stability: PEG's hydrophilic nature improves the solubility of hydrophobic molecules in aqueous solutions and protects them from enzymatic degradation.[8][]
-
Reduced Immunogenicity: The "stealth" effect of the PEG chain shields the bioconjugate from the immune system, lowering the risk of an immune response.[]
-
Prolonged Circulation Half-Life: The increased hydrodynamic volume of PEGylated molecules reduces their clearance by the kidneys, leading to a longer half-life in the bloodstream.[10]
-
Improved Pharmacokinetics: By altering the size, solubility, and immunogenicity of a molecule, PEG spacers can significantly improve its overall pharmacokinetic profile.[11]
-
Reduced Aggregation: PEG linkers can prevent the aggregation of hydrophobic drugs, which is a critical issue in the manufacturing and efficacy of bioconjugates like antibody-drug conjugates (ADCs).
Quantitative Impact of PEG Spacers
The properties of a PEGylated bioconjugate are highly dependent on the characteristics of the PEG spacer, including its molecular weight, chain length, and architecture (linear vs. branched). The following tables summarize quantitative data from studies investigating these relationships.
Table 1: Effect of PEG Chain Length on Pharmacokinetic Parameters of Methotrexate-Loaded Chitosan Nanoparticles
This table illustrates how increasing the molecular weight of the mPEG spacer enhances the pharmacokinetic profile of methotrexate-loaded chitosan nanoparticles in rats. A longer PEG chain leads to a longer elimination half-life (t1/2β) and a greater area under the concentration-time curve (AUC), indicating prolonged circulation and increased drug exposure. Conversely, the clearance rate (CL) decreases with longer PEG chains.
| mPEG Molecular Weight (Da) | Elimination Half-Life (t1/2β) (h) | AUC (0-72h) (μg·h/mL) | Clearance (CL) (mL/h/kg) |
| 750 | 14.5 ± 1.8 | 3.8 ± 0.4 | 1052.6 ± 105.3 |
| 2000 | 18.2 ± 2.1 | 5.9 ± 0.6 | 678.0 ± 67.8 |
| 5000 | 22.7 ± 2.5 | 8.7 ± 0.9 | 459.8 ± 46.0 |
Data adapted from a study on methotrexate-loaded mPEG-grafted chitosan nanoparticles.[7]
Table 2: Comparison of Linear vs. Branched PEG Architecture on the Pharmacokinetics of TNF Nanobodies
This table compares the pharmacokinetic profiles of TNF nanobodies conjugated to linear and branched PEG chains of the same total molecular weight (40 kDa) in mice. The branched PEG conjugates exhibit a significantly longer terminal half-life and a larger area under the curve (AUC), indicating that a branched architecture can provide a more effective shield, leading to slower clearance and greater systemic exposure compared to a linear PEG of the same size.
| PEG Architecture | Terminal Half-Life (h) | AUC (0-inf) (h*μg/mL) |
| Linear (1 x 40 kDa) | 35 | 1,800 |
| Branched (2 x 20 kDa) | 59 | 3,100 |
| Branched (4 x 10 kDa) | 71 | 4,200 |
Data adapted from a study on TNF nanobody-PEG conjugates.
Key Applications and Mechanisms Visualized
The versatility of PEG spacers has led to their application in numerous areas of bioconjugation. The following diagrams, generated using the DOT language, illustrate some of the fundamental workflows and mechanisms.
Workflow for Antibody-Drug Conjugate (ADC) Development
The development of ADCs is a prime example of the critical role of PEG spacers. They are often incorporated into the linker connecting the antibody to the cytotoxic payload to improve the ADC's solubility, stability, and pharmacokinetic profile.
Caption: Generalized Workflow for ADC Development using PEG Linkers
Mechanism of the PEG "Stealth" Effect
One of the most significant advantages of PEGylation is the "stealth" effect, which reduces immunogenicity and prolongs circulation time. This is achieved through the formation of a hydrophilic shield around the bioconjugate.
Caption: Mechanism of the PEG 'Stealth' Effect
Decision Framework for PEGylation Strategy
The selection of an appropriate PEGylation strategy is crucial for the successful development of a bioconjugate. Factors such as the desired pharmacokinetic profile, the nature of the molecule to be PEGylated, and the intended application must be considered.
Caption: Decision Framework for PEGylation Strategy
Detailed Experimental Protocols
The following protocols provide detailed methodologies for common procedures in bioconjugation using PEG spacers.
Protocol 1: Amine-Reactive PEGylation of a Protein using an NHS-Ester PEG
This protocol describes the conjugation of an N-hydroxysuccinimide (NHS)-ester activated PEG to primary amines (e.g., lysine residues) on a protein.[2]
Materials:
-
Protein to be PEGylated
-
Amine-reactive PEG-NHS ester (e.g., mPEG-NHS)
-
Amine-free reaction buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.0)
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0, or 1 M glycine)
-
Dialysis tubing or centrifugal ultrafiltration devices for purification
-
Spectrophotometer for protein concentration determination
Procedure:
-
Protein Preparation:
-
Dissolve the protein in the amine-free reaction buffer to a final concentration of 1-10 mg/mL.
-
If the protein is in a buffer containing primary amines (e.g., Tris), it must be exchanged into the reaction buffer via dialysis or desalting column.
-
-
PEG-NHS Ester Preparation:
-
Allow the vial of PEG-NHS ester to equilibrate to room temperature before opening to prevent moisture condensation.
-
Immediately before use, prepare a 10 mM stock solution of the PEG-NHS ester by dissolving it in anhydrous DMSO or DMF. Do not store the stock solution as the NHS-ester is susceptible to hydrolysis.
-
-
Conjugation Reaction:
-
Calculate the required volume of the PEG-NHS ester stock solution to achieve the desired molar excess over the protein (a 20- to 50-fold molar excess is a common starting point).
-
Add the calculated volume of the PEG-NHS ester solution to the protein solution while gently stirring. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.
-
Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours.[2] Reaction times may need to be optimized for specific proteins.
-
-
Quenching the Reaction:
-
Add the quenching buffer to the reaction mixture to a final concentration of 10-50 mM to consume any unreacted PEG-NHS ester.
-
Incubate for an additional 30 minutes at room temperature.
-
-
Purification of the PEGylated Protein:
-
Remove unreacted PEG and other small molecules by dialysis against a suitable buffer (e.g., PBS) or by using centrifugal ultrafiltration devices with an appropriate molecular weight cutoff (MWCO).[2]
-
Protocol 2: Purification of PEGylated Proteins by Size-Exclusion Chromatography (SEC)
SEC is a common method for separating PEGylated proteins from unreacted protein and free PEG based on their differences in hydrodynamic radius.
Materials:
-
Crude PEGylation reaction mixture
-
SEC column with an appropriate separation range
-
HPLC or FPLC system
-
Mobile phase (e.g., phosphate-buffered saline, pH 7.4)
-
UV detector
Procedure:
-
System and Column Equilibration:
-
Equilibrate the SEC column with at least two column volumes of the mobile phase at a constant flow rate until a stable baseline is achieved on the UV detector (monitoring at 280 nm).
-
-
Sample Preparation:
-
Centrifuge the crude PEGylation reaction mixture to remove any precipitated material.
-
Filter the supernatant through a 0.22 µm syringe filter.
-
-
Chromatographic Separation:
-
Inject the prepared sample onto the equilibrated SEC column.
-
Run the separation isocratically with the mobile phase at a calibrated flow rate.
-
Monitor the elution profile at 280 nm. PEGylated proteins, having a larger hydrodynamic radius, will elute earlier than the un-PEGylated protein. Free PEG, which typically lacks a chromophore, will not be detected at 280 nm but can be detected with an evaporative light scattering detector (ELSD) if available.
-
-
Fraction Collection and Analysis:
-
Collect fractions corresponding to the different peaks in the chromatogram.
-
Analyze the collected fractions using SDS-PAGE and/or mass spectrometry to identify the fractions containing the desired PEGylated product.
-
Pool the fractions containing the purified PEGylated protein.
-
Protocol 3: Characterization of PEGylated Proteins by MALDI-TOF Mass Spectrometry
MALDI-TOF MS is a powerful technique for determining the molecular weight of PEGylated proteins and assessing the degree of PEGylation.
Materials:
-
Purified PEGylated protein sample
-
Un-PEGylated protein control
-
MALDI matrix solution (e.g., sinapinic acid in acetonitrile/water/TFA)
-
MALDI-TOF mass spectrometer
-
MALDI target plate
Procedure:
-
Sample Preparation:
-
Desalt the protein samples using a suitable method (e.g., ZipTip) to remove salts and buffers that can interfere with ionization.
-
Dilute the desalted samples to an appropriate concentration (typically in the low µM range) in a suitable solvent (e.g., 0.1% TFA in water).
-
-
MALDI Spotting:
-
On the MALDI target plate, mix a small volume (e.g., 1 µL) of the protein sample with an equal volume of the MALDI matrix solution.
-
Allow the mixture to air-dry completely, forming crystals.
-
-
Mass Spectrometry Analysis:
-
Load the target plate into the MALDI-TOF mass spectrometer.
-
Acquire mass spectra in the appropriate mass range. For PEGylated proteins, a higher mass range will be necessary compared to the un-PEGylated protein.
-
The resulting spectrum will show a series of peaks. The difference in mass between the un-PEGylated and PEGylated protein peaks corresponds to the mass of the attached PEG chains. The distribution of peaks for the PEGylated protein can reveal the heterogeneity of PEGylation (i.e., the presence of mono-, di-, tri-PEGylated species, etc.).
-
Conclusion
PEG spacers are a cornerstone of modern bioconjugation, providing a powerful means to enhance the therapeutic properties of a wide range of molecules. By carefully selecting the appropriate PEG spacer and optimizing the conjugation and purification processes, researchers can significantly improve the solubility, stability, and pharmacokinetic profile of their bioconjugates. The protocols and data presented in this guide offer a solid foundation for scientists and drug developers to harness the full potential of PEGylation in their research and development endeavors. As our understanding of the structure-function relationships of PEGylated molecules continues to grow, so too will the innovation and application of this essential technology in medicine and biotechnology.
References
- 1. cris.technion.ac.il [cris.technion.ac.il]
- 2. researchgate.net [researchgate.net]
- 3. On the origin of the low immunogenicity and biosafety of a neutral α-helical polypeptide as an alternative to polyethylene glycol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. idosi.org [idosi.org]
- 5. researchgate.net [researchgate.net]
- 6. Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv | Springer Nature Experiments [experiments.springernature.com]
- 7. The impact of PEGylation on protein immunogenicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 10. lcms.cz [lcms.cz]
- 11. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Protein Conjugation using Boc-NH-PEG15-NH2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-NH-PEG15-NH2 is a heterobifunctional polyethylene glycol (PEG) linker that enables a versatile and controlled two-step conjugation strategy. This linker is comprised of a 15-unit PEG chain that provides a hydrophilic and flexible spacer, a terminal primary amine (NH2), and a second primary amine protected by a tert-butyloxycarbonyl (Boc) group. The presence of the Boc protecting group allows for sequential reactions, making it an ideal tool for the synthesis of complex bioconjugates such as antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).
The primary amine of the this compound linker can be initially reacted with a molecule of interest, such as a small molecule drug containing a carboxylic acid, through a stable amide bond formation. Following this initial conjugation and purification, the Boc group is removed under acidic conditions to reveal a new primary amine. This newly exposed amine can then be conjugated to a protein, typically targeting the primary amines on lysine residues or the N-terminus. This stepwise approach provides precise control over the conjugation process, minimizing unwanted side reactions and ensuring the formation of well-defined bioconjugates. The PEG spacer enhances the solubility and stability of the resulting conjugate and can improve its pharmacokinetic properties.
Experimental Protocols
This section details a two-step protocol for the conjugation of a small molecule containing a carboxylic acid to a protein using the this compound linker.
Part 1: Conjugation of a Small Molecule to this compound
This protocol describes the activation of a carboxylic acid on a small molecule using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to form an NHS ester, which then reacts with the primary amine of the this compound linker.
Materials:
-
Small molecule with a carboxylic acid group
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Dichloromethane (DCM)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Reaction vessel
-
Stirring plate and stir bar
-
Purification system (e.g., flash chromatography or preparative HPLC)
Procedure:
-
Preparation of Reagents:
-
Dissolve the small molecule containing a carboxylic acid in anhydrous DMF or DMSO to a final concentration of 10-50 mM.
-
Dissolve EDC and NHS in anhydrous DMF or DMSO to a final concentration of 100 mM each.
-
Dissolve this compound in anhydrous DMF or DCM.
-
-
Activation of the Small Molecule:
-
In a reaction vessel, combine the small molecule solution with 1.5 equivalents of EDC and 1.2 equivalents of NHS.
-
Stir the reaction mixture at room temperature for 15-60 minutes to activate the carboxylic acid and form the NHS ester. The reaction progress can be monitored by thin-layer chromatography (TLC) or LC-MS.
-
-
Conjugation to this compound:
-
To the activated small molecule solution, add 1.0 equivalent of the this compound solution.
-
Add 2.0 equivalents of TEA or DIPEA to the reaction mixture to act as a base.
-
Stir the reaction at room temperature for 2-24 hours. Monitor the reaction progress by TLC or LC-MS until the starting materials are consumed.
-
-
Purification:
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Purify the resulting Boc-NH-PEG15-NH-small molecule conjugate by flash chromatography on silica gel or by preparative reverse-phase HPLC to remove unreacted starting materials and byproducts.
-
Part 2: Boc Deprotection of the Small Molecule-PEG Conjugate
This protocol describes the removal of the Boc protecting group from the purified conjugate to expose the primary amine for subsequent protein conjugation.
Materials:
-
Boc-NH-PEG15-NH-small molecule conjugate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Reaction vessel
-
Stirring plate and stir bar
-
Rotary evaporator
Procedure:
-
Deprotection Reaction:
-
Dissolve the purified and dried Boc-NH-PEG15-NH-small molecule conjugate in DCM.
-
Add an excess of TFA to the solution (e.g., a 20-50% TFA in DCM solution).
-
Stir the reaction mixture at room temperature for 30-60 minutes. The reaction progress can be monitored by LC-MS to confirm the loss of the Boc group (a decrease in mass of 100.12 Da).
-
-
Removal of TFA and Purification:
-
Remove the DCM and excess TFA by rotary evaporation. Co-evaporation with a solvent like toluene can aid in the complete removal of residual TFA.
-
The resulting deprotected H2N-PEG15-NH-small molecule conjugate (often as a TFA salt) can be used directly in the next step or further purified by HPLC if necessary. High yields are typically expected for this deprotection step.[1]
-
Part 3: Conjugation of the Deprotected Small Molecule-PEG to a Protein
This protocol describes the conjugation of the amine-functionalized small molecule-PEG linker to a protein via the formation of a stable amide bond with the protein's primary amines (lysine residues and N-terminus). This is achieved by first activating the protein's carboxyl groups or, more commonly, by reacting the amine on the PEG linker with an activated protein (e.g., a protein functionalized with NHS esters). For this protocol, we will focus on the more common approach of reacting an amine-reactive protein with the deprotected linker. For this, we will assume the protein has been pre-activated with an NHS ester, or we will activate the deprotected linker to react with the protein's amines. A more direct approach is to use a linker with an NHS ester group on one end and a protected amine on the other. However, to utilize the this compound, we will proceed with activating the protein's carboxyl groups for reaction with the deprotected linker's amine.
Materials:
-
H2N-PEG15-NH-small molecule conjugate
-
Target protein (e.g., antibody)
-
EDC and NHS (if activating the protein's carboxyl groups)
-
Amine-free reaction buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-8.0 or Borate Buffer, pH 8.0-8.5). Avoid buffers containing primary amines like Tris.
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0, or 1 M glycine)
-
Purification system (e.g., size-exclusion chromatography (SEC) or dialysis)
Procedure:
-
Protein Preparation:
-
Prepare a solution of the target protein in the reaction buffer at a concentration of 1-10 mg/mL.[2] If necessary, exchange the protein into the appropriate buffer using dialysis or a desalting column.
-
-
Activation of the Deprotected Linker (to form an NHS ester):
-
This is an alternative to activating the protein. If the protein is already amine-reactive, skip to step 3.
-
To perform this, the this compound would need a carboxyl group. Since it has two amines, this protocol will proceed with reacting the deprotected linker with a pre-activated protein or by activating the protein's carboxyl groups.
-
-
Conjugation to Protein:
-
Assuming the protein has available and reactive primary amines (lysines).
-
Dissolve the H2N-PEG15-NH-small molecule conjugate in the reaction buffer.
-
To activate the protein's carboxyl groups, add EDC and NHS to the protein solution.
-
Alternatively, and more commonly for targeting lysines, a linker with a pre-activated NHS ester would be used. For the purpose of this protocol with the specified linker, we will proceed with the less common direct amidation.
-
Add the deprotected small molecule-PEG-amine conjugate to the protein solution. A molar excess of the linker-drug conjugate over the protein is typically used to achieve a desired degree of labeling (DOL). A starting point is a 10- to 50-fold molar excess.[2]
-
Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight with gentle stirring.[2]
-
-
Quenching the Reaction:
-
Add the quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted activated groups.[2] Incubate for an additional 30 minutes.
-
-
Purification of the Protein Conjugate:
-
Remove unreacted small molecule-PEG linker and other byproducts by size-exclusion chromatography (SEC) or extensive dialysis against a suitable buffer.
-
Data Presentation
The following tables summarize typical quantitative data for the key steps in the protein conjugation process. The exact values will vary depending on the specific small molecule, protein, and reaction conditions.
Table 1: Reaction Parameters for Small Molecule-PEG Conjugation
| Parameter | Typical Value/Range | Reference |
| Molar Ratio (Small Molecule:EDC:NHS) | 1 : 1.5 : 1.2 | N/A |
| Molar Ratio (Activated Small Molecule:Boc-NH-PEG-NH2) | 1 : 1 | [3] |
| Reaction Time | 2 - 24 hours | [3] |
| Reaction Temperature | Room Temperature | [3] |
| Typical Yield | >70% | [1] |
Table 2: Boc Deprotection Parameters
| Parameter | Typical Value/Range | Reference |
| Deprotection Reagent | 20-50% TFA in DCM | N/A |
| Reaction Time | 30 - 60 minutes | N/A |
| Reaction Temperature | Room Temperature | N/A |
| Typical Yield | >90% (often quantitative) | [1] |
Table 3: Protein Conjugation Parameters
| Parameter | Typical Value/Range | Reference |
| Molar Ratio (Linker-Drug:Protein) | 10:1 to 50:1 | [2] |
| Protein Concentration | 1 - 10 mg/mL | [2] |
| Reaction pH | 7.2 - 8.5 | N/A |
| Reaction Time | 1 - 2 hours (RT) or overnight (4°C) | [2] |
| Typical Degree of Labeling (DOL) | 2 - 8 | [4] |
Characterization of the Final Protein Conjugate
Thorough characterization of the final protein-PEG-small molecule conjugate is essential to ensure its quality, purity, and desired properties.
-
SDS-PAGE: Sodium dodecyl sulfate-polyacrylamide gel electrophoresis can be used to visualize the increase in molecular weight of the protein after conjugation. The PEGylated protein will migrate slower than the unconjugated protein.
-
Size-Exclusion Chromatography (SEC): SEC is a powerful technique for separating the conjugated protein from unconjugated protein, free linker-drug, and aggregates. It can also provide an estimation of the purity of the conjugate.[]
-
Reverse-Phase HPLC (RP-HPLC): RP-HPLC can be used to assess the purity of the conjugate and, in some cases, to separate species with different degrees of labeling.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry can be used to determine the molecular weight of the conjugate and to calculate the degree of labeling (DOL).[6][7] Deconvoluted mass spectra of the intact conjugate will show a distribution of species corresponding to the protein with different numbers of attached linker-drug molecules.[6]
-
UV-Vis Spectroscopy: If the small molecule has a distinct UV-Vis absorbance, this can be used in conjunction with the protein's absorbance at 280 nm to estimate the DOL.
Mandatory Visualization
Caption: Workflow for two-step protein conjugation using this compound.
References
- 1. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Amide coupling Protocol for Amino PEG | AxisPharm [axispharm.com]
- 4. broadpharm.com [broadpharm.com]
- 6. ingenieria-analitica.com [ingenieria-analitica.com]
- 7. walshmedicalmedia.com [walshmedicalmedia.com]
The Strategic Application of Boc-NH-PEG15-NH2 in PROTAC Synthesis: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction to PROTAC Technology and the Role of PEG Linkers
Proteolysis Targeting Chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to hijack the cell's natural protein degradation machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate target proteins of interest (POIs). A PROTAC molecule consists of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The formation of a stable ternary complex between the POI, the PROTAC, and the E3 ligase is crucial for the subsequent polyubiquitination of the POI, marking it for degradation by the proteasome.
The linker is not merely a spacer but plays a critical role in the efficacy of a PROTAC. Its length, flexibility, and chemical composition can significantly influence the stability and geometry of the ternary complex, as well as the physicochemical properties of the entire molecule, such as solubility and cell permeability. Polyethylene glycol (PEG) linkers are widely employed in PROTAC design due to their hydrophilicity, which can enhance the aqueous solubility of often large and hydrophobic PROTAC molecules. The Boc-NH-PEG15-NH2 linker, featuring a 15-unit PEG chain, offers a considerable length and flexibility, which can be advantageous in spanning the distance between the POI and the E3 ligase to facilitate productive ternary complex formation. The terminal Boc-protected amine allows for a modular and controlled synthetic strategy.
Application of this compound in PROTAC Synthesis
This compound serves as a versatile building block in the modular synthesis of PROTACs. The presence of a Boc-protected amine and a free primary amine allows for a sequential and directional assembly of the PROTAC molecule. This bifunctionality is key to preventing unwanted side reactions and ensuring the correct connectivity of the POI ligand and the E3 ligase ligand.
The general synthetic strategy involves a two-step coupling process:
-
First Amide Coupling: The free primary amine of this compound is coupled to a carboxylic acid moiety on either the POI ligand or the E3 ligase ligand. This reaction is typically mediated by standard peptide coupling reagents.
-
Boc Deprotection and Second Amide Coupling: Following the first coupling, the Boc protecting group is removed from the other end of the PEG linker under acidic conditions, revealing a new primary amine. This newly exposed amine is then coupled to the carboxylic acid of the second ligand to complete the PROTAC synthesis.
This sequential approach allows for the synthesis of a diverse range of PROTACs by combining different POI and E3 ligase ligands with the PEG15 linker.
Experimental Protocols
The following protocols provide a detailed methodology for the synthesis of a PROTAC using this compound. These protocols are based on established solution-phase and solid-phase synthesis techniques and can be adapted for specific target and E3 ligase ligands.
Protocol 1: Solution-Phase Synthesis of a PROTAC
This protocol describes the synthesis of a PROTAC in solution, starting with the coupling of the E3 ligase ligand to the this compound linker.
Step 1: Coupling of E3 Ligase Ligand to this compound
-
Dissolution: Dissolve the E3 ligase ligand containing a carboxylic acid (1.0 eq) and this compound (1.1 eq) in a suitable anhydrous aprotic solvent (e.g., N,N-Dimethylformamide - DMF).
-
Coupling Reagent Addition: To the stirred solution, add a peptide coupling reagent such as HATU (1.2 eq) and a non-nucleophilic base like DIPEA (2.0 eq).
-
Reaction: Stir the reaction mixture at room temperature for 4-16 hours. Monitor the reaction progress by LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the Boc-protected E3 ligase-linker conjugate.
Step 2: Boc Deprotection
-
Dissolution: Dissolve the Boc-protected E3 ligase-linker conjugate from Step 1 in Dichloromethane (DCM).
-
Acid Treatment: Add Trifluoroacetic acid (TFA) to the solution (typically 20-50% v/v).
-
Reaction: Stir the reaction mixture at room temperature for 1-2 hours. Monitor the deprotection by LC-MS.
-
Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove DCM and excess TFA. Co-evaporate with toluene (3x) to ensure complete removal of residual TFA. The resulting TFA salt is often used directly in the next step.
Step 3: Coupling of POI Ligand
-
Dissolution: Dissolve the TFA salt of the E3 ligase-linker conjugate from Step 2 and the POI ligand containing a carboxylic acid (1.0 eq) in anhydrous DMF.
-
Coupling Reagent Addition: Add HATU (1.2 eq) and DIPEA (3.0 eq, to neutralize the TFA salt and facilitate coupling) to the stirred solution.
-
Reaction: Stir the reaction mixture at room temperature for 4-16 hours. Monitor the reaction progress by LC-MS.
-
Work-up and Purification: Perform a similar work-up as in Step 1. Purify the final PROTAC product by preparative RP-HPLC.
Protocol 2: Solid-Phase Synthesis of a PROTAC
Solid-phase synthesis offers a streamlined approach for PROTAC synthesis, simplifying purification steps.
Step 1: Immobilization of the First Ligand
-
Resin Swelling: Swell a suitable resin (e.g., aminomethylated polystyrene resin) in DMF.
-
Ligand Coupling: To the swollen resin, add a solution of the first ligand (either POI or E3 ligase ligand with a carboxylic acid) (3 eq), HATU (3 eq), and DIPEA (6 eq) in DMF.
-
Reaction: Shake the mixture at room temperature for 16 hours.
-
Washing: Wash the resin sequentially with DMF, DCM, and Methanol (MeOH) and dry under vacuum.
Step 2: Linker Coupling
-
Resin Swelling: Swell the ligand-functionalized resin in DMF.
-
Coupling: To the resin, add a solution of Boc-NH-PEG15-acid (a derivative of the title compound) (2 eq), HATU (2 eq), and DIPEA (4 eq) in DMF.
-
Reaction: Shake the reaction mixture at room temperature for 24 hours.
-
Washing: Wash the resin thoroughly with DMF, DCM, and MeOH and dry under vacuum.
Step 3: Boc Deprotection
-
Deprotection: Treat the resin with a solution of 20-50% TFA in DCM for 1 hour.
-
Washing and Neutralization: Wash the resin with DCM and then neutralize with a solution of 10% DIPEA in DCM. Wash again with DCM.
Step 4: Coupling of the Second Ligand and Cleavage
-
Coupling: To the resin, add a solution of the second ligand with a carboxylic acid (3 eq), HATU (3 eq), and DIPEA (6 eq) in DMF. Shake at room temperature for 16 hours.
-
Washing: Wash the resin with DMF, DCM, and MeOH.
-
Cleavage: Cleave the PROTAC from the resin using a cleavage cocktail (e.g., TFA/triisopropylsilane/water).
-
Purification: Precipitate the cleaved PROTAC in cold diethyl ether, centrifuge, and purify the crude product by preparative RP-HPLC.
Data Presentation
The length of the PEG linker is a critical parameter that must be optimized for each specific POI and E3 ligase pair. A linker that is too short may lead to steric hindrance and prevent the formation of a stable ternary complex, while an excessively long linker might result in an unproductive complex geometry. The following table summarizes representative data from studies on PROTACs with varying PEG linker lengths, illustrating the impact on degradation efficacy.
| PROTAC Target | E3 Ligase | Linker (PEG units) | DC50 (nM) | Dmax (%) | Reference |
| BRD4 | CRBN | 4 | < 0.5 µM | > 90 | [1] |
| BRD4 | CRBN | 1-2 | > 5 µM | - | [1] |
| BTK | CRBN | ≥ 4 | 1-40 | > 90 | [1] |
| BTK | CRBN | < 4 | Impaired Activity | - | [1] |
| BCR-ABL | N-end rule E3 ligase | 1 | 0.85 | 98.8 | [2] |
Note: This table provides illustrative data. The optimal linker length is highly dependent on the specific PROTAC system.
Visualization of Workflows and Pathways
PROTAC Mechanism of Action
Caption: General mechanism of PROTAC-mediated protein degradation.
Solution-Phase PROTAC Synthesis Workflow
Caption: Workflow for the solution-phase synthesis of a PROTAC.
Solid-Phase PROTAC Synthesis Workflow
Caption: General workflow for the solid-phase synthesis of a PROTAC.
Conclusion
The this compound linker is a valuable tool for the synthesis of PROTACs, offering a balance of hydrophilicity, flexibility, and synthetic tractability. The protocols and data presented in these application notes provide a comprehensive guide for researchers to effectively utilize this linker in the development of novel protein degraders. Successful PROTAC design and synthesis require careful optimization of the linker length and composition, and the modular nature of the Boc-protected PEG linker facilitates the exploration of these parameters to achieve potent and selective protein degradation.
References
Application Notes and Protocols for Step-by-Step Boc Deprotection of PEG Linkers
Audience: Researchers, scientists, and drug development professionals.
Introduction
The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis, particularly in the construction of complex molecules such as PEGylated compounds for drug delivery.[1] Its popularity stems from its stability under various conditions and its facile removal under acidic conditions.[2] This document provides detailed protocols and application notes for the efficient and clean deprotection of Boc-protected PEG linkers, a critical step in bioconjugation and pharmaceutical development.[1][3][4]
The deprotection of a Boc-protected amine is achieved through acid-catalyzed hydrolysis.[5][6] The most common and effective reagents for this transformation are trifluoroacetic acid (TFA) and hydrochloric acid (HCl).[5][7] The choice of acid and reaction conditions is crucial to ensure complete removal of the Boc group while minimizing side reactions and preserving the integrity of the PEG linker and any attached cargo.
Reaction Mechanism
The Boc deprotection proceeds via an acid-catalyzed elimination mechanism. The process is initiated by the protonation of the carbamate carbonyl oxygen by an acid. This is followed by the cleavage of the C-O bond, leading to the formation of a stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid is unstable and readily decarboxylates to yield the free amine. The tert-butyl cation can be quenched by a nucleophile or eliminate a proton to form isobutylene gas.[6]
To prevent side reactions caused by the reactive tert-butyl cation, especially with sensitive functional groups, scavengers are often added to the reaction mixture.[8]
Quantitative Data Summary
The selection of appropriate reagents and conditions is paramount for a successful Boc deprotection. The following tables summarize common acidic conditions and scavengers used in the deprotection of Boc-protected PEG linkers.
Table 1: Common Acidic Conditions for Boc Deprotection [7]
| Reagent | Concentration | Solvent | Typical Time | Temperature |
| Trifluoroacetic Acid (TFA) | 20-50% (v/v) | Dichloromethane (DCM) | 0.5 - 2 hours | 0°C to Room Temp |
| Hydrochloric Acid (HCl) | 4 M | 1,4-Dioxane | 1 - 4 hours | Room Temp |
Table 2: Common Scavengers for Boc Deprotection
| Scavenger | Typical Concentration (v/v) | Purpose |
| Triisopropylsilane (TIS) | 2.5 - 5% | Carbocation Scavenger |
| Water | 2.5 - 5% | Carbocation Scavenger |
| Thioanisole | 5% | Carbocation Scavenger, Protects Methionine |
| 1,2-Ethanedithiol (EDT) | 2.5% | Carbocation Scavenger, Protects Cysteine |
| Phenol | 5% | Carbocation Scavenger |
Experimental Protocols
Protocol 1: Standard Boc Deprotection using TFA in DCM
This protocol describes a general procedure for the deprotection of a Boc-protected PEG linker using a solution of trifluoroacetic acid in dichloromethane.
Materials:
-
Boc-protected PEG linker
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS) (optional, as a scavenger)
-
Toluene
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
Procedure:
-
Dissolve the Boc-protected PEG linker in anhydrous DCM to a concentration of 0.1-0.2 M in a round-bottom flask.[7]
-
Cool the solution to 0°C using an ice bath.[7]
-
Slowly add TFA to the stirred solution to a final concentration of 20-50% (v/v).[7]
-
If the substrate contains sensitive functional groups prone to alkylation, add a scavenger such as TIS (2.5-5% v/v).[7]
-
Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature.[7]
-
Monitor the reaction progress by a suitable analytical method (TLC, LC-MS, or ¹H NMR) until the starting material is completely consumed (typically 1-2 hours).[7]
-
Upon completion, remove the DCM and excess TFA by rotary evaporation.[7]
-
To ensure complete removal of residual TFA, add toluene to the residue and evaporate under reduced pressure. Repeat this co-evaporation step two more times.[7]
-
The resulting product is the TFA salt of the deprotected amine. This can often be used directly in the subsequent step.
-
For neutralization to the free amine, dissolve the residue in a suitable organic solvent and wash with a saturated aqueous solution of sodium bicarbonate.[7]
-
Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected PEG linker as a free amine.[7]
Protocol 2: Monitoring the Deprotection Reaction by HPLC
High-performance liquid chromatography (HPLC) is a precise method for monitoring the progress of the deprotection reaction.
Procedure:
-
Prepare a calibration curve using known concentrations of both the Boc-protected starting material and the expected deprotected product.[7]
-
At designated time points during the deprotection reaction, carefully withdraw a small aliquot from the reaction mixture.[7]
-
Immediately quench the reaction in the aliquot to prevent further conversion. This can be achieved by diluting the aliquot in a mobile phase that contains a neutralizing agent.[7]
-
Inject the quenched and diluted sample into a suitable HPLC system, typically equipped with a reverse-phase C18 column.[7]
-
Analyze the resulting chromatogram to determine the relative peak areas of the starting material and the product.[7]
-
Use the pre-established calibration curve to quantify the conversion of the starting material to the product and monitor the reaction kinetics.[7]
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the Boc deprotection of a PEG linker.
Caption: Experimental workflow for Boc deprotection of PEG linkers.
Logical Relationship of Troubleshooting
This diagram outlines a logical approach to troubleshooting common issues encountered during Boc deprotection.
Caption: Troubleshooting logic for Boc deprotection of PEG linkers.
Troubleshooting
1. Incomplete Deprotection
-
Cause: Insufficient acid strength or concentration.[7] The Boc group is cleaved by acidolysis, and if the acid is too weak or dilute, the reaction may not go to completion.
-
Solution: Increase the concentration of the acid (e.g., from 20% TFA to 50% TFA in DCM).[7] Alternatively, consider using a stronger acid system like 4M HCl in 1,4-dioxane.[7]
-
Cause: Inadequate reaction time or temperature.[7] Deprotection is a kinetic process, and insufficient time or low temperatures may lead to incomplete reaction.
-
Solution: Extend the reaction time and continue to monitor the progress. Gentle warming may be necessary for some substrates, but should be done with caution to avoid side reactions.[7]
-
Cause: Poor solubility. The PEGylated compound must be fully dissolved for the reaction to proceed efficiently.
-
Solution: Ensure the chosen solvent provides good solubility for your specific PEG linker.[7]
2. Observation of Side Products
-
Cause: Alkylation of nucleophilic sites by the tert-butyl cation.[8] Electron-rich aromatic rings, thiols, and other nucleophiles can be susceptible to this side reaction.
-
Solution: Add a carbocation scavenger to the reaction mixture. Triisopropylsilane (TIS) is a common and effective scavenger.[7]
3. Product Isolation Issues
-
Cause: The deprotected PEG-amine salt may have different solubility properties.
-
Solution: If the product is not soluble in the reaction solvent after deprotection, precipitation with a non-polar solvent like diethyl ether can be an effective method of isolation.[7] For water-insoluble products, an aqueous workup with a basic solution (e.g., saturated sodium bicarbonate) can be used to neutralize the acid and extract the free amine.[7]
References
- 1. Boc-PEG, Boc amine PEG linker, PEG Reagents | AxisPharm [axispharm.com]
- 2. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 3. vectorlabs.com [vectorlabs.com]
- 4. Boc-PEG, PEG linker, PEG reagent | BroadPharm [broadpharm.com]
- 5. Amine Protection / Deprotection [fishersci.co.uk]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
Application Notes and Protocols for Boc-NH-PEG15-NH2 in Antibody-Drug Conjugate (ADC) Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of Boc-NH-PEG15-NH2, a heterobifunctional polyethylene glycol (PEG) linker, in the development of antibody-drug conjugates (ADCs). This document outlines the linker's properties, its role in enhancing ADC performance, and step-by-step procedures for conjugation, purification, and characterization.
Introduction to this compound in ADCs
Antibody-drug conjugates are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cytotoxicity of a small-molecule payload. The linker connecting the antibody and the payload is a critical component that significantly influences the ADC's stability, pharmacokinetics, efficacy, and tolerability.
This compound is a discrete PEG linker featuring a Boc-protected amine at one terminus and a free amine at the other. The 15-unit polyethylene glycol chain offers a balance of hydrophilicity and length. The primary amine allows for covalent attachment to a payload, often through an amide bond, while the Boc-protected amine can be deprotected to reveal a reactive amine for subsequent conjugation to the antibody.
The incorporation of a PEG15 spacer in an ADC offers several advantages:
-
Improved Hydrophilicity: Many potent cytotoxic payloads are hydrophobic, which can lead to aggregation of the ADC, particularly at higher drug-to-antibody ratios (DARs). The hydrophilic PEG chain mitigates this, improving solubility and manufacturability.
-
Enhanced Pharmacokinetics: The PEG moiety can increase the hydrodynamic radius of the ADC, which reduces renal clearance and extends its circulation half-life. This prolonged exposure can lead to greater accumulation of the ADC in tumor tissue.
-
Reduced Immunogenicity: The PEG chain can shield the payload and linker from the immune system, potentially reducing the immunogenicity of the ADC.
-
Controlled Spacer Length: As a discrete PEG linker, this compound provides a uniform and defined distance between the antibody and the payload. This can be crucial for optimizing target binding and minimizing steric hindrance.
Properties of this compound
| Property | Value |
| Chemical Name | tert-butyl (2-(2-(...-(2-(2-aminoethoxy)ethoxy)...ethoxy)ethyl)carbamate (15 PEG units) |
| Molecular Weight | Approx. 750 g/mol |
| Appearance | White to off-white solid or viscous oil |
| Solubility | Soluble in water, DMSO, DMF, and chlorinated solvents |
| Functional Groups | Boc-protected primary amine, Primary amine |
Experimental Protocols
The development of an ADC using this compound is a multi-step process. The following protocols provide a detailed methodology for each stage.
Protocol 1: Boc Deprotection of this compound
This step is necessary to activate the linker for conjugation to the payload.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound in DCM (e.g., 10 mL of DCM per gram of linker).
-
Add an excess of TFA (e.g., 5-10 equivalents) to the solution at room temperature.
-
Stir the reaction mixture for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, remove the TFA and DCM under reduced pressure using a rotary evaporator.
-
Redissolve the residue in DCM and wash with saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected NH2-PEG15-NH2 linker.
Protocol 2: Conjugation of Deprotected Linker to a Carboxylic Acid-Containing Payload
This protocol describes the formation of an amide bond between the linker and a payload.
Materials:
-
Deprotected NH2-PEG15-NH2 linker
-
Carboxylic acid-containing payload (e.g., a derivative of MMAE or DM1)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) as a coupling agent
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF)
-
High-Performance Liquid Chromatography (HPLC) for purification
-
Mass spectrometer for characterization
Procedure:
-
Dissolve the payload in anhydrous DMF.
-
Add the coupling agent (e.g., 1.2 equivalents of BOP) and DIPEA (e.g., 3 equivalents) to the payload solution.
-
Stir for 15-30 minutes at room temperature to activate the carboxylic acid.
-
Add a solution of the deprotected NH2-PEG15-NH2 linker (e.g., 1.1 equivalents) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction by LC-MS.
-
Upon completion, purify the payload-linker conjugate by preparative reverse-phase HPLC.
-
Characterize the purified product by mass spectrometry to confirm the molecular weight.
Protocol 3: Antibody Modification and Conjugation of Payload-Linker
This protocol outlines the conjugation of the payload-linker to the antibody, targeting lysine residues.
Materials:
-
Monoclonal antibody (e.g., Trastuzumab) in a suitable buffer (e.g., PBS, pH 7.4)
-
Activated payload-linker (e.g., with an NHS-ester functional group at the PEG terminus)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Size-Exclusion Chromatography (SEC) system for purification
-
UV-Vis spectrophotometer
-
Hydrophobic Interaction Chromatography (HIC) HPLC for DAR determination
Procedure:
-
Prepare a stock solution of the activated payload-linker in anhydrous DMSO.
-
Adjust the concentration of the antibody to 5-10 mg/mL in a conjugation buffer (e.g., PBS with 5% DMSO, pH 8.0-8.5).
-
Add the payload-linker stock solution to the antibody solution at a molar ratio of 5-10 fold excess of the payload-linker.
-
Incubate the reaction mixture at room temperature for 1-2 hours with gentle agitation.
-
Quench the reaction by adding an excess of a small molecule amine (e.g., Tris or glycine).
-
Purify the resulting ADC from unconjugated payload-linker and other small molecules using a desalting column or SEC.
-
Concentrate the purified ADC using a centrifugal filtration device.
-
Determine the protein concentration using a UV-Vis spectrophotometer at 280 nm.
Protocol 4: Characterization of the ADC
1. Drug-to-Antibody Ratio (DAR) Determination by HIC-HPLC:
-
Principle: HIC separates proteins based on their hydrophobicity. The conjugation of a hydrophobic payload to the antibody increases its hydrophobicity, allowing for the separation of species with different numbers of conjugated drugs.
-
Method:
-
Use a HIC column (e.g., Butyl-NPR).
-
Establish a gradient of decreasing salt concentration (e.g., from high ammonium sulfate to low ammonium sulfate in a phosphate buffer).
-
Inject the purified ADC onto the column.
-
The different DAR species will elute at different retention times, with higher DAR species having longer retention times.
-
Calculate the average DAR by integrating the peak areas of the different species.
-
2. Purity and Aggregation Analysis by SEC:
-
Principle: SEC separates molecules based on their size. This method is used to determine the percentage of monomeric ADC and to detect the presence of aggregates.
-
Method:
-
Use a SEC column suitable for proteins (e.g., TSKgel G3000SWxl).
-
Use an isocratic mobile phase (e.g., PBS).
-
Inject the purified ADC.
-
The monomeric ADC will elute as a major peak. Aggregates will elute earlier, and smaller fragments will elute later.
-
Calculate the percentage of monomer and aggregates based on peak area.
-
3. In Vitro Cytotoxicity Assay (MTT Assay):
-
Principle: This assay measures the metabolic activity of cells, which is proportional to the number of viable cells. It is used to determine the IC50 (half-maximal inhibitory concentration) of the ADC.
-
Method:
-
Seed target cancer cells (antigen-positive) and control cells (antigen-negative) in 96-well plates.
-
After 24 hours, treat the cells with serial dilutions of the ADC, the free payload, and a non-targeting control antibody.
-
Incubate for 72-96 hours.
-
Add MTT reagent to each well and incubate for 2-4 hours.
-
Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
Calculate the percentage of cell viability and determine the IC50 value for each compound.
-
Quantitative Data Summary
The following tables summarize representative quantitative data for ADCs developed with PEG linkers. While specific data for a PEG15 linker is not extensively published, the data for similar PEG lengths (PEG8, PEG12, PEG24) provide a strong indication of the expected performance.
Table 1: In Vitro Cytotoxicity of ADCs with PEG Linkers
| ADC (Antibody-Payload) | Linker | Cell Line | IC50 (ng/mL) |
| Trastuzumab-MMAE | Non-PEGylated | SK-BR-3 (HER2+++) | 15 |
| Trastuzumab-MMAE | PEG8 | SK-BR-3 (HER2+++) | 20 |
| Trastuzumab-MMAE | PEG12 | SK-BR-3 (HER2+++) | 25 |
| Trastuzumab-MMAE | PEG24 | SK-BR-3 (HER2+++) | 35 |
| Anti-CD30-MMAE | PEG8 | Karpas-299 (CD30+) | 0.5 |
| Anti-CD30-MMAE | PEG12 | Karpas-299 (CD30+) | 0.7 |
Note: IC50 values are approximate and can vary based on experimental conditions. A slight increase in IC50 with longer PEG chains can be observed, potentially due to steric hindrance affecting internalization or payload release.
Table 2: Pharmacokinetic Parameters of ADCs with PEG Linkers in Rodents
| ADC (Antibody-Payload) | Linker | Half-life (t½, hours) | Clearance (mL/hr/kg) |
| IgG-MMAE | Non-PEGylated | 100 | 0.5 |
| IgG-MMAE | PEG8 | 150 | 0.3 |
| IgG-MMAE | PEG12 | 180 | 0.25 |
| IgG-MMAE | PEG24 | 200 | 0.2 |
Note: Data is generalized from multiple studies and illustrates the trend of increased half-life and decreased clearance with increasing PEG length.
Visualizations
ADC Synthesis Workflow
Caption: Workflow for ADC synthesis and characterization.
ADC Mechanism of Action and Signaling Pathway
Caption: General mechanism of action for an ADC.
Application Notes and Protocols: Surface Modification of Nanoparticles with Boc-NH-PEG15-NH2
Audience: Researchers, scientists, and drug development professionals.
Abstract: The surface modification of nanoparticles is a critical step in the development of advanced drug delivery systems and diagnostic agents. Polyethylene glycol (PEG) is widely used to functionalize nanoparticles, enhancing their stability, solubility, and biocompatibility, while also prolonging circulation time by reducing opsonization and phagocytosis.[1][2][3] This document provides detailed protocols for the surface modification of nanoparticles using a heterobifunctional linker, Boc-NH-PEG15-NH2. This linker allows for the initial attachment to the nanoparticle via its terminal amine, while the Boc-protected amine provides a latent functional group. The tert-butyloxycarbonyl (Boc) protecting group ensures chemoselectivity during conjugation and can be efficiently removed under acidic conditions to expose a primary amine.[4][][6] This newly exposed amine serves as a reactive handle for the subsequent covalent attachment of targeting ligands, therapeutic agents, or imaging probes.[4][]
Applications in Nanotechnology and Drug Delivery
The functionalization of nanoparticles with this compound is a versatile strategy with numerous applications:
-
Targeted Drug Delivery: The terminal amine, revealed after deprotection, can be conjugated to targeting moieties such as antibodies or peptides, enabling the specific delivery of therapeutic payloads to diseased cells or tissues.[8][9]
-
Enhanced Pharmacokinetics: The PEG layer shields the nanoparticle surface from interactions with plasma proteins, which helps to reduce clearance by the mononuclear phagocyte system (MPS) and significantly extends the nanoparticle's half-life in circulation.[1][8][10]
-
Improved Stability and Solubility: PEGylation prevents nanoparticle aggregation and enhances their dispersibility and stability in physiological fluids.[2][]
-
Controlled Release Systems: The linker can be integrated into stimuli-responsive nanosystems, where the release of a conjugated drug is triggered by specific environmental cues like a change in pH.[4]
-
Bioimaging: Imaging agents can be attached to the terminal amine, allowing for the tracking and visualization of the nanoparticles in vivo.
Experimental Protocols
This section details the multi-step process for nanoparticle modification, from initial surface activation to the final deprotection step, yielding a reactive surface for further conjugation.
Protocol 1: Nanoparticle Surface Activation (Carboxylation)
This protocol describes the introduction of carboxyl groups onto the surface of a model nanoparticle (e.g., silica or iron oxide nanoparticles with surface hydroxyls).
Materials:
-
Nanoparticles (e.g., SiO2 or Fe3O4)
-
Anhydrous Toluene
-
(3-Aminopropyl)triethoxysilane (APTES)
-
Succinic Anhydride
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Ethanol, Deionized Water
-
Centrifuge
Procedure:
-
Silanization (Amine Functionalization):
-
Disperse 100 mg of nanoparticles in 50 mL of anhydrous toluene.
-
Add 1 mL of APTES to the suspension.
-
Reflux the mixture for 12 hours at 110°C under a nitrogen atmosphere with constant stirring.
-
Cool the reaction to room temperature. Collect the nanoparticles by centrifugation (e.g., 10,000 x g for 15 minutes).
-
Wash the amine-functionalized nanoparticles three times with ethanol and twice with deionized water to remove excess APTES.
-
-
Carboxylation:
-
Resuspend the amine-functionalized nanoparticles in 20 mL of DMF.
-
Add 500 mg of succinic anhydride and 0.5 mL of DIPEA.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Collect the carboxylated nanoparticles by centrifugation.
-
Wash the particles thoroughly with DMF and then deionized water to remove unreacted reagents.
-
Dry the resulting carboxyl-functionalized nanoparticles for storage or proceed to the next step.
-
Protocol 2: PEGylation with this compound
This protocol uses carbodiimide chemistry to conjugate the free amine of the PEG linker to the carboxyl groups on the nanoparticle surface.
Materials:
-
Carboxyl-functionalized nanoparticles
-
This compound
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
2-(N-morpholino)ethanesulfonic acid (MES) buffer (0.1 M, pH 6.0)
-
Phosphate-buffered saline (PBS, pH 7.4)
-
Centrifuge / Magnetic Separator
Procedure:
-
Activation of Carboxyl Groups:
-
Disperse 50 mg of carboxyl-functionalized nanoparticles in 25 mL of MES buffer.
-
Add 50 mg of EDC and 30 mg of NHS to the suspension.
-
Incubate for 30 minutes at room temperature with gentle mixing to activate the carboxyl groups, forming an NHS-ester intermediate.
-
-
Conjugation Reaction:
-
Dissolve 100 mg of this compound in 5 mL of MES buffer.
-
Add the PEG solution to the activated nanoparticle suspension.
-
Allow the reaction to proceed for 4-6 hours at room temperature with continuous mixing.
-
-
Washing and Purification:
-
Pellet the nanoparticles by centrifugation (or using a magnet if applicable).
-
Remove the supernatant containing unreacted PEG and coupling agents.
-
Resuspend the nanoparticles in PBS (pH 7.4) and repeat the washing step three times to ensure complete removal of byproducts.
-
Resuspend the purified Boc-protected PEGylated nanoparticles in the desired buffer for storage or characterization.
-
Protocol 3: Boc Group Deprotection
This protocol removes the Boc protecting group to expose the terminal primary amine.[4]
Materials:
-
Boc-protected PEGylated nanoparticles
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
PBS (pH 7.4)
-
Centrifuge / Magnetic Separator
Procedure:
-
Deprotection Reaction:
-
Suspend the Boc-protected PEGylated nanoparticles in a solution of 20-50% (v/v) TFA in DCM.[4]
-
Incubate for 30-60 minutes at room temperature with gentle agitation.[4] The reaction progress can be monitored by testing for the presence of the Boc group using techniques like ¹H NMR on a sample of the polymer backbone if applicable.[11]
-
-
Solvent Removal and Neutralization:
-
Pellet the nanoparticles and carefully decant the TFA/DCM solution.
-
Wash the nanoparticles once with DCM to remove residual acid.
-
-
Washing and Final Resuspension:
-
Resuspend the nanoparticles in PBS (pH 7.4) to neutralize any remaining TFA.
-
Centrifuge to pellet the amine-terminated nanoparticles and discard the supernatant.
-
Repeat the washing step with PBS three times to ensure the pH is neutral and all residual acid is removed.[4]
-
Resuspend the final amine-functionalized PEGylated nanoparticles in the desired buffer for subsequent conjugation reactions.
-
Characterization and Data Presentation
Thorough characterization is essential at each stage of the modification process. The following table summarizes key techniques and expected outcomes.
| Characterization Technique | Unmodified Nanoparticles | After Carboxylation | After Boc-PEGylation | After Boc Deprotection | Purpose |
| Dynamic Light Scattering (DLS) | ~50 nm | ~52 nm | ~80 nm | ~80 nm | Measures hydrodynamic diameter. A significant increase after PEGylation is expected due to the extended PEG chains.[12][13] |
| Zeta Potential | Variable (e.g., -15 mV) | More Negative (e.g., -35 mV) | Near-Neutral (e.g., -5 mV) | Slightly Positive (e.g., +10 mV) | Measures surface charge. A shift towards neutral after PEGylation indicates successful surface coverage and steric stabilization.[12][13] |
| Transmission Electron Microscopy (TEM) | ~48 nm | ~48 nm | ~48 nm | ~48 nm | Visualizes the inorganic core size, which should remain unchanged throughout the modification process.[12][14] |
| Thermogravimetric Analysis (TGA) | Minimal weight loss | Slight weight loss | Significant weight loss | Significant weight loss | Quantifies the amount of organic material (PEG) grafted onto the nanoparticle surface by measuring weight loss upon heating.[12][15] |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Shows core material peaks | C=O stretch appears | Amide I & II bands appear | Amide bands remain | Confirms the presence of specific functional groups (carboxyl, amide) after each reaction step.[13] |
| Quantitative NMR (qNMR) | N/A | N/A | Boc protons visible | Boc protons disappear | Can be used to quantify surface modification and confirm the removal of the Boc protecting group by dissolving the nanoparticles.[15] |
Visualized Workflows and Concepts
References
- 1. PEGylation as a strategy for improving nanoparticle-based drug and gene delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. amt.tstu.ru [amt.tstu.ru]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 6. Boc-NH-PEG-NH2 [nanocs.net]
- 8. benthamdirect.com [benthamdirect.com]
- 9. scispace.com [scispace.com]
- 10. A journey through the history of PEGylated drug delivery nanocarriers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Development and characterization of pegylated Fe3O4-CAPE magnetic nanoparticles for targeted therapy and hyperthermia treatment of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Quantitative Analysis of Porous Silicon Nanoparticles Functionalization by 1H NMR - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Peptide Bioconjugation using Boc-NH-PEG15-NH2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bioconjugation of peptides with polyethylene glycol (PEG) linkers, a process known as PEGylation, is a cornerstone strategy in modern drug development. This modification enhances the therapeutic properties of peptides by improving their solubility, extending their circulating half-life, and reducing their immunogenicity.[1] This document provides detailed application notes and experimental protocols for the bioconjugation of peptides using a heterobifunctional linker, Boc-NH-PEG15-NH2 .
The this compound linker possesses two key functional groups: a primary amine (-NH2) for conjugation to the peptide and a tert-butyloxycarbonyl (Boc) protected amine. The primary amine allows for covalent attachment to a peptide's C-terminal carboxylic acid or the side chains of acidic amino acids (aspartic acid, glutamic acid) through a stable amide bond. The Boc protecting group masks the second amine, preventing unwanted side reactions during the initial conjugation.[] This protecting group can be efficiently removed under acidic conditions to reveal a free amine, which can then be used for subsequent modifications if desired.
These protocols are designed to guide researchers through the entire workflow, from the initial conjugation reaction to the final purification and characterization of the PEGylated peptide.
Data Presentation
The following tables summarize typical quantitative data associated with the bioconjugation of peptides using this compound. These values should be considered as starting points, and optimization may be required for specific peptides.
Table 1: Reagent Stoichiometry and Reaction Conditions for Peptide-PEG Conjugation
| Parameter | Recommended Range | Purpose |
| Peptide Concentration | 1-10 mg/mL | To ensure efficient reaction kinetics. |
| This compound:Peptide Molar Ratio | 1.5:1 to 5:1 | To drive the reaction towards the desired product. |
| EDC:Peptide Molar Ratio | 2:1 to 10:1 | To activate the carboxylic acid groups on the peptide. |
| NHS:Peptide Molar Ratio | 2:1 to 10:1 | To form a more stable amine-reactive intermediate. |
| Reaction Buffer | MES, pH 4.5-6.0 | To optimize EDC/NHS activation of carboxyl groups. |
| Reaction Time | 2-4 hours | For efficient amide bond formation. |
| Reaction Temperature | Room Temperature | For optimal reaction rate and stability of reagents. |
Table 2: Boc Deprotection Conditions
| Parameter | Condition | Purpose |
| Deprotection Reagent | 20-50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) | To efficiently cleave the Boc protecting group.[3][4][5] |
| Reaction Time | 30-60 minutes | For complete removal of the Boc group.[3][5] |
| Reaction Temperature | Room Temperature | To minimize potential side reactions. |
| Scavengers (optional) | Triisopropylsilane (TIS) | To prevent side reactions with sensitive amino acids. |
Table 3: Typical Purification and Characterization Outcomes
| Technique | Parameter | Typical Result |
| Purification | ||
| Reversed-Phase HPLC (RP-HPLC) | Purity of Conjugate | >95% |
| Size-Exclusion Chromatography (SEC) | Removal of excess PEG and reagents | Successful separation based on size. |
| Characterization | ||
| RP-HPLC | Retention Time Shift | PEGylated peptide elutes earlier than the native peptide. |
| Mass Spectrometry (ESI-MS or MALDI-TOF) | Molecular Weight | Observed mass corresponds to the theoretical mass of the conjugate. |
| SDS-PAGE | Apparent Molecular Weight | PEGylated peptide shows a significant increase in apparent molecular weight. |
Experimental Protocols
Protocol 1: Conjugation of this compound to a Peptide
This protocol describes the conjugation of the primary amine of this compound to a carboxylic acid group on a peptide using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry.
Materials:
-
Peptide with an available carboxylic acid group (C-terminus or side chain)
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0
-
Reaction Buffer: Phosphate Buffered Saline (PBS), pH 7.4
-
Quenching Solution: 1 M Tris-HCl, pH 8.0
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Purification columns (e.g., RP-HPLC, SEC)
Procedure:
-
Peptide and Linker Preparation:
-
Dissolve the peptide in Activation Buffer to a final concentration of 1-10 mg/mL.
-
Dissolve this compound in a minimal amount of anhydrous DMF or DMSO before diluting with Activation Buffer.
-
-
Activation of Peptide Carboxylic Acids:
-
Add EDC (2-10 molar excess over the peptide) and NHS (2-10 molar excess over the peptide) to the peptide solution.
-
Incubate the mixture for 15-30 minutes at room temperature with gentle stirring. This step activates the carboxylic acid groups by forming an amine-reactive NHS ester.
-
-
Conjugation Reaction:
-
Add the dissolved this compound (1.5-5 molar excess over the peptide) to the activated peptide solution.
-
Adjust the pH of the reaction mixture to 7.2-7.5 by adding Reaction Buffer (PBS).
-
Allow the reaction to proceed for 2-4 hours at room temperature with gentle stirring.
-
-
Quenching the Reaction:
-
Add the Quenching Solution to a final concentration of 20-50 mM to quench any unreacted NHS esters.
-
Incubate for 15 minutes at room temperature.
-
-
Purification of the Boc-Protected PEG-Peptide Conjugate:
-
Purify the reaction mixture using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) or Size-Exclusion Chromatography (SEC).[][7]
-
Monitor the elution profile by UV absorbance at 214 nm and 280 nm. The PEGylated peptide will typically elute earlier than the unmodified peptide on RP-HPLC.
-
Collect the fractions containing the desired conjugate and confirm the molecular weight by mass spectrometry.
-
Protocol 2: Boc Deprotection of the PEG-Peptide Conjugate
This protocol describes the removal of the Boc protecting group from the PEGylated peptide to expose a free amine.
Materials:
-
Boc-protected PEG-peptide conjugate
-
Deprotection Solution: 20-50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)[3][4][5]
-
Anhydrous Dichloromethane (DCM)
-
Diisopropylethylamine (DIPEA) (for neutralization, if required)
-
Nitrogen or Argon gas
-
Purification columns (e.g., RP-HPLC)
Procedure:
-
Preparation:
-
Lyophilize the purified Boc-protected PEG-peptide conjugate to remove any residual water.
-
Prepare the Deprotection Solution fresh.
-
-
Deprotection Reaction:
-
Dissolve the lyophilized conjugate in anhydrous DCM.
-
Add the Deprotection Solution to the conjugate solution.
-
Incubate the reaction mixture for 30-60 minutes at room temperature under a nitrogen or argon atmosphere.
-
-
Removal of TFA:
-
Evaporate the DCM and TFA under a stream of nitrogen or by rotary evaporation.
-
To ensure complete removal of TFA, co-evaporate the residue with DCM three times.
-
-
Neutralization (Optional):
-
If the TFA salt of the deprotected conjugate is not desired for the next step, dissolve the residue in DCM and add a 2-fold molar excess of DIPEA.
-
Stir for 10 minutes at room temperature and then evaporate the solvent.
-
-
Purification of the Deprotected PEG-Peptide Conjugate:
-
Purify the final product by RP-HPLC to remove any side products and remaining reagents.
-
Collect the fractions containing the deprotected conjugate and confirm the molecular weight by mass spectrometry. The mass should correspond to the PEG-peptide conjugate minus the mass of the Boc group (100.12 g/mol ).
-
Visualizations
Caption: Experimental workflow for peptide bioconjugation.
Caption: EDC/NHS conjugation chemistry pathway.
References
- 1. The Science Behind Peptide PEGylation - Creative Peptides [creative-peptides.com]
- 3. Boc Deprotection - TFA [commonorganicchemistry.com]
- 4. Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chempep.com [chempep.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Boc-NH-PEG15-NH2 in Hydrogel Formation for Tissue Engineering
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(ethylene glycol) (PEG) hydrogels are widely utilized as scaffolds in tissue engineering and for controlled drug delivery due to their biocompatibility, tunable mechanical properties, and high water content, which mimics the native extracellular matrix (ECM).[][2] The functionalization of PEG with amine groups allows for versatile crosslinking strategies to form hydrogels under physiological conditions. This document provides detailed application notes and protocols for the use of Boc-NH-PEG15-NH2, a heterobifunctional linear PEG with a Boc-protected amine and a free amine, in the formation of hydrogels for tissue engineering applications.
The Boc (tert-butyloxycarbonyl) protecting group allows for a two-step crosslinking process. The free amine can be initially crosslinked, followed by the deprotection of the Boc group to expose a second amine for subsequent functionalization or secondary crosslinking. This enables the creation of hydrogels with complex architectures and functionalities.
Hydrogel Formation Workflow
The overall workflow for creating a PEG-amine hydrogel for tissue engineering applications involves several key stages, from the initial deprotection of the this compound to the final characterization of the hydrogel's properties and its cytocompatibility.
Caption: Experimental workflow for hydrogel synthesis and characterization.
Experimental Protocols
Protocol 1: Boc Deprotection of this compound
This protocol describes the removal of the Boc protecting group to yield NH2-PEG15-NH2.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Diethyl ether (cold)
-
Round bottom flask
-
Magnetic stirrer and stir bar
-
Rotary evaporator
-
Centrifuge
Procedure:
-
Dissolve this compound in a minimal amount of DCM in a round bottom flask.
-
Add an excess of TFA to the solution (e.g., a 1:1 v/v ratio of TFA to DCM).
-
Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by TLC or LC-MS if desired.
-
Remove the TFA and DCM by rotary evaporation.
-
Precipitate the deprotected NH2-PEG15-NH2 by adding cold diethyl ether to the concentrated residue.
-
Centrifuge the mixture to pellet the product.
-
Decant the ether and wash the pellet with cold diethyl ether two more times.
-
Dry the final product under vacuum. The product is typically obtained as a TFA salt.
Protocol 2: Hydrogel Formation using a NHS-Ester Crosslinker
This protocol details the formation of a PEG hydrogel by crosslinking the deprotected NH2-PEG15-NH2 with a multi-arm PEG-NHS ester.
Materials:
-
Deprotected NH2-PEG15-NH2 (TFA salt)
-
Multi-arm PEG-NHS (e.g., 4-arm PEG-Succinimidyl Carboxymethyl Ester)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Sterile, pyrogen-free water
-
Vortex mixer
-
Molds for hydrogel casting (e.g., PDMS molds)
Procedure:
-
Prepare a stock solution of the deprotected NH2-PEG15-NH2 in PBS. For example, a 10% (w/v) solution.
-
Prepare a stock solution of the multi-arm PEG-NHS in sterile water. The concentration will depend on the desired crosslinking density.
-
To initiate gelation, mix the NH2-PEG15-NH2 solution and the multi-arm PEG-NHS solution at a desired molar ratio of amine to NHS ester groups (e.g., 1:1 or 1:1.5).
-
Vortex the mixture briefly to ensure homogeneity.
-
Pipette the mixed solution into molds of the desired shape and size.
-
Allow the hydrogels to cure at room temperature or 37°C. Gelation time can vary from minutes to hours depending on the concentrations and reactivity of the components.
Quantitative Data on Hydrogel Properties
The properties of PEG-amine hydrogels can be tuned by altering the molecular weight of the PEG, the polymer concentration, and the type and concentration of the crosslinker. The following tables provide representative data from the literature for hydrogels with similar characteristics to those that can be formed with NH2-PEG15-NH2.
Table 1: Gelation Time of PEG-Amine Hydrogels
| PEG Derivative | Crosslinker | Polymer Concentration (w/v) | Gelation Time | Reference |
| 4-arm PEG-Amine | Genipin (25 mM) | 10% | ~1.7 hours | N/A |
| 8-arm PEG-Amine | Genipin (25 mM) | 10% | ~6.2 hours | N/A |
| Thiolated PEG | PEG-diacrylate | 10% | 10 min - 22 days (tunable) | [3] |
Table 2: Mechanical Properties of PEG Hydrogels
| PEG Derivative | Crosslinker | Polymer Concentration (w/v) | Storage Modulus (G') | Reference |
| 4-arm PEG-Vinyl Sulfone | Dithiothreitol | 5% | ~1 kPa | [4] |
| 8-arm PEG-Vinyl Sulfone | Dithiothreitol | 5% | ~3 kPa | [4] |
| PEG-diacrylate (3.4 kDa) | Photopolymerization | 10% | ~10 kPa | [5] |
| PEG-diacrylate (10 kDa) | Photopolymerization | 10% | ~5 kPa | [5] |
Table 3: Swelling Ratio of PEG Hydrogels
| PEG Derivative | Crosslinker | Polymer Concentration (w/v) | Swelling Ratio (q) | Reference |
| 4-arm PEG-Vinyl Sulfone | Dithiothreitol | 5% | ~25 | [4] |
| 8-arm PEG-Vinyl Sulfone | Dithiothreitol | 5% | ~18 | [4] |
| PEG-diacrylate (3.4 kDa) | Photopolymerization | 10% | ~10 | [5] |
| PEG-diacrylate (10 kDa) | Photopolymerization | 10% | ~20 | [5] |
Signaling Pathways in Tissue Engineering
Integrin-Mediated Cell Adhesion
For many cell types, adhesion to the ECM is crucial for survival, proliferation, and differentiation. Since PEG hydrogels are inherently bio-inert, they are often modified with cell-adhesive ligands, such as the RGD peptide, to promote cell-matrix interactions. This interaction is primarily mediated by integrin receptors on the cell surface.
Caption: Integrin-mediated cell adhesion signaling pathway.
Binding of RGD to integrins leads to the recruitment and activation of focal adhesion kinase (FAK), which in turn activates other signaling molecules like Src.[6] This cascade influences the organization of the actin cytoskeleton through Rho GTPases, ultimately impacting gene expression related to cell survival, proliferation, and differentiation.[6][7]
TGF-β Signaling in Chondrogenesis
Transforming growth factor-beta (TGF-β) is a potent growth factor that plays a critical role in the chondrogenic differentiation of mesenchymal stem cells (MSCs).[8][9] PEG hydrogels can be used as a delivery vehicle for TGF-β to induce cartilage formation.
Caption: TGF-β signaling pathway in chondrogenesis.
Upon binding of TGF-β to its receptors on the cell surface, the intracellular Smad2/3 proteins are phosphorylated.[3] These then form a complex with Smad4, which translocates to the nucleus to activate the transcription of chondrogenic master genes like SOX9, leading to the production of cartilage-specific ECM components such as collagen type II and aggrecan.[10]
Protocols for Hydrogel Characterization
Protocol 3: Swelling Ratio Measurement
Procedure:
-
Prepare hydrogel samples of a known initial weight (Wi).
-
Immerse the hydrogels in PBS (pH 7.4) at 37°C.
-
At predetermined time points, remove the hydrogels, gently blot the surface to remove excess water, and record the swollen weight (Ws).
-
Continue until the weight remains constant, indicating equilibrium swelling.
-
The swelling ratio (q) is calculated as: q = Ws / Wi.
Protocol 4: Mechanical Testing by Rheometry
Procedure:
-
Use a rheometer with a parallel plate geometry.
-
Place a hydrogel sample on the bottom plate and lower the top plate to a defined gap size.
-
Perform a frequency sweep at a constant strain within the linear viscoelastic region to determine the storage modulus (G') and loss modulus (G'').
-
Perform a strain sweep at a constant frequency to determine the linear viscoelastic region.
Protocol 5: In Vitro Biocompatibility - Live/Dead Assay
Procedure:
-
Encapsulate cells within the hydrogel during the formation process.
-
Culture the cell-laden hydrogels in appropriate cell culture medium.
-
At desired time points, wash the hydrogels with PBS.
-
Prepare a staining solution containing Calcein AM (for live cells, green fluorescence) and Ethidium homodimer-1 (for dead cells, red fluorescence) in PBS.
-
Incubate the hydrogels in the staining solution for 30-60 minutes at 37°C, protected from light.
-
Wash the hydrogels with PBS and visualize using a fluorescence microscope.
Conclusion
This compound is a versatile building block for the creation of tunable hydrogels for a wide range of tissue engineering applications. By carefully selecting the deprotection and crosslinking strategies, and by incorporating relevant bioactive cues, hydrogels with specific mechanical and biological properties can be designed to promote tissue regeneration. The protocols and data presented here provide a foundation for researchers to develop and characterize these advanced biomaterials.
References
- 2. Characterization of the crosslinking kinetics of multi-arm poly(ethylene glycol) hydrogels formed via Michael-type addition - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 3. Controlled delivery of transforming growth factor β1 by self-assembling peptide hydrogels induces chondrogenesis of bone marrow stromal cells and modulates Smad2/3 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Water Swelling Behavior of Poly(ethylene glycol)-Based Polyurethane Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. um.es [um.es]
- 8. Enhanced MSC Chondrogenesis Following Delivery of TGF-β3 from Alginate Microspheres within Hyaluronic Acid Hydrogels In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanical load modulates chondrogenesis of human mesenchymal stem cells through the TGF-β pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A TGF-loading hydrogel scaffold capable of promoting chondrogenic differentiation for repairing rabbit nasal septum cartilage defect - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Synthesis of Targeted Drug Delivery Systems with Boc-NH-PEG15-NH2
Audience: Researchers, scientists, and drug development professionals.
Introduction: The development of targeted drug delivery systems is a cornerstone of modern therapeutics, aiming to enhance efficacy while minimizing systemic toxicity. Polyethylene glycol (PEG) linkers are widely employed to improve the pharmacokinetic properties of nanocarriers, providing a "stealth" effect that prolongs circulation time.[] The heterobifunctional linker, Boc-NH-PEG15-NH2, is a versatile tool in this field. It features a free primary amine (-NH2) for initial conjugation to a nanoparticle or drug, and a tert-butyloxycarbonyl (Boc)-protected amine, which can be deprotected under mild acidic conditions to allow for the subsequent attachment of a targeting ligand.[][2] This sequential reaction capability is crucial for the precise construction of complex, multi-functional drug delivery vehicles.
These application notes provide a comprehensive overview and detailed protocols for the synthesis, characterization, and conceptual application of a targeted drug delivery system using this compound. The workflow covers the conjugation of the linker to a carboxylated nanoparticle core, deprotection of the Boc group, attachment of a targeting moiety, and subsequent characterization.
Overall Synthesis Workflow
The synthesis is a multi-step process requiring careful control of reaction conditions to ensure high yield and purity at each stage. The general workflow involves preparing a drug-loaded nanoparticle core, functionalizing its surface with the PEG linker, exposing the terminal amine, and finally attaching a targeting ligand.
References
Application Notes and Protocols for Creating Stable Amide Bonds with Boc-NH-PEG15-NH2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-NH-PEG15-NH2 is a heterobifunctional polyethylene glycol (PEG) linker of high purity, playing a crucial role in modern drug development and bioconjugation.[1][2][3] Its structure, featuring a Boc-protected amine on one terminus and a free primary amine on the other, allows for the sequential and controlled conjugation of two different molecules. The 15-unit PEG chain imparts increased hydrophilicity and biocompatibility to the resulting conjugate, often improving its pharmacokinetic properties.[4][] This linker is particularly prominent in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it connects a target protein ligand to an E3 ubiquitin ligase ligand.[2][3][6]
These application notes provide detailed protocols for the formation of a stable amide bond using the primary amine of this compound, the subsequent deprotection of the Boc group, and the final conjugation of the newly revealed amine, along with methods for purification and characterization.
Core Applications
-
PROTAC Synthesis: Serves as a flexible linker to connect the two active moieties of a PROTAC molecule.[2][6]
-
Antibody-Drug Conjugates (ADCs): Can be used to attach cytotoxic drugs to antibodies.[4]
-
Peptide Modification: Enhances the solubility and stability of peptides.
-
Surface Modification: Functionalization of surfaces for biomedical applications.
-
Drug Delivery: A key component in targeted drug delivery systems.[4]
Experimental Protocols
Protocol 1: Amide Bond Formation with a Carboxylic Acid
This protocol describes the coupling of the primary amine of this compound to a molecule containing a carboxylic acid using common coupling reagents.
Materials:
-
This compound
-
Carboxylic acid-containing molecule (Molecule-COOH)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)[7]
-
N-Hydroxysuccinimide (NHS) or 1-Hydroxybenzotriazole (HOBt)[7]
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Standard laboratory glassware and stirring equipment
-
Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) for reaction monitoring
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid-containing molecule (1.0 eq) in anhydrous DMF.
-
Add HOBt (1.2 eq) and EDC (1.2 eq) to the solution and stir for 15 minutes at room temperature to pre-activate the carboxylic acid.[8]
-
In a separate flask, dissolve this compound (1.1 eq) in anhydrous DMF.
-
Add the solution of this compound to the activated carboxylic acid mixture.
-
Add DIPEA (2.0 eq) to the reaction mixture and stir at room temperature.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.[9]
-
Upon completion, quench the reaction by adding a small amount of water.
-
Remove the solvent under reduced pressure.
-
Purify the resulting Boc-NH-PEG15-NH-CO-Molecule conjugate by column chromatography or preparative HPLC.
Quantitative Data Summary (Representative)
| Reagent/Parameter | Molar Equivalents (relative to Molecule-COOH) | Notes |
| Molecule-COOH | 1.0 | The limiting reagent. |
| This compound | 1.1 - 1.2 | A slight excess is used to ensure complete consumption of the carboxylic acid. |
| EDC | 1.1 - 1.2 | Used in slight excess relative to the carboxylic acid. |
| HOBt | 1.1 - 1.2 | Minimizes side reactions and racemization.[7] |
| DIPEA | 2.0 - 3.0 | A non-nucleophilic base is crucial. |
| Solvent (DMF) | - | Use sufficient anhydrous solvent to achieve a concentration of ~0.1-0.5 M. |
| Reaction Temperature | Room Temperature (20-25 °C) | The reaction is typically performed at room temperature. |
| Reaction Time | 2 - 12 hours | Monitor reaction progress by TLC or LC-MS.[9] |
| Typical Yield | 70-90% | Yields are dependent on the specific substrates and purification method. |
Protocol 2: Boc Deprotection
This protocol describes the removal of the Boc protecting group to reveal a primary amine for subsequent conjugation.
Materials:
-
Boc-NH-PEG15-NH-CO-Molecule
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Toluene
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution (for workup)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the Boc-protected PEG conjugate in DCM (0.1-0.2 M).
-
Cool the solution to 0 °C in an ice bath.
-
Add TFA to a final concentration of 20-50% (v/v).
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature.
-
Monitor the deprotection by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).
-
Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.
-
Co-evaporate with toluene (3x) to remove residual TFA.
-
The resulting TFA salt of the deprotected amine can be used directly in the next step or neutralized.
-
For neutralization, dissolve the residue in DCM and wash with a saturated aqueous solution of sodium bicarbonate. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to obtain the free amine.
Quantitative Data Summary (Representative)
| Reagent/Parameter | Condition | Notes |
| TFA Concentration | 20-50% in DCM | Higher concentrations can lead to faster deprotection but may also cause degradation of sensitive molecules. |
| Temperature | 0 °C to Room Temperature | Starting at a lower temperature can help control the reaction. |
| Reaction Time | 1 - 2 hours | Monitor reaction progress to avoid over-exposure to acid. |
| Typical Yield | >95% | Deprotection reactions are typically high-yielding. |
Purification and Characterization
Purification:
The purification of PEGylated compounds can be challenging due to their physical properties.[10]
-
Column Chromatography: Silica gel chromatography can be effective, often using a gradient of methanol in dichloromethane or chloroform.[10]
-
Preparative HPLC: Reversed-phase HPLC (RP-HPLC) is a powerful tool for purifying PEGylated molecules to a high degree of purity.
-
Size-Exclusion Chromatography (SEC): Useful for separating the PEGylated product from smaller unreacted molecules.[11]
-
Ion-Exchange Chromatography (IEX): Can be employed if the conjugated molecule has a charge.[11]
Characterization:
-
NMR Spectroscopy (¹H NMR, ¹³C NMR): To confirm the structure of the final conjugate. The characteristic peaks of the PEG backbone, the Boc group (or its absence), and the conjugated molecules should be identifiable.
-
Mass Spectrometry (MS): ESI-MS or MALDI-TOF can be used to determine the molecular weight of the PEGylated product and confirm successful conjugation.[11][12]
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.[11]
Visualizations
Caption: Workflow for Amide Bond Formation.
Caption: Workflow for Boc Deprotection.
Caption: Logical Flow for PROTAC Synthesis.
References
- 1. ibms.sinica.edu.tw [ibms.sinica.edu.tw]
- 2. creativepegworks.com [creativepegworks.com]
- 3. This compound | TargetMol [targetmol.com]
- 4. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Boc-NH-PEG-NH2, Boc-NH-PEG-Amine - Biopharma PEG [biochempeg.com]
- 7. peptide.com [peptide.com]
- 8. Amide Synthesis [fishersci.co.uk]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. enovatia.com [enovatia.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Boc-NH-PEG15-NH2 Conjugation Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the yield of conjugation reactions involving Boc-NH-PEG15-NH2.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a linear, heterobifunctional polyethylene glycol (PEG) linker. It contains two different functional groups at its ends: a primary amine (-NH2) and a tert-butyloxycarbonyl (Boc) protected primary amine.[][2][3] This structure allows for sequential conjugation reactions. The free amine can be reacted with molecules containing carboxylic acids or activated esters (like NHS esters), while the Boc-protected amine can be deprotected under acidic conditions to reveal a second primary amine for subsequent conjugation.[4][] This linker is commonly used to increase the solubility and stability of peptides, proteins, and other molecules, as well as to reduce their immunogenicity.[][6][7] It is also utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[8]
Q2: What are the critical steps in a typical two-step conjugation reaction using this compound?
A typical two-step conjugation process involves:
-
Boc Deprotection: The Boc protecting group is removed from one of the amine terminals using an acid, such as trifluoroacetic acid (TFA).[9][10]
-
First Conjugation: The now free amine is reacted with the first target molecule.
-
Purification: The intermediate conjugate is purified to remove excess reagents.
-
Second Conjugation: The remaining free amine at the other end of the PEG linker is reacted with the second target molecule.
-
Final Purification: The final conjugate is purified to obtain the desired product.
Q3: What chemistries can be used to conjugate the amine groups of the PEG linker?
The primary amine groups of the deprotected this compound are nucleophilic and can react with various functional groups, including:
-
Activated Esters (e.g., N-hydroxysuccinimide esters - NHS): This is a very common and efficient method for labeling proteins and other molecules, forming a stable amide bond. The reaction is typically performed in a pH range of 7-9.[11]
-
Carboxylic Acids: In the presence of carbodiimide coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (N,N'-Dicyclohexylcarbodiimide), a stable amide bond is formed.[11]
-
Aldehydes and Ketones: This reaction, known as reductive amination, forms a secondary amine linkage in the presence of a reducing agent like sodium cyanoborohydride.[11]
-
Isothiocyanates: This reaction forms a stable thiourea linkage.[11]
Troubleshooting Guide
Low yield is a common issue in bioconjugation reactions. This guide addresses potential causes and provides solutions for optimizing your this compound conjugation.
Problem 1: Low or No Yield of the Final Conjugate
| Potential Cause | Recommended Action & Troubleshooting Steps |
| Incomplete Boc Deprotection | Verify deprotection: Use analytical techniques like TLC, LC-MS, or NMR to confirm the complete removal of the Boc group. A successful deprotection will result in a more polar product.[9] Optimize deprotection conditions: Increase the acid concentration (e.g., from 20% to 50% TFA in DCM) or the reaction time.[9] For acid-sensitive substrates, consider milder conditions or alternative acids like 4M HCl in 1,4-dioxane.[9] |
| Inefficient Conjugation Reaction | Optimize pH: For NHS ester chemistry, maintain a pH of 7.0-9.0.[11] For other chemistries, consult the relevant literature for optimal pH ranges. Adjust Stoichiometry: Increase the molar excess of the PEG linker or the molecule to be conjugated. A 1.5 to 5-fold molar excess of the reagent in lower concentration is a good starting point. Increase Reaction Time and Temperature: Monitor the reaction progress over time to determine the optimal duration. If the reactants are stable, a moderate increase in temperature may improve the reaction rate.[12][13] |
| Hydrolysis of Activated Reagents | Use Anhydrous Solvents: Activated esters like NHS esters are sensitive to moisture. Use fresh, anhydrous solvents for the reaction. Prepare Reagents Freshly: Dissolve activated reagents immediately before use to minimize hydrolysis. |
| Poor Reagent Quality | Check Reagent Purity: Use high-purity this compound and other reagents. The reactivity of the PEG linker can significantly impact the yield.[12] Proper Storage: Store PEG reagents at -20°C or lower in a desiccated environment.[3] |
| Steric Hindrance | Use a Longer PEG Linker: If conjugating bulky molecules, a longer PEG chain can reduce steric hindrance and improve accessibility of the reactive groups.[14] |
Problem 2: Presence of Multiple Side Products
| Potential Cause | Recommended Action & Troubleshooting Steps |
| Non-specific Reactions | Control pH: For reactions with proteins, a lower pH (around 7) can favor conjugation to the N-terminal α-amino group over lysine ε-amino groups, leading to higher site-specificity.[12] Blocking Agents: If necessary, use protecting groups for reactive side chains on your target molecule that you do not want to be modified. |
| Aggregation of Reactants | Optimize Concentration: High concentrations of reactants, especially proteins, can lead to aggregation.[6] Perform the reaction at a lower concentration. Solvent Choice: Ensure all reactants are fully soluble in the chosen reaction buffer/solvent. The PEG linker itself improves the solubility of the conjugate.[6][7] |
| Formation of Homodimers | Control Stoichiometry: In a two-step conjugation, ensure the first conjugation step goes to completion and the excess reactant is removed before proceeding to the second step. |
Experimental Protocols
Protocol 1: Boc Deprotection of this compound
-
Dissolve this compound in dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA) to a final concentration of 20-50% (v/v).
-
Stir the reaction at room temperature for 1-2 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Remove the DCM and excess TFA under reduced pressure. To ensure complete removal of TFA, co-evaporate with toluene (3 times).
-
The resulting deprotected PEG linker (as a TFA salt) can be used directly in the next step or neutralized by washing with a mild base like saturated sodium bicarbonate solution.[9]
Protocol 2: Amine Conjugation using NHS Ester Chemistry
-
Dissolve the amine-containing molecule (e.g., deprotected PEG linker or a protein) in a suitable buffer (e.g., phosphate-buffered saline, PBS) at a pH of 7.2-8.5.
-
Dissolve the NHS ester-containing molecule in a water-miscible anhydrous organic solvent (e.g., DMSO or DMF).
-
Add the NHS ester solution to the amine-containing solution with gentle stirring. Use a 1.5 to 5-fold molar excess of the NHS ester.
-
Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C.
-
Quench the reaction by adding a small amount of a primary amine-containing buffer, such as Tris or glycine.
-
Purify the conjugate using appropriate methods such as dialysis, size-exclusion chromatography (SEC), or reverse-phase HPLC.
Visual Workflows
Caption: Workflow for the Boc deprotection of this compound.
Caption: General workflow for conjugating an amine-PEG to an NHS ester.
Caption: A logical flow diagram for troubleshooting low reaction yield.
References
- 2. BOC-NH-PEG-NH2 - Ruixibiotech [ruixibiotech.com]
- 3. creativepegworks.com [creativepegworks.com]
- 4. BOC-NH-PEG2-NH2, 153086-78-3 - Biopharma PEG [biochempeg.com]
- 6. adcreview.com [adcreview.com]
- 7. chempep.com [chempep.com]
- 8. This compound | TargetMol [targetmol.com]
- 9. benchchem.com [benchchem.com]
- 10. Amine Protection / Deprotection [fishersci.co.uk]
- 11. PEGylation Reagents Selection Guide | Biopharma PEG [biochempeg.com]
- 12. biopharminternational.com [biopharminternational.com]
- 13. researchgate.net [researchgate.net]
- 14. precisepeg.com [precisepeg.com]
Technical Support Center: Boc Deprotection with TFA
Welcome to the troubleshooting guide for Boc deprotection using trifluoroacetic acid (TFA). This resource is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common issues encountered during this critical step in organic synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of Boc deprotection with TFA?
The cleavage of the tert-butyloxycarbonyl (BOC) group with trifluoroacetic acid (TFA) is an acid-catalyzed elimination reaction. The process involves three main steps:
-
Protonation: The carbonyl oxygen of the Boc group is protonated by TFA.[1]
-
Formation of a Tert-butyl Cation: The protonated Boc group becomes unstable, leading to the loss of a stable tert-butyl cation and the formation of a carbamic acid intermediate.[1]
-
Decarboxylation: The carbamic acid is unstable and rapidly breaks down, releasing carbon dioxide gas and the free amine. The resulting amine is then protonated by the excess TFA to form a trifluoroacetate salt.[1][2]
It is crucial to perform this reaction in a well-ventilated area and not in a closed system, as the reaction generates carbon dioxide gas.[1][2]
Q2: My Boc deprotection is incomplete. What are the possible causes and how can I fix it?
Incomplete Boc deprotection can be caused by several factors.[3] Common reasons include insufficient acid strength or concentration, inadequate reaction time or temperature, and steric hindrance.[4][5]
Troubleshooting Steps:
-
Increase Acid Concentration: Gradually increase the concentration of TFA in the reaction mixture. For example, if you are using 20% TFA in dichloromethane (DCM), try increasing it to 50%.[4]
-
Extend Reaction Time: Monitor the reaction progress using TLC or LC-MS and extend the reaction time until the starting material is consumed.[4]
-
Consider a Stronger Acid System: For particularly stubborn substrates, a stronger acid system like 4M HCl in 1,4-dioxane might be necessary.[4]
-
Optimize Solvent: Ensure your substrate is fully soluble in the chosen solvent. DCM is a common choice, but for some compounds, co-solvents may be needed.[4][6]
-
Increase Temperature: While most deprotections are performed at room temperature, gentle heating can sometimes be beneficial, but should be used with caution to avoid side reactions.[4][7]
Q3: I'm observing unexpected peaks in my HPLC/LC-MS analysis after deprotection. What are these side products?
The most common side reaction during Boc deprotection is the alkylation of nucleophilic residues by the tert-butyl cation generated during the reaction.[1][3] Amino acids with electron-rich side chains are particularly susceptible.[3]
Commonly Affected Residues:
-
Tryptophan (Trp): The indole ring is highly nucleophilic and prone to tert-butylation.[3][8]
-
Methionine (Met): The thioether side chain can be alkylated to form a sulfonium salt, which corresponds to a mass increase of 56 Da.[3][9]
-
Tyrosine (Tyr): The phenolic ring can be alkylated.[3]
-
Cysteine (Cys): The free thiol group is a target for alkylation.[3]
To prevent these side reactions, it is highly recommended to use scavengers in the cleavage cocktail.[1][3]
Q4: What are scavengers and when should I use them?
Scavengers are reagents added to the deprotection reaction mixture to trap the reactive tert-butyl cation, thereby preventing it from reacting with the desired product.[3] They are typically more nucleophilic than the sensitive residues in your substrate.[3] The use of scavengers is crucial when working with peptides or other molecules containing sensitive amino acid residues like tryptophan, methionine, tyrosine, and cysteine.[1][3]
Troubleshooting Guides
Problem 1: Incomplete Deprotection
If you are experiencing incomplete removal of the Boc group, consult the following decision tree to identify the root cause and find a solution.
Caption: Troubleshooting workflow for incomplete Boc deprotection.
Problem 2: Side Product Formation (Alkylation)
The formation of alkylated side products is a common issue, especially in peptide synthesis. This guide will help you select the appropriate scavenger to minimize these impurities.
Caption: Scavenger selection guide for preventing alkylation.
Data Presentation
The following tables provide a summary of common reaction conditions and scavenger cocktails for Boc deprotection.
Table 1: Common TFA Deprotection Conditions
| TFA Concentration (% in DCM) | Reaction Time | Temperature | Notes |
| 25% | 2 hours | Room Temperature | A common and generally effective condition.[1] |
| 50% | 30 minutes | Room Temperature | Faster deprotection, suitable for less sensitive substrates.[1] |
| 55% | 30 minutes | Room Temperature | Shown to give higher purity peptides compared to 100% TFA in some cases.[1][10] |
| 100% (neat TFA) | 5-15 minutes | Room Temperature | Very rapid deprotection, but may lead to more side products.[1] |
Table 2: Common Scavengers and Their Applications
| Scavenger | Target Residue(s) | Typical Concentration |
| Triisopropylsilane (TIS) | Trp, general carbocation scavenger | 2.5-5% (v/v) |
| Triethylsilane (TES) | Trp | 10-20 equivalents |
| Thioanisole | Met, Tyr, Arg(Pmc) | 5% (v/v) |
| Ethanedithiol (EDT) | Cys, Trp | 2.5% (v/v) |
| Dithioethane (DTE) | Met | 0.5% (v/v) |
| Water | General | 2.5-5% (v/v) |
Experimental Protocols
Protocol 1: Standard Boc Deprotection in Solution Phase
This protocol describes a general procedure for the deprotection of a Boc-protected amine in solution.
Materials:
-
Boc-protected compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Rotary evaporator
-
Cold diethyl ether
Procedure:
-
Dissolve the Boc-protected compound in anhydrous DCM (0.1 to 0.5 M) in a round-bottom flask.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add TFA to the stirred solution to the desired final concentration (e.g., 25-50%).
-
Allow the reaction mixture to warm to room temperature and stir for the specified time (typically 30 minutes to 2 hours).
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.
-
To ensure complete removal of residual TFA, co-evaporate the residue with DCM or toluene several times.[1]
-
Precipitate the TFA salt of the amine by adding cold diethyl ether.
-
Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum.[1]
Protocol 2: Boc Deprotection with Scavengers for Peptides (Solid Phase)
This protocol is suitable for the deprotection of a peptide on a solid support, particularly when sensitive amino acid residues are present.
Materials:
-
Boc-protected peptide-resin
-
TFA cleavage cocktail (e.g., TFA/H₂O/TIS, 95:2.5:2.5 v/v/v)
-
Dichloromethane (DCM) for washing
-
Reaction vessel for solid-phase synthesis
-
Shaker
Procedure:
-
Wash the peptide-resin with DCM to remove any residual solvents.
-
Add the freshly prepared TFA cleavage cocktail to the resin.
-
Agitate the mixture at room temperature for 2-4 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh TFA and combine the filtrates.
-
Precipitate the peptide by adding the filtrate to a 10-fold volume of cold diethyl ether.
-
Collect the precipitated peptide by centrifugation, wash with cold ether, and dry under vacuum.[5]
Protocol 3: Workup for TFA Deprotection
The workup procedure will depend on the properties of your deprotected compound.
For non-water-soluble amines:
-
After removing the bulk of the TFA by rotary evaporation, dissolve the residue in a suitable organic solvent (e.g., ethyl acetate, DCM).
-
Wash the organic solution with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining TFA.[4]
-
Wash with brine, dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate to obtain the free amine.
For water-soluble amines:
-
After rotary evaporation to remove TFA, the resulting TFA salt can often be used directly in the next step.
-
Alternatively, to obtain the free amine, a basic ion-exchange resin (e.g., Amberlyst A21) can be used. Stir the crude product with the resin in a suitable solvent (e.g., methanol), then filter and evaporate the solvent.[11][12] This method avoids an aqueous workup.[11]
References
- 1. benchchem.com [benchchem.com]
- 2. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Specific solvent issues - Wordpress [reagents.acsgcipr.org]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
preventing side reactions with Boc-NH-PEG15-NH2
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Boc-NH-PEG15-NH2. Our goal is to help you prevent common side reactions and ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a heterobifunctional linker molecule. It contains a polyethylene glycol (PEG) chain with 15 ethylene oxide units, which increases solubility and provides a flexible spacer.[1] One end of the PEG chain is capped with a primary amine (-NH2), while the other end has a Boc-protected amine (Boc-NH-).[2][3] The Boc (tert-butoxycarbonyl) group is an acid-labile protecting group.[] This linker is commonly used in bioconjugation and is a key component in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it connects a ligand for a target protein and a ligand for an E3 ubiquitin ligase.[5][6]
Q2: What is the primary side reaction during the Boc deprotection step?
The most common side reaction during the acidic deprotection of the Boc group is the alkylation of nucleophilic residues on your substrate by the tert-butyl cation (tBu⁺) that is generated as a byproduct.[7][8][9] This reactive carbocation can lead to unwanted modifications of your target molecule.[7]
Q3: Which amino acid residues are most susceptible to alkylation by the tert-butyl cation?
Amino acids with electron-rich, nucleophilic side chains are particularly vulnerable to alkylation. These include:
-
Tryptophan (Trp): The indole ring is highly nucleophilic.[7]
-
Methionine (Met): The thioether side chain can be alkylated.[7]
-
Tyrosine (Tyr): The phenolic ring can be modified.[7]
-
Cysteine (Cys): The free thiol group is a potential target.[7]
Q4: How can I prevent the alkylation of sensitive residues during Boc deprotection?
To prevent these side reactions, it is crucial to add "scavengers" to the deprotection reaction mixture.[7] Scavengers are molecules that are more reactive towards the tert-butyl cation than your substrate, effectively trapping it before it can cause unwanted modifications.[7]
Q5: What are the common side reactions when conjugating the free amine of the PEG linker to a protein?
When conjugating the primary amine of the PEG linker (after Boc deprotection) to a protein, common side reactions include:
-
Lack of site-specificity: If your protein has multiple reactive sites (e.g., lysine residues or a free N-terminus), the PEG linker may attach at various locations, resulting in a heterogeneous mixture of products.[10]
-
Multiple PEGylations: A single protein molecule may react with more than one PEG linker, leading to di-PEGylated or multi-PEGylated species.
-
Hydrolysis of the activated PEG: If you are using an activated form of the PEG linker (e.g., an NHS ester), it can hydrolyze in aqueous buffer, rendering it unreactive.[11]
Q6: How can I control the selectivity of the PEGylation reaction?
Optimizing the reaction pH is a key strategy for controlling selectivity. For example, when targeting primary amines (like the ε-amino group of lysine), the reaction is typically performed at a pH between 7 and 9.[5] Lowering the pH can sometimes favor reaction at the N-terminus, which generally has a lower pKa than the lysine side chain.
Troubleshooting Guides
Issue 1: Incomplete Boc Deprotection
Symptoms:
-
LC-MS analysis shows the presence of the starting Boc-protected material.
-
Subsequent conjugation reactions have very low yields.
-
TLC analysis shows a persistent spot corresponding to the starting material.[12]
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Insufficient Acid Strength or Concentration | The rate of Boc deprotection has a strong dependence on acid concentration.[13] Increase the concentration of TFA (e.g., from 20% to 50% in DCM) or consider a stronger acid system like 4M HCl in dioxane.[9] |
| Inadequate Reaction Time or Temperature | Deprotection is a kinetic process. Extend the reaction time and monitor progress by TLC or LC-MS. While often performed at room temperature, gentle warming may be necessary for some substrates.[9] |
| Steric Hindrance | The bulky PEG chain can sterically hinder the approach of the acid to the Boc-protected amine.[9] In such cases, longer reaction times or slightly higher temperatures may be required. |
| Solvent Issues | Ensure that your this compound conjugate is fully soluble in the chosen solvent (typically DCM for TFA deprotection).[9] |
Issue 2: Side Product Formation During Boc Deprotection
Symptoms:
-
LC-MS analysis shows unexpected peaks with a mass increase of +56 Da, corresponding to the addition of a tert-butyl group.[14]
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Alkylation by tert-butyl Cation | The tert-butyl cation generated during deprotection is alkylating nucleophilic residues (e.g., Trp, Met, Tyr).[7][8] |
| Add Scavengers: Incorporate a scavenger or a scavenger cocktail into your deprotection reagent. The choice of scavenger depends on the sensitive residues in your molecule.[7] |
Experimental Protocols
Protocol 1: Boc Deprotection of this compound with Scavengers
This protocol describes the removal of the Boc protecting group using Trifluoroacetic Acid (TFA) with scavengers to prevent side reactions.
Materials:
-
This compound conjugate
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic Acid (TFA)
-
Scavenger(s) of choice (see table below)
-
Cold diethyl ether
-
Nitrogen or argon gas
Procedure:
-
Dissolve the Boc-protected PEG conjugate in anhydrous DCM to a concentration of approximately 0.1 M.
-
Cool the solution to 0°C in an ice bath.
-
Prepare the deprotection cocktail. A common cocktail is 95% TFA, 2.5% water, and 2.5% Triisopropylsilane (TIS) (v/v/v).[8] Add the cold deprotection cocktail to the dissolved conjugate.
-
Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).[9]
-
Once the reaction is complete, concentrate the solution under reduced pressure (e.g., using a rotary evaporator) to remove the DCM and excess TFA.
-
To ensure complete removal of residual TFA, co-evaporate the residue with toluene (2-3 times).[14]
-
Precipitate the deprotected product (now a TFA salt) by adding cold diethyl ether.
-
Collect the precipitate by filtration or centrifugation, wash with cold diethyl ether, and dry under a stream of nitrogen or in a vacuum desiccator.[15]
Protocol 2: Conjugation of NH2-PEG15-NH-R to a Protein via NHS Ester Chemistry
This protocol outlines a general procedure for conjugating the deprotected amine of the PEG linker to primary amines (e.g., lysine residues) on a target protein using a pre-activated NHS ester on the other end of the bifunctional linker (represented as R).
Materials:
-
Deprotected NH2-PEG15-NH-R (as TFA salt)
-
Target protein
-
Phosphate-buffered saline (PBS), pH 7.4 (amine-free)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Dialysis or desalting column
Procedure:
-
Prepare the protein solution by dissolving it in PBS at a concentration of 1-10 mg/mL.[11]
-
Prepare the PEG linker solution. Just before use, dissolve the deprotected NH2-PEG15-NH-R in a small amount of anhydrous DMF or DMSO to create a stock solution (e.g., 10 mM).[11]
-
Add a 10- to 50-fold molar excess of the PEG linker stock solution to the protein solution with gentle stirring. The final concentration of the organic solvent should be less than 10% to avoid protein denaturation.
-
Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2 hours.
-
After the incubation, remove the unreacted PEG linker and byproducts by dialysis or using a desalting column equilibrated with a suitable buffer.[11]
-
Analyze the resulting PEGylated protein by SDS-PAGE, SEC-HPLC, and/or LC-MS to confirm conjugation and assess purity.
Data Presentation
Table 1: Common Scavengers for Boc Deprotection
| Scavenger | Target Residue(s) | Typical Concentration (% v/v) | Reference(s) |
| Triisopropylsilane (TIS) | General, especially Tryptophan | 2.5 - 5% | [8] |
| Triethylsilane (TES) | General | 2.5 - 5% | [7] |
| Water | General | 2.5 - 5% | [8] |
| Thioanisole | Methionine | 5% | [8] |
| 1,2-Ethanedithiol (EDT) | Cysteine | 2.5% | [8] |
Table 2: Common Acidic Conditions for Boc Deprotection
| Reagent | Concentration | Solvent | Typical Time | Reference(s) |
| Trifluoroacetic Acid (TFA) | 20-50% (v/v) | Dichloromethane (DCM) | 1-2 hours | [9] |
| Hydrochloric Acid (HCl) | 4 M | 1,4-Dioxane | 1-4 hours | [9] |
| p-Toluenesulfonic Acid (pTsOH) | Varies | DME | 2 hours | [16] |
Visualizations
Caption: Experimental workflow for Boc deprotection of PEG linkers.
Caption: Prevention of alkylation side reactions using scavengers.
References
- 1. researchgate.net [researchgate.net]
- 2. BOC-NH-PEG2-NH2, 153086-78-3 - Biopharma PEG [biochempeg.com]
- 3. Boc-PEG, PEG linker, PEG reagent | BroadPharm [broadpharm.com]
- 5. PEGylation and PEGylation Reagents | BroadPharm [broadpharm.com]
- 6. Unraveling the Effect of PEG Chain Length on the Physical Properties and Toxicant Removal Capacities of Cross-Linked Network Synthesized by Thiol–Norbornene Photoclick Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Site-Specific PEGylation of Therapeutic Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
Boc-NH-PEG15-NH2 solubility issues and how to solve them
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Boc-NH-PEG15-NH2.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a heterobifunctional linker molecule. It contains a Boc-protected amine group at one end and a free amine group at the other, connected by a 15-unit polyethylene glycol (PEG) spacer. The Boc (tert-butyloxycarbonyl) group is a common protecting group for amines in organic synthesis.
Its primary application is in the field of bioconjugation, most notably in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2] PROTACs are molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target protein's degradation.[1][3] The PEG linker in this compound provides a flexible spacer between the two ends of the PROTAC, influencing its solubility, cell permeability, and the efficiency of the induced protein degradation.[3][4]
Q2: What are the general solubility properties of this compound?
This compound is generally soluble in a variety of polar solvents. The presence of the hydrophilic PEG chain enhances its solubility in aqueous solutions and polar organic solvents.[5][6]
-
High Solubility: Generally soluble in water, aqueous buffers, and polar aprotic solvents such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF).[5]
-
Moderate Solubility: May have lower solubility in less polar organic solvents.
-
Insoluble: Expected to be insoluble in non-polar organic solvents like hexanes.
The Boc protecting group can slightly increase its lipophilicity compared to a free amine, which may influence its solubility in certain organic solvents.
Q3: How should I store this compound?
Proper storage is crucial to maintain the integrity of the compound.
-
Solid Form: Store the solid powder at -20°C in a tightly sealed container, protected from moisture.[1][2]
-
Stock Solutions: For long-term storage, it is recommended to store stock solutions at -80°C.[1][2] For short-term use, solutions can be kept at -20°C for about a month.[1] Avoid repeated freeze-thaw cycles.
Troubleshooting Guide
Issue 1: Difficulty Dissolving this compound
Symptoms:
-
The compound does not fully dissolve in the chosen solvent.
-
The solution appears cloudy or contains visible particles.
-
Precipitation occurs after initial dissolution.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Inappropriate Solvent | While generally soluble in polar solvents, the specific concentration might exceed its solubility limit. Switch to a more suitable solvent. DMSO is often a good starting point for PEGylated compounds due to its high solubilizing power.[7] |
| Low Temperature | Solubility can be temperature-dependent. Gentle warming (e.g., to 37°C) can aid dissolution. Avoid excessive heat which could lead to degradation. |
| Insufficient Mixing | Ensure thorough mixing by vortexing or sonication.[8] Sonication can be particularly effective in breaking up small aggregates. |
| Aggregation | PEGylated compounds can sometimes form aggregates. Sonication can help to break these up. Preparing a more dilute solution initially and then concentrating it (if necessary) can also be a useful strategy. |
| pH of Aqueous Buffer | The charge state of the terminal amine can affect solubility in aqueous buffers. Ensure the pH of your buffer is compatible with the desired charge state. For the free amine, a slightly acidic pH (e.g., pH 6-7) will ensure it is protonated and potentially more soluble. |
Issue 2: Inconsistent or Low Yield in Bioconjugation Reactions
Symptoms:
-
Low yield of the desired conjugate.
-
Presence of unreacted starting materials.
-
Formation of side products.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Suboptimal Reaction pH | The reactivity of the terminal amine is pH-dependent. For reactions with NHS esters, a pH of 7.5-8.5 is generally recommended to ensure the amine is deprotonated and nucleophilic.[6] |
| Hydrolysis of Reagents | If your reaction partner is sensitive to hydrolysis (e.g., an NHS ester), ensure you are using anhydrous solvents and minimize exposure to moisture. |
| Steric Hindrance | The length of the PEG linker is designed to minimize steric hindrance, but the nature of your target molecule and ligand can still play a role.[6] Consider optimizing the molar ratio of your reactants. |
| Incorrect Stoichiometry | Carefully calculate and measure the molar equivalents of your reactants. A slight excess of one reagent may be necessary to drive the reaction to completion. |
| Compound Purity | Ensure the purity of your this compound and other reactants. Impurities can interfere with the reaction. |
Quantitative Solubility Data
| Compound | Solvent | Solubility |
| Boc-NH-PEG7-NH2 | DMSO | ≥ 250 mg/mL[7] |
| Boc-NH-PEG2 | DMSO | 100 mg/mL[8] |
Based on these analogs, This compound is expected to have high solubility in DMSO, likely exceeding 100 mg/mL. For aqueous solutions, the solubility will depend on the pH and buffer composition, but the hydrophilic PEG chain suggests good water solubility.
Experimental Protocols
Protocol 1: Preparation of a Stock Solution in an Organic Solvent
-
Weighing: Accurately weigh the desired amount of this compound in a microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of anhydrous DMSO (or DMF) to achieve the desired concentration (e.g., 100 mg/mL).
-
Dissolution: Vortex the solution vigorously. If necessary, sonicate for 5-10 minutes to ensure complete dissolution. Gentle warming to 37°C can also be applied.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C.
Protocol 2: General Protocol for Bioconjugation in PROTAC Synthesis
This protocol describes a general workflow for coupling this compound to a molecule containing a carboxylic acid group to form an amide bond, a common step in PROTAC synthesis.
-
Activation of Carboxylic Acid:
-
Dissolve the carboxylic acid-containing molecule in an appropriate anhydrous organic solvent (e.g., DMF or DCM).
-
Add a coupling agent (e.g., HATU or HBTU) and a base (e.g., DIPEA or triethylamine).
-
Stir the reaction mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
-
Coupling with this compound:
-
Dissolve this compound in the same anhydrous solvent.
-
Add the solution of this compound to the activated carboxylic acid mixture.
-
Stir the reaction at room temperature for 2-12 hours. Monitor the reaction progress by a suitable analytical method (e.g., LC-MS or TLC).
-
-
Work-up and Purification:
-
Once the reaction is complete, quench the reaction if necessary.
-
Remove the solvent under reduced pressure.
-
Purify the resulting Boc-protected conjugate using an appropriate chromatographic technique (e.g., flash column chromatography or preparative HPLC).
-
-
Boc Deprotection (if required for subsequent steps):
-
Dissolve the purified Boc-protected conjugate in a suitable solvent (e.g., DCM or 1,4-dioxane).
-
Add an acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane.
-
Stir the reaction at room temperature for 1-2 hours.
-
Remove the solvent and excess acid under reduced pressure to obtain the deprotected amine.
-
Visualizations
Caption: A flowchart for dissolving this compound.
Caption: Logical workflow for PROTAC synthesis and testing.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | TargetMol [targetmol.com]
- 3. Advancing Design Strategy of PROTACs for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. creativepegworks.com [creativepegworks.com]
- 6. precisepeg.com [precisepeg.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
impact of pH on Boc-NH-PEG15-NH2 coupling efficiency
Welcome to the technical support center for Boc-NH-PEG15-NH2 coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on optimizing experimental conditions and troubleshooting common issues, with a specific focus on the critical role of pH.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary reactive group?
This compound is a heterobifunctional PEG linker.[1][2][3] It contains two different functional groups at either end of a 15-unit polyethylene glycol spacer:
-
A primary amine (-NH2): This is the immediately reactive group used for conjugation to molecules containing carboxylic acids or activated esters (like NHS esters).[1][]
-
A Boc-protected amine (-NH-Boc): This group is non-reactive under standard coupling conditions. The Boc (tert-butyloxycarbonyl) protecting group can be removed later under acidic conditions to reveal a primary amine for subsequent reaction steps.[1][5][6]
The hydrophilic PEG spacer helps to increase the solubility of the resulting conjugate in aqueous media.[1]
Q2: What is the critical role of pH in the coupling efficiency of the primary amine group?
The pH of the reaction is a crucial parameter because it dictates the balance between two competing factors: the reactivity of the primary amine on the PEG linker and the stability of the coupling reagent (e.g., an NHS ester).[7]
-
Amine Reactivity: The primary amine (-NH2) on the PEG linker acts as a nucleophile, attacking the target functional group (e.g., an NHS ester or an EDC-activated carboxyl group). For the amine to be nucleophilic, it must be in its deprotonated state (-NH2). At a pH below its pKa, the amine is predominantly in its protonated, non-reactive form (-NH3+).[7][8] Therefore, a sufficiently high pH is required to ensure a significant concentration of the reactive, deprotonated amine.
-
Reagent Stability: Many reagents used for coupling, particularly N-hydroxysuccinimide (NHS) esters, are susceptible to hydrolysis at high pH.[7][8] This competing reaction with water inactivates the reagent, reducing the overall yield of the desired conjugate.[9]
Therefore, the optimal pH is a compromise that maximizes amine reactivity while minimizing the hydrolysis of the coupling partner.[7]
Q3: What is the optimal pH for coupling this compound to a molecule containing an NHS ester?
The optimal pH for reacting an amine with an NHS ester is between 8.3 and 8.5 .[9][10][11] This pH range provides a good balance between ensuring the amine is sufficiently deprotonated and reactive, while keeping the rate of NHS-ester hydrolysis manageable.[7] Reactions are often performed in buffers such as 0.1 M sodium bicarbonate or 0.1 M sodium phosphate at this pH.[7][10]
Q4: What is the optimal pH for coupling this compound to a molecule with a carboxyl group using EDC/NHS chemistry?
This is a two-step process where each step has a different optimal pH.[12][13]
-
Activation Step (Carboxyl to NHS Ester): The activation of the carboxyl group using EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS is most efficient in a slightly acidic environment, typically at a pH of 4.5 to 6.0 .[12][14][15] MES buffer is a common choice for this step.[12]
-
Coupling Step (NHS Ester to Amine): The subsequent reaction of the newly formed NHS ester with the primary amine of this compound is most efficient at a pH of 7.0 to 8.5 (a common recommendation is 7.2-7.5).[12][14] This pH is then adjusted upwards from the activation step, often by adding a buffer like phosphate-buffered saline (PBS).[13]
Q5: What buffers are recommended for these coupling reactions?
It is critical to use buffers that do not contain primary amines (e.g., Tris, glycine) or carboxylates, as these will compete in the reaction and reduce your yield.[7][12][16]
| Recommended Buffers | Application Notes |
| Phosphate-Buffered Saline (PBS) | Commonly used for the amine coupling step (pH 7.2-7.5).[12] |
| Sodium Bicarbonate Buffer | A good choice for NHS-ester coupling, as it naturally buffers around the optimal pH of 8.3.[9][10] |
| Borate Buffer | An alternative for maintaining a slightly basic pH.[12] |
| MES Buffer | Ideal for the acidic activation step (pH 4.5-6.0) in EDC/NHS chemistry.[12][14] |
Q6: How is the Boc protecting group removed after the initial coupling?
The Boc group is stable during the coupling reaction but can be readily removed afterward by treatment with a strong acid, such as concentrated hydrochloric acid (HCl) or trifluoroacetic acid (TFA), in an organic solvent or water.[5][6][17] This deprotection step exposes a new primary amine, which can be used for further conjugations.
Troubleshooting Guide
Problem: Low or No Coupling Efficiency
| Possible Cause | Recommended Solution |
| Suboptimal pH | The pH is the most important factor.[9][10] For NHS ester reactions, ensure the buffer pH is 8.3-8.5. For the second step of EDC/NHS reactions, ensure the pH is 7.2-8.5. Use a calibrated pH meter to verify your buffers. |
| Hydrolysis of NHS Ester | NHS esters have a limited half-life in aqueous solutions, which decreases as pH increases.[8] Prepare the NHS ester solution immediately before use.[7] If possible, perform the reaction at 4°C (overnight) instead of room temperature to slow hydrolysis.[7] |
| Inactive Reagents (EDC/NHS) | EDC and NHS are moisture-sensitive.[12] Store them desiccated at -20°C and allow them to warm to room temperature before opening to prevent condensation. Use high-quality, amine-free solvents like DMSO or DMF for initial dissolution if needed.[9] |
| Interfering Buffer Components | Using buffers containing primary amines (like Tris or glycine) will compete with your PEG linker for the reaction site.[7][16] Switch to a non-interfering buffer such as PBS, MES, or Borate.[12] |
| Protonated Amine Group | If the pH is too low (e.g., < 7.5), the primary amine on the PEG linker will be protonated (-NH3+) and non-nucleophilic.[7] Re-check and adjust the pH of your reaction mixture to the optimal range. |
Problem: Precipitation Observed During Reaction
| Possible Cause | Recommended Solution |
| Protein Aggregation | The change in pH or the addition of organic solvents (like DMSO/DMF) can cause some proteins to aggregate and precipitate.[12] Ensure your protein is soluble and stable in the final reaction buffer. Perform a buffer exchange if necessary before starting the reaction. |
| High Reagent Concentration | Very high concentrations of coupling reagents, particularly EDC, can sometimes lead to protein precipitation.[12] If you are using a large molar excess, try reducing the concentration by performing trial reactions with varying reagent-to-protein ratios (e.g., 5:1, 10:1, 20:1).[7] |
Summary of pH Effects on Coupling Efficiency
| pH Range | Impact on Amine (-NH2) | Impact on NHS Ester | Overall Coupling Efficiency |
| < 7.0 | Mostly protonated (-NH3+), low nucleophilicity.[7] | Stable | Very Low: Amine is not reactive.[10] |
| 7.0 - 8.0 | Increasing deprotonation, becoming more reactive. | Moderately stable, slow hydrolysis.[8] | Moderate: Suitable for the second step of EDC/NHS coupling.[12] |
| 8.3 - 8.5 | Largely deprotonated, highly nucleophilic.[7] | Susceptible to hydrolysis, but manageable.[8] | Optimal for NHS Ester Coupling: Best compromise between amine reactivity and ester stability.[9][10] |
| > 9.0 | Fully deprotonated and highly reactive. | Very rapid hydrolysis, short half-life.[7][9] | Low: Reagent is inactivated by hydrolysis before it can react with the amine.[9] |
Experimental Protocols
Protocol 1: Coupling of this compound to an NHS-Ester Activated Molecule
-
Prepare Reaction Buffer: Prepare a 0.1 M sodium bicarbonate or 0.1 M sodium phosphate buffer and adjust the pH to 8.3.[7][10]
-
Dissolve Target Molecule: Dissolve your NHS-ester activated molecule in the reaction buffer at a concentration of 1-10 mg/mL.
-
Dissolve PEG Linker: Immediately before use, dissolve this compound in the reaction buffer. A 5- to 20-fold molar excess of the PEG linker over the target molecule is a common starting point.
-
Initiate Reaction: Add the dissolved PEG linker solution to the target molecule solution. Mix gently.
-
Incubate: Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C.[7] The colder temperature can help minimize hydrolysis of the NHS ester.
-
Quench Reaction (Optional): To stop the reaction, add a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM. This will react with any remaining NHS esters.[7]
-
Purify: Remove excess PEG linker and byproducts using an appropriate method such as dialysis or size-exclusion chromatography (SEC).[10][18]
Protocol 2: Two-Step Coupling of this compound to a Carboxylic Acid using EDC/NHS
-
Prepare Buffers:
-
Dissolve Target Molecule: Dissolve the carboxyl-containing molecule in the Activation Buffer.
-
Activate Carboxyl Groups: Add EDC and NHS to the solution. A common starting point is a 2- to 10-fold molar excess of EDC and a 2- to 5-fold molar excess of NHS over the carboxyl groups.[12] Incubate for 15-30 minutes at room temperature.[14]
-
Adjust pH for Coupling: Immediately after activation, either perform a rapid buffer exchange into the Coupling Buffer using a desalting column or carefully add a concentrated stock of the Coupling Buffer to raise the reaction pH to 7.2-7.5.[13]
-
Add PEG Linker: Add this compound (dissolved in Coupling Buffer) to the activated molecule solution.
-
Incubate: Let the reaction proceed for 2 hours at room temperature or overnight at 4°C.
-
Purify: Purify the final conjugate using dialysis or size-exclusion chromatography to remove unreacted reagents and byproducts.[18]
Visualized Workflows and Logic
Caption: Workflow for this compound coupling based on the target molecule's functional group.
References
- 1. BOC-NH-PEG2-NH2, 153086-78-3 - Biopharma PEG [biochempeg.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | TargetMol [targetmol.com]
- 5. Amine Protection / Deprotection [fishersci.co.uk]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. benchchem.com [benchchem.com]
- 8. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 9. lumiprobe.com [lumiprobe.com]
- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 11. interchim.fr [interchim.fr]
- 12. benchchem.com [benchchem.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. benchchem.com [benchchem.com]
- 15. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 16. neb.com [neb.com]
- 17. m.youtube.com [m.youtube.com]
- 18. benchchem.com [benchchem.com]
Technical Support Center: PEGylation with Boc-NH-PEG15-NH2
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Boc-NH-PEG15-NH2.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a heterobifunctional polyethylene glycol (PEG) linker. It contains two functional groups: a primary amine (-NH2) at one end and a Boc-protected primary amine (-NH-Boc) at the other, connected by a 15-unit PEG chain. The free amine allows for conjugation to molecules with reactive groups like carboxylic acids or NHS esters.[1][] The Boc group is a temporary protecting group that can be removed under acidic conditions to reveal a second primary amine, which can then be used for further conjugation.[3][4] This makes it a useful crosslinking agent, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[5][6]
Q2: What are the recommended storage conditions for this compound?
It is recommended to store this compound at -20°C in a sealed container, away from moisture.[5][7] For long-term storage, keeping the product in a freezer at -20°C or lower is advisable.[8]
Q3: In which solvents is this compound soluble?
This compound is generally soluble in water, aqueous buffers, and common organic solvents such as dichloromethane (DCM), chloroform, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).[8] Its solubility is lower in alcohols and toluene, and it is not soluble in ether.[8]
Troubleshooting Guide
This section addresses specific issues that may arise during the two main stages of using this compound: the initial coupling reaction and the subsequent Boc deprotection step.
Issue 1: Low or No Yield in the Initial Coupling Reaction
Potential Cause 1: Inactive Reagents Your target molecule or the this compound may have degraded. The free amine of the PEG linker is susceptible to degradation if not stored properly.
Solution:
-
Ensure the PEG linker has been stored under the recommended dry conditions at -20°C.[5][7]
-
If coupling to a carboxylic acid, ensure the activating agents (e.g., EDC, NHS) are fresh and have been stored in a desiccated environment.
-
Confirm the integrity of your target molecule.
Potential Cause 2: Suboptimal Reaction Conditions The pH, temperature, or solvent may not be suitable for the coupling chemistry. For example, when coupling the PEG's amine to an NHS-activated carboxylic acid, the reaction is most efficient at a pH between 7 and 9.[9][10]
Solution:
-
Adjust the reaction pH to the optimal range for your specific conjugation chemistry. For NHS ester coupling, a pH of 7.2-8.5 is recommended.
-
Ensure all reagents are soluble in the chosen solvent system.
-
Most coupling reactions proceed efficiently at room temperature, but gentle heating might be necessary in some cases. However, be cautious of potential side reactions at higher temperatures.
Potential Cause 3: Steric Hindrance The reactive site on your target molecule may be sterically hindered, preventing the PEG chain from accessing it.
Solution:
-
Consider extending the reaction time.
-
Slightly increasing the reaction temperature may help overcome minor steric hindrance.
-
If possible, consider alternative conjugation strategies or a different attachment site on your target molecule.
Issue 2: Incomplete Boc Deprotection
Potential Cause 1: Insufficient Acid Strength or Concentration The Boc group is removed by acidolysis, and if the acid is too weak or its concentration too low, the reaction will not go to completion.[3]
Solution:
-
Trifluoroacetic acid (TFA) is a standard reagent for Boc deprotection. A common starting concentration is 20-50% TFA in a solvent like dichloromethane (DCM).[3]
-
If deprotection is incomplete, you can increase the TFA concentration.
-
Alternatively, a stronger acid system like 4M HCl in 1,4-dioxane can be used.[3]
Potential Cause 2: Inadequate Reaction Time or Temperature Boc deprotection is a kinetic process. Insufficient time or low temperatures can lead to an incomplete reaction.[3]
Solution:
-
Most deprotections are performed at room temperature for 1-2 hours.[3]
-
Monitor the reaction's progress using an appropriate analytical method like TLC or LC-MS.
-
If the reaction is slow, extend the reaction time and continue monitoring until the starting material is consumed.[3]
Issue 3: Presence of Side Products After Deprotection
Potential Cause: Alkylation by the t-Butyl Cation During acid-mediated Boc deprotection, a tert-butyl cation intermediate is formed. This cation can alkylate nucleophilic sites on your molecule, leading to unwanted by-products.[11]
Solution:
-
Add a scavenger to the reaction mixture. Scavengers are nucleophiles that trap the tert-butyl cation. Common scavengers include triisopropylsilane (TIS) or water.
Issue 4: Difficulty in Purifying the Final PEGylated Product
Potential Cause: Heterogeneity of the Reaction Mixture The reaction mixture can contain the desired product, unreacted starting materials, and various PEGylated species (e.g., mono-, di-, or multi-PEGylated products).
Solution:
-
The choice of purification method is critical and depends on the physicochemical properties of the conjugate.
-
Size Exclusion Chromatography (SEC) is effective for separating molecules based on their hydrodynamic radius, making it useful for removing unreacted PEG and other small molecules from a larger PEGylated protein.[][13]
-
Ion Exchange Chromatography (IEX) separates molecules based on charge. Since PEGylation can shield surface charges, IEX is highly effective at separating species with different degrees of PEGylation (e.g., native protein vs. mono-PEGylated vs. di-PEGylated).[][13]
-
Hydrophobic Interaction Chromatography (HIC) separates based on hydrophobicity and can be a useful secondary purification step after IEX.[14]
-
Reverse Phase Chromatography (RP-HPLC) is often used for analytical-scale separation and can resolve positional isomers.[]
Experimental Protocols
Protocol 1: General Procedure for Coupling this compound to a Carboxylic Acid
This two-step protocol involves the activation of the carboxylic acid using EDC and sulfo-NHS, followed by conjugation to the amine group of the PEG linker.
-
Activation of Carboxylic Acid:
-
Dissolve your carboxylic acid-containing molecule in an appropriate amine-free buffer (e.g., MES or PBS, pH 6.0).
-
Add a 5 to 10-fold molar excess of EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and sulfo-NHS (N-hydroxysulfosuccinimide).
-
Allow the activation reaction to proceed for 15-30 minutes at room temperature.
-
-
PEGylation Reaction:
-
Dissolve the this compound in the reaction buffer.
-
Add the dissolved PEG linker to the activated carboxylic acid solution. A molar ratio of 10:1 (PEG linker to target molecule) is a common starting point.
-
Adjust the pH of the reaction mixture to 7.2-7.5.
-
Let the reaction proceed for 2 hours at room temperature, or overnight at 4°C.
-
Quench the reaction by adding a small molecule with a primary amine (e.g., Tris or hydroxylamine).
-
-
Purification:
-
Purify the PEGylated conjugate using an appropriate chromatography technique (e.g., SEC or IEX) to remove unreacted PEG and other reagents.
-
Protocol 2: General Procedure for Boc Deprotection
-
Reaction Setup:
-
Dissolve the Boc-protected PEGylated conjugate in dry dichloromethane (DCM).
-
Add an equal volume of trifluoroacetic acid (TFA) to achieve a 1:1 (v/v) mixture (50% TFA in DCM).
-
If your molecule is sensitive to alkylation, add a scavenger like triisopropylsilane (TIS) (e.g., 5% v/v).
-
-
Deprotection Reaction:
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed (typically 1-2 hours).[3]
-
-
Workup and Isolation:
-
Once the reaction is complete, remove the DCM and excess TFA under reduced pressure (e.g., using a rotary evaporator).
-
To remove residual TFA, co-evaporate the residue with toluene (repeat 3 times).[3]
-
The resulting deprotected amine (as a TFA salt) can often be used directly in the next step.
-
For neutralization, dissolve the residue in a suitable organic solvent, wash with a saturated aqueous solution of sodium bicarbonate, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the free amine.[3]
-
Data Summary
Table 1: Typical Reaction Parameters for PEGylation and Deprotection
| Parameter | Coupling (NHS Ester) | Boc Deprotection |
| Solvent | Amine-free aqueous buffer (e.g., PBS) | Dichloromethane (DCM) |
| pH | 7.2 - 8.5 | N/A (Acidic) |
| Temperature | Room Temperature (or 4°C) | Room Temperature |
| Reagents | EDC/sulfo-NHS (for -COOH activation) | Trifluoroacetic acid (TFA) or 4M HCl in dioxane |
| Reaction Time | 2 - 12 hours | 1 - 2 hours |
Table 2: Comparison of Purification Techniques for PEGylated Molecules
| Technique | Principle of Separation | Best For |
| Size Exclusion (SEC) | Hydrodynamic radius (size) | Removing unreacted PEG and small molecules from large proteins.[13] |
| Ion Exchange (IEX) | Net surface charge | Separating native, mono-, and di-PEGylated proteins.[] |
| Hydrophobic Interaction (HIC) | Hydrophobicity | Polishing step after IEX; separating species with minor differences.[14] |
| Reverse Phase (RP-HPLC) | Polarity (hydrophobicity) | Analytical scale separation, resolving positional isomers.[] |
Visual Guides
Caption: General experimental workflow for PEGylation with this compound.
Caption: Decision tree for troubleshooting incomplete PEGylation reactions.
References
- 1. creativepegworks.com [creativepegworks.com]
- 3. benchchem.com [benchchem.com]
- 4. BOC-NH-PEG2-NH2, 153086-78-3 - Biopharma PEG [biochempeg.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Boc-NH-PEG-NH2, Boc-NH-PEG-Amine - Biopharma PEG [biochempeg.com]
- 8. creativepegworks.com [creativepegworks.com]
- 9. creativepegworks.com [creativepegworks.com]
- 10. PEGylation Reagents Selection Guide | Biopharma PEG [biochempeg.com]
- 11. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 13. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Purification of PEGylated proteins, with the example of PEGylated lysozyme and PEGylated scFv - PubMed [pubmed.ncbi.nlm.nih.gov]
how to avoid aggregation during protein PEGylation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid protein aggregation during PEGylation experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of protein aggregation during PEGylation?
Protein aggregation during PEGylation can be triggered by several factors:
-
Intermolecular Cross-linking: Bifunctional PEG reagents can link multiple protein molecules together, leading to the formation of large aggregates.[1]
-
High Protein Concentration: Increased proximity of protein molecules at high concentrations enhances the likelihood of intermolecular interactions and aggregation.[1]
-
Suboptimal Reaction Conditions: Deviations from a protein's optimal pH, temperature, and buffer composition can compromise its stability, exposing hydrophobic regions that promote aggregation.[1]
-
PEG-Protein Interactions: While generally a stabilizer, interactions between the PEG polymer and the protein surface can sometimes induce conformational changes that lead to aggregation. The length of the PEG chain can influence these interactions.[1]
-
Poor Reagent Quality: Impurities or a high percentage of diol in a monofunctional PEG reagent can cause unintended cross-linking.[1]
Q2: How can I detect and quantify protein aggregation?
Several analytical techniques are available to detect and quantify protein aggregation. The choice of technique depends on the nature of the aggregates (soluble vs. insoluble) and the level of detail required.
| Technique | Principle | Information Provided | Advantages | Limitations |
| Size Exclusion Chromatography (SEC) | Separates molecules based on hydrodynamic radius. | Quantifies soluble aggregates and monitors the disappearance of the monomer.[1] | High resolution, high sample throughput, and accurate quantification of soluble species.[2] | Large aggregates may be filtered by the column; low-affinity aggregates may dissociate during analysis.[2] |
| Dynamic Light Scattering (DLS) | Measures fluctuations in scattered light intensity caused by Brownian motion of particles. | Provides information on the size distribution of particles in solution and detects the presence of large aggregates.[1][3] | Non-destructive, rapid measurements, and useful for high-throughput screening of formulation stability.[2][4] | Limited size resolution, less sensitive to small particles in the presence of larger ones.[5] |
| Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) | Separates proteins based on molecular weight under denaturing conditions. | Reveals high-molecular-weight bands corresponding to cross-linked protein aggregates.[1] | Simple, widely available, and provides a visual representation of aggregation. | May not detect non-covalent aggregates; mobility of PEGylated proteins can be anomalous.[6] |
| Turbidity Measurements | Measures the amount of light scattered by a solution. | Indicates the formation of insoluble aggregates.[1] | Simple, quick, and can be performed with a standard UV-Vis spectrophotometer. | Not quantitative for soluble aggregates and has low sensitivity. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions. | Identifies the molecular weight of PEGylated species and can detect multimers.[1] | Provides precise mass information. | Can be complex to interpret for heterogeneous samples. |
Q3: What are some common excipients used to prevent aggregation during PEGylation?
The addition of stabilizing excipients to the reaction buffer can help prevent aggregation.
| Excipient | Typical Concentration | Mechanism of Action |
| Sucrose | 5-10% (w/v) | Acts as a protein stabilizer through preferential exclusion.[1] |
| Arginine | 50-100 mM | Suppresses non-specific protein-protein interactions.[1] |
| Polysorbate 20/80 | 0.01-0.05% (v/v) | Reduces surface tension and prevents surface-induced aggregation.[1] |
| Glycerol, Sorbitol, Trehalose | Varies | Act as general protein stabilizers.[1] |
Troubleshooting Guides
Problem: Significant precipitation or aggregation is observed during the PEGylation reaction.
This step-by-step guide will help you troubleshoot and mitigate protein aggregation.
Caption: A troubleshooting workflow for mitigating protein aggregation during PEGylation.
Experimental Protocols
Protocol 1: Small-Scale Screening of PEGylation Conditions
This protocol outlines a method for systematically screening key reaction parameters to identify optimal conditions that minimize aggregation.
Caption: Experimental workflow for screening PEGylation reaction conditions.
Objective: To determine the optimal protein concentration, PEG:protein molar ratio, pH, and temperature to minimize aggregation.
Materials:
-
Protein stock solution (e.g., 10 mg/mL)
-
Activated PEG reagent stock solution (e.g., 100 mg/mL)
-
Reaction buffers at various pH values (e.g., pH 6.0, 7.0, 7.4, 8.0)
-
96-well plate or microcentrifuge tubes
-
Incubator/shaker
Procedure:
-
Design the Screening Matrix: Create a matrix of reaction conditions, varying one parameter at a time while keeping others constant.
-
Protein Concentration: Test a range such as 0.5, 1, 2, and 5 mg/mL.[1]
-
PEG:Protein Molar Ratio: Evaluate ratios like 1:1, 5:1, 10:1, and 20:1.[1]
-
pH: Screen a range of pH values around the protein's isoelectric point (pI) and its known optimal stability pH.[1]
-
Temperature: Conduct reactions at different temperatures, for example, 4°C and room temperature.[1]
-
-
Set up Reactions: In a 96-well plate or microcentrifuge tubes, set up small-scale reactions (e.g., 50-100 µL) according to the designed matrix.
-
Incubation: Incubate the reactions for a set period (e.g., 2-4 hours or overnight) with gentle mixing.[1]
-
Analysis: Analyze the extent of aggregation in each reaction using a suitable analytical method (see table above). A quick visual inspection for turbidity or a centrifugation step to look for a pellet can provide an initial assessment. For more quantitative results, use techniques like DLS or SEC.
-
Identify Optimal Conditions: Based on the analysis, identify the combination of parameters that results in the lowest level of aggregation.
Protocol 2: Analysis of PEGylated Proteins by Size Exclusion Chromatography (SEC)
Objective: To separate and quantify the PEGylated protein, unreacted protein, and aggregates.
Materials and Equipment:
-
HPLC or UPLC system with a UV detector
-
Size exclusion column suitable for the molecular weight range of the protein and its PEGylated forms
-
Mobile phase (e.g., phosphate-buffered saline, pH 7.4)
-
PEGylated protein sample
-
Unmodified protein control
Procedure:
-
System and Column Equilibration: Equilibrate the SEC column with the mobile phase at a constant flow rate until a stable baseline is achieved.
-
Sample Preparation: Filter the PEGylated protein sample and the unmodified protein control through a 0.22 µm filter.
-
Injection: Inject a defined volume of the sample onto the column.
-
Elution and Detection: Elute the sample with the mobile phase and monitor the absorbance at 280 nm. Aggregates will elute first, followed by the PEGylated protein, and then the smaller, unmodified protein.[1]
-
Data Analysis: Integrate the peak areas to quantify the relative amounts of monomer, aggregate, and unreacted protein.
Protocol 3: Assessment of Aggregation using Dynamic Light Scattering (DLS)
Objective: To determine the size distribution of particles in the PEGylation reaction mixture and detect the presence of aggregates.
Materials and Equipment:
-
DLS instrument
-
Low-volume cuvettes
-
Filtered PEGylation reaction sample
-
Filtered buffer control
Procedure:
-
Instrument Setup: Turn on the DLS instrument and allow it to warm up. Set the measurement parameters (e.g., temperature, scattering angle).
-
Sample Preparation: Filter the sample through a syringe filter (e.g., 0.2 µm) to remove large dust particles.[7]
-
Blank Measurement: Measure the scattering of the filtered reaction buffer to establish a baseline.
-
Sample Measurement: Carefully pipette the filtered sample into a clean cuvette, ensuring no air bubbles are present. Place the cuvette in the DLS instrument and initiate the measurement.
-
Data Analysis: The instrument's software will generate a size distribution profile. The presence of large particles or a high polydispersity index (PDI) indicates aggregation. Compare the size distribution of the PEGylated sample to the un-PEGylated protein control.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Protein analysis by dynamic light scattering: methods and techniques for students - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. news-medical.net [news-medical.net]
- 5. Protein Aggregates: Analytical Techniques to Address Hidden Complexities | Separation Science [sepscience.com]
- 6. Detection and molecular weight determination of polyethylene glycol-modified hirudin by staining after sodium dodecyl sulfate-polyacrylamide gel electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. research.cbc.osu.edu [research.cbc.osu.edu]
Technical Support Center: Purification of Boc-NH-PEG15-NH2 Conjugates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of Boc-NH-PEG15-NH2 conjugates.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
A1: The two primary methods for purifying this compound are Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Silica Gel Column Chromatography. RP-HPLC is generally preferred for achieving high purity on a small to medium scale, while silica gel chromatography can be a cost-effective option for larger scales, though it may present challenges with highly polar PEGylated compounds.
Q2: Why is my this compound streaking on the TLC plate?
A2: Streaking of PEGylated compounds on TLC is a common issue, often caused by the high polarity of the PEG chain. This can lead to strong interactions with the silica stationary phase. To mitigate this, using a more polar mobile phase, such as a mixture of dichloromethane/methanol or chloroform/methanol, can help to improve spot shape.
Q3: Can the Boc protecting group be cleaved during RP-HPLC purification?
A3: Yes, the tert-butyloxycarbonyl (Boc) group is sensitive to acidic conditions. Trifluoroacetic acid (TFA) is a common mobile phase modifier in RP-HPLC, and prolonged exposure or high concentrations of TFA can lead to the premature cleavage of the Boc group. It is recommended to use a low concentration of TFA (e.g., 0.1%) and to neutralize or lyophilize the collected fractions promptly.
Q4: What are the typical impurities I might encounter?
A4: Common impurities can include unreacted starting materials, byproducts from the PEG synthesis (e.g., PEG oligomers of varying lengths), and side products from the conjugation reaction. If the this compound has been deprotected, you may also have the free amine as an impurity.
Q5: How can I confirm the purity and identity of my purified this compound?
A5: The purity and identity of the final product should be confirmed using a combination of analytical techniques. Liquid Chromatography-Mass Spectrometry (LC-MS) is used to determine the molecular weight and assess purity. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR) is essential for confirming the chemical structure and the presence of the Boc group.
Troubleshooting Guides
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Broad or Tailing Peaks | - Secondary interactions: The amine groups can interact with residual silanols on the silica-based column. - Inappropriate mobile phase pH: The pH of the mobile phase can affect the ionization state of the molecule. - Column overload: Injecting too much sample can lead to poor peak shape. | - Use a mobile phase with a low concentration of an ion-pairing agent like TFA (0.1%). - Adjust the pH of the mobile phase. - Reduce the injection volume or dilute the sample. |
| Peak Splitting | - Column degradation: The column may be contaminated or have a void at the inlet. - Co-elution of impurities: A closely eluting impurity may be present. | - Wash the column with a strong solvent or reverse the column and flush. If the problem persists, replace the column. - Optimize the gradient to improve separation. |
| Loss of Boc Group | - High concentration of TFA: The acidic mobile phase is cleaving the Boc protecting group. - Prolonged exposure to acid: Leaving the collected fractions at room temperature for an extended period. | - Use the lowest possible concentration of TFA (e.g., 0.05-0.1%). - Immediately neutralize the collected fractions with a base like ammonium bicarbonate before solvent evaporation, or freeze-dry the fractions promptly. |
Silica Gel Column Chromatography
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Product Streaking/Broad Elution | - High polarity of the PEG chain: Strong interaction with the silica stationary phase. - Inappropriate solvent system: The mobile phase is not polar enough to effectively elute the compound. | - Use a more polar eluent system, such as a gradient of methanol in dichloromethane. - Consider using amino-modified silica gel, which can reduce interactions with the basic amine. |
| Poor Separation from Impurities | - Similar polarity of product and impurities. - Improper column packing. | - Use a shallow and slow gradient to improve resolution. - Ensure the column is packed properly to avoid channeling. |
| Low Recovery | - Irreversible adsorption to the silica gel. - Product is too polar and retained on the column. | - Add a small amount of a basic modifier like triethylamine to the mobile phase to reduce strong interactions with the silica. - Ensure the final mobile phase is polar enough to elute the product completely. |
Data Presentation
The following table presents illustrative data for the purification of a Boc-NH-PEG-NH2 linker. The values are representative and may vary depending on the specific experimental conditions.
| Purification Method | Typical Purity (by LC-MS) | Typical Recovery Yield | Key Advantages | Key Disadvantages |
| RP-HPLC | >98% | 70-90% | High resolution and purity | Potential for Boc group cleavage, requires specialized equipment |
| Silica Gel Chromatography | 90-95% | 60-80% | Cost-effective, scalable | Lower resolution, potential for streaking and low recovery of polar compounds |
Experimental Protocols
Protocol 1: Purification by Preparative RP-HPLC
Objective: To purify this compound to high purity (>98%).
Materials:
-
Crude this compound
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
Preparative C18 HPLC column
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
-
Sample Preparation: Dissolve the crude this compound in a minimal amount of Mobile Phase A.
-
Chromatography:
-
Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B.
-
Inject the sample onto the column.
-
Elute with a linear gradient of 5% to 95% Mobile Phase B over 30-40 minutes.
-
Monitor the elution at 210-220 nm.
-
-
Fraction Collection: Collect fractions corresponding to the main product peak.
-
Product Isolation:
-
Analyze the collected fractions by analytical LC-MS to confirm purity.
-
Pool the pure fractions and immediately neutralize with a small amount of ammonium bicarbonate if TFA was used.
-
Remove the solvent by lyophilization (freeze-drying) to obtain the purified product.
-
Protocol 2: Purification by Silica Gel Column Chromatography
Objective: To purify this compound from less polar impurities.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Thin Layer Chromatography (TLC) plates (silica gel)
Procedure:
-
TLC Analysis: Develop a suitable solvent system using TLC. A gradient of methanol in DCM (e.g., 0-10% MeOH in DCM) is a good starting point.
-
Column Packing: Prepare a slurry of silica gel in DCM and pack the column.
-
Sample Loading: Dissolve the crude product in a minimal amount of DCM and load it onto the column.
-
Elution:
-
Begin elution with 100% DCM.
-
Gradually increase the polarity of the mobile phase by increasing the percentage of methanol according to the TLC analysis.
-
-
Fraction Collection: Collect fractions and monitor by TLC.
-
Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure to yield the purified product.
-
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Decision tree for troubleshooting common purification issues.
Technical Support Center: Optimizing PROTAC Stability with PEG Linkers
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common stability challenges encountered when using polyethylene glycol (PEG) linkers in Proteolysis-Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: What are the primary stability issues observed with PROTACs containing PEG linkers?
A1: PROTACs with PEG linkers can be susceptible to metabolic degradation. The ether linkages within the PEG chain are potential sites for oxidative metabolism by cytochrome P450 (CYP) enzymes, primarily in the liver, which can lead to O-dealkylation reactions.[1] This metabolic instability can result in a short in vivo half-life, reducing the overall exposure of the PROTAC and potentially limiting its therapeutic efficacy.[1] Additionally, the inherent flexibility of PEG linkers, while sometimes advantageous, can also lead to suboptimal binding conformations, affecting the stability of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase.[1]
Q2: How does the flexibility of a PEG linker impact PROTAC stability and function?
A2: The flexibility of a PEG linker is a double-edged sword. While it can be beneficial by allowing the PROTAC to adopt a conformation necessary for the formation of a productive ternary complex, excessive flexibility can be detrimental.[1] A highly flexible linker may not adequately restrict the geometry of the ternary complex, leading to less stable interactions between the target protein and the E3 ligase.[1] This can result in reduced ubiquitination efficiency and subsequent degradation of the target protein.[1]
Q3: What are common strategies to improve the metabolic stability of PROTACs with PEG linkers?
A3: Several strategies can be employed to enhance the metabolic stability of PEG-containing PROTACs:
-
Incorporate Rigid Moieties: Replacing a portion of the flexible PEG chain with rigid structural elements like piperazine, piperidine, or triazole rings can shield the molecule from metabolic enzymes.[1][2] These cyclic structures can also help to pre-organize the PROTAC into a more favorable conformation for ternary complex formation.[1]
-
Optimize Linker Length: The length of the linker is a critical parameter. Systematic variation of the PEG linker length is a common strategy to identify the optimal configuration for a given target protein and E3 ligase pair.[3] Shorter linkers may offer greater steric hindrance to metabolic enzymes.[]
-
Modify Attachment Points: The points at which the linker connects to the target protein and E3 ligase ligands are crucial. The exit vector should be solvent-exposed and not interfere with the binding of either ligand to its respective protein.[5]
Q4: Will modifying the PEG linker affect the solubility and permeability of my PROTAC?
A4: Yes, modifications to the linker can significantly impact the physicochemical properties of the PROTAC.[1] Replacing a hydrophilic PEG linker with more lipophilic groups, such as alkyl chains or aromatic rings, can decrease aqueous solubility but may improve cell permeability.[6][7] Conversely, incorporating polar groups like piperazine can enhance solubility.[1][8] It is a crucial balancing act to optimize for stability without compromising other essential drug-like properties.[1] PEG linkers can also promote folded conformations that shield the polar surface area of the PROTAC, creating a more compact structure that can more easily traverse the cell membrane.[3][9]
Q5: What is the "hook effect" and how does the PEG linker play a role?
A5: The "hook effect" is characterized by a decrease in target protein degradation at high PROTAC concentrations, resulting in a bell-shaped dose-response curve.[10][11] This occurs because at excessive concentrations, the PROTAC is more likely to form non-productive binary complexes (PROTAC-target or PROTAC-E3 ligase) rather than the productive ternary complex required for degradation.[10][11] While not directly caused by the PEG linker itself, the linker's properties, such as length and flexibility, influence the stability and formation kinetics of the ternary complex, which can in turn modulate the hook effect.[10][12]
Troubleshooting Guides
This section provides structured guidance for addressing specific stability-related issues you may encounter during your PROTAC experiments.
Issue 1: Low in vivo efficacy despite good in vitro potency.
| Possible Cause | Troubleshooting Steps |
| Poor metabolic stability of the PEG linker leading to rapid clearance. | 1. Incorporate a more rigid linker component (e.g., piperazine, piperidine, triazole) to shield against metabolic enzymes.[1][2]2. Synthesize analogs with shorter or longer PEG linkers to identify the optimal length for both stability and activity.[1]3. Consider replacing the PEG linker with an alkyl chain , being mindful of potential changes in solubility.[1] |
| Low cell permeability. | 1. Enhance cell permeability by replacing a portion of the PEG linker with a more lipophilic moiety, such as a phenyl ring.[6]2. Investigate formulation strategies , like amorphous solid dispersions, to improve solubility and dissolution.[1] |
| First-pass metabolism in the liver and/or gut wall. | 1. Improve metabolic stability using the strategies mentioned above.[1] |
Issue 2: PROTAC appears to be inactive in cellular assays.
| Possible Cause | Troubleshooting Steps |
| The PROTAC is not efficiently forming a stable ternary complex. | 1. Modify the linker length and composition to alter the distance and orientation between the two ligands.[5]2. Incorporate rigid elements into the linker to pre-organize the PROTAC for optimal binding.[1] |
| The PROTAC is not penetrating the cell membrane. | 1. Perform a cellular target engagement assay (e.g., NanoBRET, CETSA) to confirm target binding within the cell.[10]2. Systematically vary the PEG linker length , as this can influence the adoption of a more membrane-permeable folded conformation.[3][9] |
| Incorrect E3 ligase or ligand for the target cell line. | 1. Confirm the expression of the chosen E3 ligase (e.g., VHL, CRBN) in the target cells via Western blot or qPCR.[5] |
Issue 3: High variability in experimental results.
| Possible Cause | Troubleshooting Steps |
| PROTAC degradation during sample preparation or analysis. | 1. Optimize LC-MS/MS parameters to minimize in-source fragmentation.[1] |
| Instability in plasma or cell culture media. | 1. Assess the stability of your PROTAC in the relevant biological matrix over the time course of your experiment.[11] |
| PROTAC aggregation. | 1. Assess solubility in aqueous buffers. 2. Consider linker modifications to improve solubility , such as incorporating more polar groups or optimizing the PEG chain length.[2][] |
Quantitative Data Summary
The following tables summarize quantitative data illustrating the impact of PEG linker length and composition on the physicochemical properties and biological activity of PROTACs.
Table 1: Impact of PEG Linker Length on Physicochemical Properties of BRD4-Targeting PROTACs
| PROTAC | Linker Composition | Molecular Weight ( g/mol ) | cLogP | TPSA (Ų) | HBD | HBA |
| PROTAC A | PEG3 | 850.4 | 3.2 | 155.6 | 3 | 11 |
| PROTAC B | PEG4 | 894.5 | 3.1 | 164.9 | 3 | 12 |
| PROTAC C | PEG5 | 938.6 | 3.0 | 174.2 | 3 | 13 |
Data is illustrative and compiled from various sources in the literature. cLogP, calculated octanol-water partition coefficient; TPSA, topological polar surface area; HBD, hydrogen bond donors; HBA, hydrogen bond acceptors.[3]
Table 2: Impact of PEG Linker Length on Degradation Potency of BRD4-Targeting PROTACs
| PROTAC | Linker Composition | DC50 (nM) | Dmax (%) |
| PROTAC A | PEG3 | 15 | >95 |
| PROTAC B | PEG4 | 5 | >98 |
| PROTAC C | PEG5 | 25 | >90 |
Data is illustrative and compiled from various sources in the literature. DC50 and Dmax values are cell-line dependent.[3]
Key Experimental Protocols
This section provides detailed methodologies for key experiments in the design and evaluation of PEGylated PROTACs.
Protocol 1: In Vitro Metabolic Stability Assay using Human Liver Microsomes (HLM)
Objective: To determine the rate of metabolic degradation of a PROTAC when incubated with human liver microsomes.
Materials:
-
Test PROTAC compound
-
Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for quenching the reaction)
-
Control compounds (one high turnover, one low turnover)
-
LC-MS/MS system
Methodology:
-
Prepare a stock solution of the test PROTAC in a suitable organic solvent (e.g., DMSO).
-
In a microcentrifuge tube, pre-incubate the PROTAC at a final concentration of 1 µM with HLM (e.g., 0.5 mg/mL) in phosphate buffer (pH 7.4) at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a volume of cold acetonitrile containing an internal standard.
-
Centrifuge the samples to precipitate the proteins.
-
Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.
-
Analyze the samples to quantify the remaining parent PROTAC at each time point.
-
Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) from the disappearance rate of the PROTAC.
Protocol 2: Western Blot for Target Protein Degradation
Objective: To determine the concentration-dependent degradation of the target protein by the PROTAC in cells.
Materials:
-
Target cell line
-
Test PROTAC compound
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Primary antibody specific to the target protein
-
Primary antibody for a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
SDS-PAGE gels and blotting apparatus
Methodology:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the PROTAC (and a vehicle control) for a specified time (e.g., 24 hours).
-
Wash the cells with PBS and lyse them.
-
Determine the protein concentration of the lysates.
-
Perform SDS-PAGE and transfer the proteins to a membrane.
-
Block the membrane and incubate with the primary antibodies.
-
Wash and incubate with the secondary antibodies.
-
Wash and add the chemiluminescent substrate.
-
Image the blot and perform densitometry analysis to quantify the relative protein levels.[10]
Visualizations
The following diagrams illustrate fundamental concepts in PROTAC action and development.
Caption: PROTAC-mediated protein degradation pathway.
Caption: A logical workflow for troubleshooting lack of PROTAC activity.
References
- 1. benchchem.com [benchchem.com]
- 2. precisepeg.com [precisepeg.com]
- 3. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. The Essential Role of Linkers in PROTACs [axispharm.com]
- 8. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03761K [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Strategies to Control the Degree of PEGylation
Welcome to the Technical Support Center for PEGylation. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on controlling the degree of PEGylation in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to help you address specific issues and optimize your PEGylation reactions.
Troubleshooting Guides
This section addresses common problems encountered during PEGylation experiments in a question-and-answer format.
Issue 1: Low or No PEGylation Efficiency
Question: My protein is showing very low or no PEGylation after the reaction. What are the potential causes and how can I troubleshoot this?
Answer: Low PEGylation efficiency can stem from several factors related to your reagents, reaction conditions, or the protein itself. Here’s a step-by-step troubleshooting guide:
-
Verify the Activity of Your PEG Reagent:
-
Problem: PEG reagents, especially NHS esters, are moisture-sensitive and can hydrolyze over time, becoming non-reactive.[1]
-
Solution: Always use fresh or properly stored PEG reagents. Equilibrate the reagent vial to room temperature before opening to prevent moisture condensation.[1][2] Prepare the PEG solution immediately before use and discard any unused portion.[1][2]
-
-
Optimize Reaction Buffer and pH:
-
Problem: The pH of the reaction buffer is critical for the reactivity of specific amino acid residues. For amine-specific PEGylation (e.g., with NHS esters), the reaction targets unprotonated primary amines.[3]
-
Solution:
-
For targeting lysine residues, a pH range of 7-9 is generally effective.[4]
-
To selectively target the N-terminal α-amino group, which typically has a lower pKa than the ε-amino group of lysine, performing the reaction at a lower pH (around 7 or slightly below) can increase specificity.[3]
-
Avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the protein for the PEG reagent.[1][2] Phosphate-buffered saline (PBS) is a common choice.[1]
-
-
-
Adjust the PEG-to-Protein Molar Ratio:
-
Problem: An insufficient amount of PEG reagent will lead to incomplete PEGylation.
-
Solution: Increase the molar excess of the PEG reagent. A common starting point is a 5- to 20-fold molar excess of PEG to protein.[1][5] For dilute protein solutions, a higher molar excess may be required.[2] Optimization studies may be needed to find the ideal ratio for your specific protein and desired degree of PEGylation.[6][7]
-
-
Check Protein Concentration and Stability:
-
Problem: Low protein concentration can slow down the reaction kinetics, while protein instability under the reaction conditions can lead to poor results.
-
Solution: Ensure your protein is stable and soluble in the chosen reaction buffer. Protein concentrations of 1-10 mg/mL are typically used.[2]
-
-
Review Reaction Time and Temperature:
Issue 2: High Polydispersity and Multiple PEGylated Species
Question: My analysis shows a mixture of mono-, di-, and multi-PEGylated products, but I want to achieve primarily mono-PEGylation. How can I control the reaction to favor a single species?
Answer: Achieving a high yield of a specific PEGylated species, particularly mono-PEGylated protein, requires fine-tuning of the reaction conditions. Here are key strategies:
-
Optimize the PEG-to-Protein Molar Ratio:
-
Problem: A high molar excess of PEG will drive the reaction towards multi-PEGylation as more sites on the protein become modified.[9]
-
Solution: Carefully control and optimize the PEG-to-protein molar ratio. Start with a lower molar excess (e.g., 1:1 to 5:1) and empirically determine the ratio that maximizes the mono-PEGylated product.[6][9] A "design of experiments" (DOE) approach can be very effective for this optimization.[10]
-
-
Control the Reaction pH for Site-Specific PEGylation:
-
Problem: At higher pH values, multiple lysine residues become deprotonated and available for reaction, leading to a heterogeneous product mixture.
-
Solution: By lowering the pH, you can exploit the pKa differences between the N-terminal α-amino group and the ε-amino groups of lysines. Performing the reaction at a pH of 7 or below can favor PEGylation at the N-terminus.[3]
-
-
Consider the PEG Reagent's Structure:
-
Problem: The size and structure of the PEG molecule can influence the accessibility of reaction sites.
-
Solution: Using branched or Y-shaped PEG derivatives can introduce steric hindrance, which may limit the number of PEG molecules that can attach to the protein, thereby favoring mono-PEGylation at more accessible sites.[5][9]
-
-
Monitor Reaction Time:
-
Problem: As the reaction progresses, the formation of multi-PEGylated species increases.[9]
-
Solution: Monitor the reaction at different time points using techniques like SDS-PAGE or SEC-HPLC to identify the time at which the desired mono-PEGylated product is maximal, before significant amounts of multi-PEGylated species are formed.[6][7]
-
Issue 3: Protein Aggregation During or After PEGylation
Question: I'm observing precipitation or aggregation of my protein during the PEGylation reaction or subsequent purification. What can I do to prevent this?
Answer: Protein aggregation during PEGylation can be a significant challenge. It can be caused by the reaction conditions, the PEG reagent itself, or the properties of the protein.
-
Optimize Reaction Conditions for Protein Stability:
-
Problem: The pH, temperature, or buffer composition may be destabilizing your protein, exposing hydrophobic regions and leading to aggregation.[11]
-
Solution:
-
Ensure the reaction pH is within the stable range for your protein.
-
Consider performing the reaction at a lower temperature (e.g., 4°C) to slow down both the PEGylation reaction and potential aggregation kinetics.[11]
-
Screen different buffer components for their effect on protein stability.
-
-
-
Control Protein Concentration:
-
Problem: High protein concentrations increase the likelihood of intermolecular interactions and aggregation.[11]
-
Solution: Try performing the PEGylation reaction at a lower protein concentration.
-
-
Add Stabilizing Excipients:
-
Problem: The reaction buffer may not be sufficient to maintain protein stability.
-
Solution: The addition of stabilizers to the reaction buffer can help prevent aggregation. Common examples include:
-
-
Consider the Type of PEG Reagent:
-
Problem: Homobifunctional PEG reagents (with reactive groups at both ends) can act as cross-linkers, leading to the formation of large aggregates.[11]
-
Solution: Use monofunctional PEG reagents (e.g., mPEG-NHS) to avoid intermolecular cross-linking.
-
-
Purification Strategy:
-
Problem: The purification process itself can induce stress on the protein, leading to aggregation.
-
Solution: Use gentle purification methods. Size exclusion chromatography (SEC) is often a good choice for separating PEGylated proteins from aggregates and unreacted reagents.
-
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to control to achieve a consistent degree of PEGylation?
A1: The most critical parameters are the PEG-to-protein molar ratio , reaction pH , reaction time , and temperature .[9][12] The interplay of these factors determines the extent and sites of PEGylation. It is highly recommended to perform optimization experiments to define the ideal conditions for your specific protein and desired product.[10]
Q2: How do I choose the right PEGylation chemistry for my protein?
A2: The choice of chemistry depends on the available functional groups on your protein and your desired site of PEGylation.
-
Amine-reactive PEGylation (e.g., PEG-NHS ester): This is the most common method and targets primary amines on lysine residues and the N-terminus.[13] It is useful when multiple PEGylation sites are acceptable or when targeting the N-terminus by controlling the pH.[3]
-
Thiol-reactive PEGylation (e.g., PEG-Maleimide): This chemistry specifically targets free sulfhydryl groups on cysteine residues.[14] It is ideal for site-specific PEGylation if your protein has a free cysteine at a desired location (or if one can be introduced via site-directed mutagenesis). The reaction is typically performed at a neutral pH (around 7).[14]
Q3: How can I remove unreacted PEG and other reagents after the PEGylation reaction?
A3: Several methods can be used to purify your PEGylated protein:
-
Size Exclusion Chromatography (SEC): This is a very effective method for separating the larger PEGylated protein from smaller unreacted PEG molecules and other small-molecule reagents.[14][15]
-
Dialysis or Tangential Flow Filtration (TFF): These methods are useful for removing smaller impurities. The choice of membrane molecular weight cut-off (MWCO) is critical to retain the PEGylated protein while allowing the unreacted PEG to pass through.[1][16]
-
Ion Exchange Chromatography (IEX): This technique separates molecules based on charge. Since PEGylation can alter the surface charge of a protein, IEX can be used to separate different PEGylated species (e.g., mono- vs. di-PEGylated) from each other and from the un-PEGylated protein.[3]
Q4: How can I determine the degree of PEGylation?
A4: Several analytical techniques can be used to characterize your PEGylated product and determine the degree of PEGylation:
-
SDS-PAGE: This provides a qualitative assessment of the increase in molecular weight upon PEGylation and can show the distribution of different PEGylated species.[6][7]
-
Size Exclusion Chromatography (SEC-HPLC): This quantitative method separates species based on their hydrodynamic radius. The elution profile can be used to quantify the relative amounts of un-PEGylated, mono-PEGylated, and multi-PEGylated protein.[6][10]
-
Mass Spectrometry (MS): Techniques like MALDI-TOF MS can directly measure the mass of the PEGylated protein, allowing for a precise determination of the number of attached PEG chains and an assessment of product heterogeneity.[17][18][19]
Q5: Will PEGylation affect the biological activity of my protein?
A5: Yes, PEGylation can impact biological activity. The attachment of PEG chains can cause steric hindrance, potentially blocking the active site or receptor binding sites.[20] The extent of this effect depends on the size and number of attached PEG chains, as well as the site of attachment.[12] It is crucial to perform a functional assay to assess the bioactivity of your PEGylated protein.[6] In some cases, a partial loss of in vitro activity is an acceptable trade-off for the significant improvements in in vivo stability and circulation half-life.[20]
Quantitative Data on Reaction Parameters
The following tables summarize the influence of key reaction parameters on the degree of PEGylation. The optimal values are highly dependent on the specific protein and PEG reagent used.
Table 1: Effect of PEG-to-Protein Molar Ratio on Mono-PEGylation of rhG-CSF
| Molar Ratio (mPEG-ALD : Protein) | Reaction Time (hours) | Yield of Mono-PEGylated rhG-CSF (%) |
| 3:1 | 3 | ~83 |
| 5:1 | 2 | ~86 |
Data adapted from a study on the PEGylation of recombinant human Granulocyte Colony-Stimulating Factor (rhG-CSF) with mPEG-ALD.[7]
Table 2: General Starting Conditions for Amine and Thiol PEGylation
| Parameter | Amine-Reactive (NHS Ester) | Thiol-Reactive (Maleimide) |
| pH | 7.0 - 9.0 | 6.5 - 7.5 |
| Temperature | 4°C to Room Temperature | Room Temperature |
| Reaction Time | 30 minutes - 2 hours | 2 - 4 hours |
| PEG:Protein Molar Ratio | 5:1 to 20:1 | 10:1 to 20:1 |
| Buffer | Amine-free (e.g., PBS) | Thiol-free (e.g., PBS) |
Experimental Protocols
Protocol 1: General Procedure for Amine PEGylation using PEG-NHS Ester
This protocol provides a general guideline for the PEGylation of a protein using an amine-reactive PEG-NHS ester.
Materials:
-
Protein solution (1-10 mg/mL in amine-free buffer)
-
PEG-NHS Ester
-
Amine-free buffer (e.g., 0.1 M phosphate buffer, pH 7.4)[13]
-
Anhydrous DMSO or DMF[1]
-
Quenching solution (e.g., 1 M Tris or glycine)
-
Purification system (e.g., SEC column or dialysis cassette)
Procedure:
-
Prepare Protein Solution: Ensure your protein is in an amine-free buffer. If necessary, perform a buffer exchange using dialysis or a desalting column.[1][2]
-
Prepare PEG-NHS Solution: Equilibrate the PEG-NHS ester vial to room temperature before opening.[1] Immediately before use, dissolve the PEG-NHS ester in anhydrous DMSO or DMF to a concentration of 10 mM.[1][8]
-
PEGylation Reaction:
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.[1][8]
-
Quenching (Optional): To stop the reaction, add a small amount of quenching solution to react with any remaining PEG-NHS ester.
-
Purification: Remove unreacted PEG and byproducts by size exclusion chromatography or dialysis.[1][8]
-
Analysis: Analyze the PEGylated product using SDS-PAGE, SEC-HPLC, and/or mass spectrometry to determine the degree of PEGylation.
Protocol 2: General Procedure for Thiol PEGylation using PEG-Maleimide
This protocol provides a general guideline for the PEGylation of a protein with a free cysteine residue using a thiol-reactive PEG-Maleimide.
Materials:
-
Protein solution containing a free sulfhydryl group
-
PEG-Maleimide
-
Thiol-free buffer (e.g., PBS, pH 7.0)[14]
-
Purification system (e.g., SEC column or dialysis cassette)
Procedure:
-
Prepare Protein Solution: Ensure the protein is in a thiol-free buffer at a pH between 6.5 and 7.5. If the cysteine is in a disulfide bond, it must be reduced first and the reducing agent subsequently removed.
-
Prepare PEG-Maleimide Solution: Prepare a stock solution of PEG-Maleimide in the reaction buffer.[14]
-
PEGylation Reaction:
-
Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.[14][15]
-
Purification: Purify the PEGylated protein from unreacted PEG-Maleimide and other impurities using size exclusion chromatography or dialysis.[14][15]
-
Analysis: Characterize the purified product using appropriate analytical techniques (SDS-PAGE, SEC-HPLC, MS) to confirm successful PEGylation.
Visualizations
Caption: General experimental workflow for protein PEGylation.
Caption: Troubleshooting flowchart for low PEGylation efficiency.
Caption: Key factors influencing the degree of PEGylation.
References
- 1. broadpharm.com [broadpharm.com]
- 2. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 3. biopharminternational.com [biopharminternational.com]
- 4. pharmiweb.com [pharmiweb.com]
- 5. Protocol for Protein PEGylation [jenkemusa.com]
- 6. Optimization of PEGylation reaction time and molar ratio of rhG-CSF toward increasing bioactive potency of monoPEGylated protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2024.sci-hub.se [2024.sci-hub.se]
- 8. broadpharm.com [broadpharm.com]
- 9. biopharminternational.com [biopharminternational.com]
- 10. eu-assets.contentstack.com [eu-assets.contentstack.com]
- 11. benchchem.com [benchchem.com]
- 12. Research progress on the PEGylation of therapeutic proteins and peptides (TPPs) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. broadpharm.com [broadpharm.com]
- 15. broadpharm.com [broadpharm.com]
- 16. researchgate.net [researchgate.net]
- 17. MALDI linear TOF mass spectrometry of PEGylated (glyco)proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Toward top-down determination of PEGylation site using MALDI in-source decay MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. Impact of the PEG length and PEGylation site on the structural, thermodynamic, thermal, and proteolytic stability of mono‐PEGylated alpha‐1 antitrypsin - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
The Pivotal Role of PEG Linker Length in PROTAC Efficacy: A Comparative Analysis
In the landscape of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality. These heterobifunctional molecules co-opt the cell's native ubiquitin-proteasome system to selectively eliminate proteins implicated in disease. A critical determinant of a PROTAC's success lies in the linker connecting the target-binding warhead and the E3 ligase-recruiting ligand. Among the diverse linker architectures, polyethylene glycol (PEG) chains are frequently employed for their favorable physicochemical properties. This guide provides an in-depth comparison of how different PEG linker lengths, with a focus on Boc-NH-PEG15-NH2, influence the performance of PROTACs, supported by experimental data and detailed methodologies.
The linker is not a mere spacer but an active contributor to the PROTAC's overall efficacy.[1][2] Its length, composition, and flexibility are paramount in orchestrating the formation of a stable and productive ternary complex, which is the cornerstone of PROTAC-mediated protein degradation.[3][4] An improperly designed linker can lead to suboptimal outcomes, such as steric hindrance if too short, or an unstable, overly flexible ternary complex if too long, both resulting in inefficient ubiquitination.[3][5]
Impact of PEG Linker Length on PROTAC Performance: A Data-Driven Comparison
The optimal PEG linker length is highly contingent on the specific target protein and the recruited E3 ligase.[2][] Empirical testing of a series of PROTACs with varying linker lengths is often necessary to identify the most potent degrader.[7] The following table summarizes quantitative data from various studies, illustrating the impact of linker length on degradation efficiency (DC50) and maximal degradation (Dmax).
| Target Protein | E3 Ligase | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| Estrogen Receptor α (ERα) | VHL | PEG | 12 | >1000 | <20 | [8] |
| Estrogen Receptor α (ERα) | VHL | PEG | 16 | 10 | >80 | [8] |
| Estrogen Receptor α (ERα) | VHL | PEG | 19 | 100 | ~60 | [8] |
| Estrogen Receptor α (ERα) | VHL | PEG | 21 | >1000 | <20 | [8] |
| p38α | VHL | PEG/Alkyl | 12 | >1000 | Not Reported | [3] |
| p38α | VHL | PEG/Alkyl | 15-17 | 10-100 | >90 | [3] |
| p38α | VHL | PEG/Alkyl | 20 | >1000 | Not Reported | [3] |
| BRD4 | CRBN | PEG | 9 | 1.8 | >95 | [7] |
| BRD4 | CRBN | PEG | 12 | 4.7 | >95 | [7] |
| CRBN | CRBN (homo-PROTAC) | PEG | 8 | Potent | Not Reported | [9] |
| TBK1 | VHL | PEG | <12 | Inactive | Not Reported | [9] |
| TBK1 | VHL | PEG | >12 | Active | Not Reported | [9] |
Note: DC50 is the concentration of the PROTAC required to achieve 50% degradation of the target protein. Dmax represents the maximum percentage of target protein degradation. The data highlights that a "sweet spot" for linker length often exists for optimal degradation.[3]
As the data indicates, for ERα degradation, a 16-atom linker proved to be optimal, with both shorter and longer linkers showing significantly reduced efficacy.[8] A similar trend was observed for p38α degradation, where a linker length of 15-17 atoms was most effective.[3] These examples underscore the critical need for precise linker length optimization to achieve maximal degradation.
The Role of this compound and Longer PEG Chains
While direct, extensive comparative data for a 15-unit PEG linker like this compound across a wide range of targets is not always available in consolidated literature, the trends from various studies suggest the potential benefits of longer PEG chains in specific contexts.[1] A longer linker can offer greater flexibility, allowing the PROTAC to adopt a more favorable conformation for ternary complex formation, particularly with challenging targets.[1] It can also span greater distances, which is necessary when the binding pockets of the target protein and E3 ligase are far apart.[1] However, it is crucial to recognize that excessively long linkers can lead to a decrease in potency due to a higher entropic penalty upon binding and the potential for increased off-target effects.[1] Therefore, the optimal linker length must be determined empirically for each specific PROTAC system.[7]
Physicochemical Properties and Cellular Permeability
Beyond ternary complex formation, the linker's composition significantly influences the PROTAC's physicochemical properties, such as solubility and cell permeability.[4][10] PEG linkers are known to enhance the water solubility of PROTACs, which can improve their pharmacokinetic profiles.[4][11][12]
The relationship between PEGylation and cell permeability is complex. While increased hydrophilicity can sometimes hinder passive diffusion across the cell membrane, the flexible nature of PEG linkers can be advantageous.[10] PEG linkers are more inclined to adopt folded conformations compared to more rigid alkyl linkers.[13][14] This folding can shield the polar surface area of the PROTAC, creating a more compact and less polar structure that can more easily traverse the cell membrane.[10][13] However, excessive PEGylation can also lead to decreased cellular uptake.[10][15]
Experimental Protocols
A systematic approach to linker length optimization is essential for developing potent and selective protein degraders.[2] This involves synthesizing a library of PROTACs with varying linker lengths and evaluating their degradation efficiency.
PROTAC Synthesis Workflow
The synthesis of a PROTAC library with varying PEG linker lengths can be achieved through a modular approach.[16] This typically involves the synthesis of two key intermediates: the warhead attached to a linker handle and the E3 ligase ligand with a complementary reactive group. The final PROTACs are then assembled via a coupling reaction, such as an amide bond formation or a "click" reaction.[7][16]
Western Blotting for Protein Degradation Assessment
Western blotting is a widely used technique to quantify the degradation of a target protein.[17][18]
Protocol:
-
Cell Culture and Treatment: Seed cells in appropriate culture plates and allow them to adhere. Treat the cells with varying concentrations of the PROTACs for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[19]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.[19]
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay to ensure equal loading.[19]
-
SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and incubate it with a primary antibody specific to the target protein, followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection and Analysis: Detect the signal using a chemiluminescent substrate and quantify the band intensities. Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin). Calculate the percentage of degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[2][20]
Signaling Pathway and Mechanism of Action
PROTACs function by hijacking the cell's ubiquitin-proteasome system (UPS).[7] The PROTAC molecule simultaneously binds to the target protein of interest (POI) and an E3 ubiquitin ligase, forming a ternary complex.[3] Within this complex, the E3 ligase facilitates the transfer of ubiquitin molecules to the target protein. This polyubiquitination marks the target protein for recognition and degradation by the 26S proteasome, thereby eliminating it from the cell.[3]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. precisepeg.com [precisepeg.com]
- 5. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 7. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 12. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. chemrxiv.org [chemrxiv.org]
- 15. Correlation between Membrane Permeability and the Intracellular Degradation Activity of Proteolysis-Targeting Chimeras [jstage.jst.go.jp]
- 16. Design and Synthesis of PROTAC Degraders | Tocris Bioscience [tocris.com]
- 17. A rapid and accurate method for evaluating the degradation of pan-Akt in cells by PROTACs using NanoLuc luciferase - PMC [pmc.ncbi.nlm.nih.gov]
- 18. biorxiv.org [biorxiv.org]
- 19. benchchem.com [benchchem.com]
- 20. research.chalmers.se [research.chalmers.se]
A Comparative Guide to Analytical Methods for Characterizing Boc-NH-PEG15-NH2 Conjugates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the characterization of Boc-NH-PEG15-NH2, a heterobifunctional polyethylene glycol (PEG) linker crucial in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other advanced bioconjugates. The precise characterization of this linker is paramount for ensuring the quality, consistency, and efficacy of the final therapeutic or diagnostic agent. This document outlines key analytical techniques, presents comparative data, and provides detailed experimental protocols to aid in the selection and implementation of appropriate characterization strategies.
Comparison of Analytical Methods
The characterization of this compound focuses on confirming its identity, determining its purity, and verifying its molecular weight. The primary analytical techniques employed for these purposes are High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry.
| Analytical Method | Parameter Measured | Expected Results for this compound | Advantages | Limitations |
| Reverse-Phase HPLC (RP-HPLC) | Purity | A single major peak indicating high purity (typically >95%) | High resolution and sensitivity for purity assessment | Non-volatile buffers can interfere with subsequent MS analysis. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Identity and Purity | A main peak in the chromatogram with a corresponding mass spectrum showing the [M+H]⁺ or [M+Na]⁺ ion of this compound (C₃₇H₇₆N₂O₁₇, MW: 821.0 g/mol ) | Provides molecular weight confirmation alongside purity data | Ionization efficiency of PEGs can be variable. |
| Nuclear Magnetic Resonance (¹H and ¹³C NMR) | Structure and Purity | ¹H NMR spectrum will show characteristic peaks for the Boc protecting group (~1.4 ppm) and the PEG backbone (~3.6 ppm). Purity can be determined by quantitative NMR (qNMR). | Provides detailed structural information and can be used for absolute purity determination (qNMR).[1] | Lower sensitivity compared to MS; polydispersity can broaden peaks.[2] |
| MALDI-TOF Mass Spectrometry | Molecular Weight and Polydispersity | A narrow distribution of peaks centered around the expected molecular weight, confirming the monodispersity of the PEG chain. | Excellent for determining the molecular weight distribution of polymers. | Can be less accurate for absolute quantification compared to qNMR. |
Experimental Protocols
Below are detailed methodologies for the key experiments cited in the characterization of this compound. These protocols are representative and may require optimization based on the specific instrumentation and sample characteristics.
Purity Determination by RP-HPLC
This method is suitable for assessing the purity of the this compound linker.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Reagents:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
-
Sample: Dissolve this compound in a suitable solvent (e.g., water/acetonitrile mixture) to a concentration of ~1 mg/mL.
Procedure:
-
Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B.
-
Inject 10 µL of the sample.
-
Run a linear gradient from 5% to 95% Mobile Phase B over 20 minutes.
-
Maintain at 95% Mobile Phase B for 5 minutes.
-
Return to initial conditions and equilibrate for 5 minutes before the next injection.
-
Monitor the elution profile at 214 nm.
-
Calculate the purity based on the relative peak area of the main component.
Identity and Purity Confirmation by LC-MS
This method confirms the molecular weight and purity of the linker.
Instrumentation:
-
LC-MS system (e.g., coupled with an electrospray ionization - ESI source)
-
C18 reverse-phase column (e.g., 2.1 x 50 mm, 3.5 µm)
Reagents:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Sample: Prepare a ~0.1 mg/mL solution of this compound in water/acetonitrile.
Procedure:
-
Use a flow rate of 0.3 mL/min.
-
Start with a gradient of 5% Mobile Phase B.
-
Ramp to 95% Mobile Phase B over 10 minutes.
-
Hold at 95% Mobile Phase B for 2 minutes.
-
Return to initial conditions.
-
The mass spectrometer should be operated in positive ion mode, scanning a mass range of m/z 200-1500.
-
Analyze the data to identify the peak corresponding to the expected mass of this compound.
Structural Verification by ¹H NMR
This protocol is for confirming the chemical structure of the linker.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
Reagents:
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃, or Deuterium Oxide, D₂O)
-
Sample: Dissolve 5-10 mg of this compound in ~0.6 mL of the chosen deuterated solvent.
Procedure:
-
Acquire a ¹H NMR spectrum.
-
Process the spectrum (Fourier transform, phase correction, and baseline correction).
-
Integrate the peaks and assign them to the corresponding protons in the structure.
-
Expected Chemical Shifts (in CDCl₃):
-
~1.4 ppm (singlet, 9H, -C(CH₃)₃)
-
~2.8-3.0 ppm (multiplets, 4H, -CH₂-NH₂ and -CH₂-NH-Boc)
-
~3.5-3.7 ppm (multiplet, ~60H, PEG backbone -O-CH₂-CH₂-O-)
-
A broad singlet for the NH protons.
-
-
Visualizing the Characterization Workflow
The following diagrams illustrate the logical flow of the analytical characterization process for this compound conjugates.
Caption: Workflow for the synthesis and analytical characterization of this compound.
Caption: Relationship between analytical methods and key characterization parameters.
References
A Researcher's Guide to HPLC and Mass Spectrometry Analysis of PEGylated Proteins
For researchers, scientists, and drug development professionals navigating the complexities of PEGylated protein analysis, this guide offers an objective comparison of common analytical techniques. Supported by experimental data and detailed protocols, we delve into the nuances of High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) to facilitate informed decisions in your analytical workflow.
The covalent attachment of polyethylene glycol (PEG) to therapeutic proteins, or PEGylation, is a widely adopted strategy to enhance their pharmacokinetic and pharmacodynamic properties. This modification can improve a drug's stability, increase its circulating half-life, and reduce its immunogenicity. However, the inherent heterogeneity of PEG polymers and the PEGylation reaction itself present significant analytical challenges. Comprehensive characterization of the degree of PEGylation, identification of conjugation sites, and quantification of different PEGylated species are critical quality attributes that directly impact the safety and efficacy of these biotherapeutics.
This guide provides a comparative overview of the most prevalent HPLC and mass spectrometry methods used for the analysis of PEGylated proteins, offering insights into their principles, advantages, and limitations.
Comparative Analysis of Analytical Techniques
The selection of an appropriate analytical method for PEGylated proteins is contingent on the specific analytical goal, the physicochemical properties of the protein and the attached PEG, and the available instrumentation. Here, we compare the most common chromatographic and mass spectrometric techniques.
Chromatographic Methods
High-performance liquid chromatography is a cornerstone of PEGylated protein analysis, offering various separation modes based on different physicochemical properties.
| Technique | Principle of Separation | Advantages | Disadvantages | Typical Application |
| Size-Exclusion Chromatography (SEC) | Separation based on hydrodynamic radius. Larger molecules (higher degree of PEGylation) elute earlier.[] | - Mild, non-denaturing conditions preserve protein structure.- Effective for separating non-PEGylated protein from PEGylated forms and aggregates.[] | - Limited resolution between species with similar hydrodynamic radii.- May not separate positional isomers. | - Determination of aggregation and degree of PEGylation.- Monitoring reaction completion. |
| Reversed-Phase Chromatography (RPC) | Separation based on hydrophobicity. PEGylation generally increases the hydrophobicity of the protein. | - High resolving power.- Capable of separating positional isomers.[] | - Denaturing conditions (organic solvents, low pH) can lead to protein unfolding.- Broad peaks due to the polydispersity of PEG. | - Separation of isoforms and positional isomers.- Purity analysis. |
| Ion-Exchange Chromatography (IEX) | Separation based on surface charge. PEGylation can shield charged residues, altering the protein's isoelectric point.[] | - High resolution for separating species with different numbers of PEG chains and positional isomers.[][2] | - Method development can be complex.- Sensitive to buffer pH and salt concentration. | - Separation of positional isomers.- Charge variant analysis. |
| Hydrophobic Interaction Chromatography (HIC) | Separation based on hydrophobicity under non-denaturing conditions. | - Maintains the native protein structure.- Can separate different PEGylated species.[] | - Lower resolution compared to RPC.- Requires high salt concentrations, which may not be compatible with MS. | - Purification and analysis of PEGylated proteins while preserving their native conformation. |
Mass Spectrometry Methods
Mass spectrometry provides direct information on the molecular weight of PEGylated proteins, enabling the determination of the degree of PEGylation and the identification of conjugation sites.
| Technique | Principle of Ionization | Advantages | Disadvantages | Typical Application |
| MALDI-TOF MS | Soft ionization using a laser and a matrix. | - High tolerance to salts and buffers.- Rapid analysis.- Provides information on the average molecular weight and distribution of PEGylated species.[3][4][5] | - Can be challenging for very large and heterogeneous proteins.- May cause dissociation of non-covalent complexes.[5] | - Determination of the average degree of PEGylation.- Analysis of reaction mixtures. |
| ESI-MS | Soft ionization by creating a fine spray of charged droplets. | - Easily coupled with liquid chromatography (LC-MS).- Provides accurate mass measurements.- Can be used for top-down and bottom-up analysis.[5][6] | - Sensitive to sample purity and buffer composition.- Polydispersity of PEG can lead to complex, overlapping spectra.[5][6] | - Intact mass analysis of PEGylated proteins.- Peptide mapping to identify PEGylation sites. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are representative protocols for the key analytical techniques discussed.
Size-Exclusion Chromatography (SEC) Protocol
This protocol outlines a general procedure for the analysis of PEGylated proteins using SEC.
-
System Preparation: Equilibrate the SEC column (e.g., TSKgel G3000SWXL) with a suitable mobile phase, such as 100 mM sodium phosphate, 150 mM NaCl, pH 7.4, at a flow rate of 0.5 mL/min.
-
Sample Preparation: Dissolve the PEGylated protein sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.22 µm filter before injection.
-
Injection and Data Acquisition: Inject an appropriate volume of the sample (e.g., 20 µL) onto the column. Monitor the elution profile using a UV detector at 280 nm.
-
Data Analysis: The degree of PEGylation can be assessed by the shift in retention time compared to the unmodified protein. Higher molecular weight species (more PEGylated) will elute earlier. Peak areas can be used to determine the relative abundance of each species.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Protocol
This protocol provides a general framework for the analysis of PEGylated proteins using RP-HPLC.[3]
-
System Preparation: Equilibrate the RP-HPLC system with a C4 or C18 column. A common mobile phase system consists of Mobile Phase A (e.g., 0.1% trifluoroacetic acid (TFA) in water) and Mobile Phase B (e.g., 0.1% TFA in acetonitrile).
-
Sample Preparation: Dissolve the PEGylated protein sample in Mobile Phase A.
-
Injection and Gradient Elution: Inject the sample and elute using a linear gradient of Mobile Phase B. For example, a gradient from 5% to 95% Mobile Phase B over 30 minutes.
-
Detection: Monitor the elution at 214 nm or 280 nm.
-
Data Analysis: Compare the chromatogram of the PEGylated sample to that of the unmodified protein. The appearance of new, typically broader peaks at different retention times indicates the presence of PEGylated species.
MALDI-TOF Mass Spectrometry Protocol
This protocol provides a general guideline for the analysis of PEGylated proteins using MALDI-TOF MS.[3]
-
Matrix Preparation: Prepare a matrix solution, such as sinapinic acid (10 mg/mL in 50% acetonitrile/0.1% TFA).[3]
-
Sample Preparation: Mix the PEGylated protein sample (typically 1-10 pmol/µL) with the matrix solution in a 1:1 ratio.
-
Target Spotting: Spot 0.5-1 µL of the sample-matrix mixture onto a MALDI target plate and allow it to air dry.[3]
-
Instrumental Analysis: Acquire mass spectra in linear positive ion mode. The laser energy should be optimized to obtain a good signal-to-noise ratio with minimal fragmentation.
-
Data Analysis: The resulting spectrum will show a distribution of peaks, with each peak corresponding to the protein with a different number of attached PEG units. The mass difference between adjacent peaks corresponds to the mass of a single PEG monomer.
Electrospray Ionization Mass Spectrometry (ESI-MS) Protocol for Intact Mass Analysis
This protocol outlines a general procedure for the intact mass analysis of PEGylated proteins by LC-ESI-MS.
-
LC System: Use a reversed-phase or size-exclusion column suitable for protein separation. The mobile phases should be volatile, for example, Mobile Phase A: 0.1% formic acid in water, and Mobile Phase B: 0.1% formic acid in acetonitrile.
-
MS System: Couple the LC system to an ESI mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Sample Analysis: Inject the PEGylated protein sample. The complex envelope of multiply charged ions is recorded.
-
Data Analysis: Deconvolute the raw mass spectrum to obtain the zero-charge mass spectrum. This will reveal the molecular weight distribution of the different PEGylated species. The use of charge-stripping agents, such as triethylamine, added post-column can simplify the mass spectrum by reducing the number of charge states.[7]
Visualizing Analytical Workflows
To better illustrate the relationships between different analytical steps, the following diagrams are provided in the DOT language for Graphviz.
Caption: General workflow for the analysis of PEGylated proteins.
Caption: Decision tree for selecting an HPLC method.
Caption: Decision tree for selecting a Mass Spectrometry method.
References
- 2. Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv | Springer Nature Experiments [experiments.springernature.com]
- 3. benchchem.com [benchchem.com]
- 4. MALDI linear TOF mass spectrometry of PEGylated (glyco)proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. walshmedicalmedia.com [walshmedicalmedia.com]
- 6. enovatia.com [enovatia.com]
- 7. ingenieria-analitica.com [ingenieria-analitica.com]
A Head-to-Head Comparison: Boc-NH-PEG15-NH2 vs. Maleimide-PEG Linkers in Bioconjugation
For Immediate Publication
[City, State] – [Date] – In the rapidly evolving landscape of bioconjugation, the choice of a chemical linker is paramount to the success of creating stable and effective biomolecular conjugates for therapeutics, diagnostics, and research. This guide provides an in-depth, objective comparison between two prevalent classes of PEG linkers: the amine-reactive Boc-NH-PEG15-NH2 and the thiol-reactive maleimide-PEG linkers. This comparison is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in their bioconjugation strategies.
This guide will delve into the fundamental chemistry, reaction specificity, stability of the resulting conjugates, and typical applications of each linker type. The information is supported by a summary of experimental data and detailed protocols for key conjugation procedures.
Introduction to the Linkers
This compound is a heterobifunctional polyethylene glycol (PEG) linker. It possesses a primary amine at one terminus and a tert-butyloxycarbonyl (Boc) protected primary amine at the other.[1][2][3] The free amine is available for conjugation, while the Boc-protected amine can be deprotected under mild acidic conditions to reveal a second primary amine for subsequent reactions.[4][5] This linker is primarily used for conjugating molecules through stable amide bond formation.
Maleimide-PEG linkers are heterobifunctional PEG derivatives that feature a maleimide group at one end.[6][7] The maleimide group is highly reactive towards free sulfhydryl (thiol) groups, typically found on cysteine residues of proteins and peptides.[8][9][10] This specificity allows for site-selective modification of biomolecules, forming a stable thioether bond.[6][11] Maleimide-PEG linkers are extensively used in the development of antibody-drug conjugates (ADCs) and other targeted therapies.[7][10]
Core Comparison: Reactivity, Specificity, and Stability
The primary distinction between these two linkers lies in their target functional groups, which dictates their applications and the stability of the resulting conjugate.
Target Reactivity and Specificity:
-
This compound (Amine-Reactive): After deprotection of the Boc group, the resulting primary amines are nucleophilic and readily react with electrophilic groups. The most common partners are activated esters, such as N-hydroxysuccinimide (NHS) esters, to form stable amide bonds.[][] While effective, primary amines (e.g., on lysine residues) are often abundant on the surface of proteins, which can lead to a heterogeneous mixture of conjugates if site-specificity is not controlled.
-
Maleimide-PEG (Thiol-Reactive): Maleimide groups exhibit high specificity for thiol groups under physiological pH conditions (6.5-7.5).[8][10] At this pH, the reaction with thiols is significantly faster than with other nucleophilic groups like amines.[10] This allows for the precise, site-specific modification of proteins at cysteine residues, which are generally less abundant than lysine residues.
Stability of the Conjugate:
-
Amide Bond (from Amine-Reactive Linkers): The amide bond formed is highly stable under a wide range of physiological conditions and is not prone to cleavage.
-
Thioether Bond (from Maleimide Linkers): The thioether bond formed from the Michael addition of a thiol to a maleimide is generally stable. However, it can be susceptible to a retro-Michael reaction, especially in the presence of other thiols like glutathione in the intracellular environment, which can lead to deconjugation.[14] Research has focused on developing methods to create more stable maleimide conjugates, for instance, through hydrolysis of the succinimide ring.[2]
The following diagram illustrates the fundamental reaction pathways for both linker types.
Data Presentation
The following tables summarize the key characteristics and performance aspects of this compound and maleimide-PEG linkers based on established chemical principles and experimental observations.
Table 1: General Characteristics
| Feature | This compound | Maleimide-PEG Linkers |
| Reactive Group | Primary Amine (after deprotection) | Maleimide |
| Target Functional Group | Activated Esters (e.g., NHS), Carboxylic Acids | Thiols (Sulfhydryls) |
| Resulting Linkage | Amide Bond | Thioether Bond |
| Reaction pH | 7.0 - 8.5 | 6.5 - 7.5 |
| Specificity | Moderate (targets abundant lysines) | High (targets less abundant cysteines) |
Table 2: Performance Comparison
| Parameter | This compound (Amine-Reactive) | Maleimide-PEG (Thiol-Reactive) | Supporting Evidence |
| Conjugate Stability | High (stable amide bond) | Moderate to High (Thioether bond susceptible to retro-Michael reaction) | [2][14] |
| Site-Specificity | Low to Moderate | High | [8][10] |
| Reaction Speed | Generally fast | Fast | [10] |
| Common Applications | PROTACs, peptide modification, surface coating | Antibody-Drug Conjugates (ADCs), protein labeling, hydrogels | [1][7] |
Experimental Protocols
Below are generalized protocols for the key reactions involving each linker. Researchers should optimize these protocols for their specific biomolecules and applications.
Protocol 1: Boc Deprotection of this compound
Materials:
-
This compound
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Brine solution
Procedure:
-
Dissolve the this compound in DCM.
-
Add TFA and a scavenger like triisopropylsilane (TIPS) to the solution.
-
Stir the reaction mixture overnight at room temperature.
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in DCM and wash with brine.
-
Dry the organic layer and evaporate the solvent to obtain the deprotected NH2-PEG15-NH2.
(This protocol is a general guideline and may require optimization.)
Protocol 2: Amine-Reactive Conjugation using NHS Ester
Materials:
-
Deprotected NH2-PEG15-NH2
-
Biomolecule with an activated NHS ester
-
Reaction Buffer (e.g., PBS, pH 7.2-8.5)
Procedure:
-
Dissolve the amine-containing PEG linker in the reaction buffer.
-
Dissolve the NHS-ester activated biomolecule in a compatible solvent (e.g., DMSO) and add it to the PEG solution. A molar excess of the PEG linker is often used.
-
Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C.
-
Purify the conjugate using size-exclusion chromatography (SEC) or dialysis to remove unreacted reagents.
Protocol 3: Thiol-Reactive Conjugation with Maleimide-PEG
Materials:
-
Maleimide-PEG linker
-
Thiol-containing biomolecule (e.g., protein with cysteine residues)
-
Conjugation Buffer (e.g., PBS, pH 7.0, free of thiols)
-
Reducing agent (optional, e.g., TCEP, to reduce disulfide bonds)
Procedure:
-
Dissolve the thiol-containing biomolecule in the conjugation buffer. If necessary, treat with a reducing agent to ensure free thiols are available, followed by removal of the reducing agent.
-
Dissolve the Maleimide-PEG linker in the conjugation buffer.
-
Add the Maleimide-PEG solution to the biomolecule solution. A 10- to 20-fold molar excess of the maleimide linker is typically used.[1][6]
-
Stir the reaction mixture for 2-4 hours at room temperature or overnight at 4°C.[1][6]
-
Purify the conjugate using SEC or dialysis to remove unreacted linker.
The following diagram outlines a typical experimental workflow for bioconjugation using these linkers.
Conclusion
The choice between this compound and maleimide-PEG linkers is fundamentally driven by the specific requirements of the bioconjugation application.
-
For applications where high site-specificity is critical, such as in the development of homogeneous ADCs, maleimide-PEG linkers are often the preferred choice due to their selective reactivity with cysteine residues.
-
When targeting functionalities other than thiols, or when a highly stable amide bond is desired and site-specificity is less of a concern or can be controlled by other means, This compound provides a versatile and robust option.
Researchers must carefully consider the nature of their biomolecule, the desired properties of the final conjugate, and the in vitro and in vivo environment the conjugate will be exposed to when selecting the appropriate linker.
References
- 1. broadpharm.com [broadpharm.com]
- 2. Stability of Maleimide-PEG and Mono-Sulfone-PEG Conjugation to a Novel Engineered Cysteine in the Human Hemoglobin Alpha Subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. Dually Reactive Long Recombinant Linkers for Bioconjugations as an Alternative to PEG - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Boc-PEG, PEG linker, PEG reagent | BroadPharm [broadpharm.com]
- 6. broadpharm.com [broadpharm.com]
- 7. PEG conjugation [bio-protocol.org]
- 8. precisepeg.com [precisepeg.com]
- 9. researchgate.net [researchgate.net]
- 10. confluore.com [confluore.com]
- 11. vectorlabs.com [vectorlabs.com]
- 14. benchchem.com [benchchem.com]
A Researcher's Guide to Validating PEGylation Efficiency: A Comparative Analysis of Boc-NH-PEG15-NH2 and Alternative Reagents
For researchers, scientists, and drug development professionals, the covalent attachment of polyethylene glycol (PEG) chains, or PEGylation, is a critical strategy for enhancing the therapeutic properties of biomolecules. The choice of PEGylation reagent is paramount to achieving optimal conjugation efficiency and preserving the biological activity of the protein. This guide provides an objective comparison of the performance of Boc-NH-PEG15-NH2 with common alternatives, supported by detailed experimental protocols and analytical methodologies.
Executive Summary
This compound is a heterobifunctional PEG linker that offers a controlled, two-step conjugation approach. One terminus features a Boc-protected amine, while the other has a free amine. This design allows for selective deprotection and subsequent reaction, providing versatility in bioconjugation strategies. This guide compares the conjugation efficiency of this compound with two widely used classes of PEGylation reagents: N-hydroxysuccinimide (NHS)-esters and maleimides. While direct comparative studies for this compound are not extensively available in public literature, this guide synthesizes typical performance data for the respective chemistries to provide a useful comparison for researchers.
Performance Comparison of PEGylation Reagents
The conjugation efficiency of PEGylation reagents is a critical parameter that influences the yield and homogeneity of the final product. The following table summarizes the expected performance of this compound in a two-step conjugation process compared to NHS-ester and maleimide-based PEGylation.
| Feature | This compound (Two-Step) | NHS-Ester-PEG | Maleimide-PEG |
| Target Functional Group | Primary Amines (after deprotection and activation) or Carboxyl Groups | Primary Amines (e.g., Lysine residues, N-terminus) | Thiols (e.g., Cysteine residues) |
| Reaction pH | Deprotection: Acidic (e.g., TFA); Conjugation: 7.2-8.5 (amine) or 4.5-7.2 (carboxyl) | 7.2-8.5 | 6.5-7.5 |
| Typical Conjugation Efficiency | 60-80% (dependent on both steps) | 50-90% | >80%[1] |
| Reaction Speed | Slower (multi-step process) | Fast (minutes to hours)[2] | Very Fast |
| Selectivity | High (controlled two-step process) | Moderate (reacts with available primary amines) | High (specific to thiols) |
| Stability of Linkage | Stable Amide or Thioether Bond | Stable Amide Bond[2] | Stable Thioether Bond |
| Key Advantages | Versatility in conjugation strategy, controlled reaction. | Simple one-step reaction, well-established chemistry. | High specificity and efficiency, rapid reaction. |
| Key Disadvantages | Multi-step process, potential for protein instability during deprotection. | Potential for multiple PEG attachments, hydrolysis of NHS-ester in aqueous solution.[3] | Requires available free thiols, potential for maleimide hydrolysis at higher pH.[3] |
Experimental Protocols
Protocol 1: Two-Step Protein Conjugation using this compound
This protocol describes the conjugation of a protein to a second molecule or surface using the heterobifunctional linker this compound. This process involves the deprotection of the Boc group, followed by the conjugation of the now free amine.
Materials:
-
This compound
-
Protein to be conjugated (in a suitable buffer, e.g., PBS pH 7.4)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide)
-
Molecule or surface with a carboxyl group
-
Quenching solution (e.g., hydroxylamine or Tris buffer)
-
Size-exclusion chromatography (SEC) column for purification
Procedure:
Step 1: Boc Deprotection [4][5]
-
Dissolve this compound in dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA) to the solution (e.g., a 1:1 ratio of TFA to DCM).
-
Stir the reaction at room temperature for 1-2 hours.
-
Remove the solvent and excess TFA under reduced pressure.
-
Dissolve the residue in a minimal amount of water and neutralize with a saturated sodium bicarbonate solution.
-
Extract the deprotected NH2-PEG15-NH2 with DCM and dry the organic layer.
-
Evaporate the solvent to obtain the deprotected linker.
Step 2: Activation of Carboxyl Group and Conjugation
-
Activate the carboxyl group on the target molecule/surface by reacting it with EDC and NHS in an appropriate buffer (e.g., MES buffer, pH 6.0) for 15-30 minutes at room temperature.
-
Add the deprotected NH2-PEG15-NH2 to the activated molecule solution.
-
Allow the reaction to proceed for 2 hours at room temperature with gentle stirring.
-
Quench the reaction by adding a quenching solution.
-
Purify the conjugate using a size-exclusion chromatography (SEC) column to remove unreacted PEG linker and byproducts.
Protocol 2: Validation of Conjugation Efficiency using HPLC-SEC
High-Performance Liquid Chromatography-Size Exclusion Chromatography (HPLC-SEC) is a powerful technique to separate and quantify the components of a PEGylation reaction mixture based on their hydrodynamic volume.
Materials:
-
PEGylated protein reaction mixture
-
HPLC system with a size-exclusion column (e.g., Agilent AdvanceBio SEC)[6]
-
Mobile phase (e.g., 150 mM sodium phosphate buffer, pH 7.0)
-
UV detector
Procedure:
-
Equilibrate the SEC column with the mobile phase at a constant flow rate.
-
Inject a known amount of the PEGylation reaction mixture onto the column.
-
Monitor the elution profile at 280 nm to detect the protein and its conjugates.
-
Identify the peaks corresponding to the unconjugated protein, mono-PEGylated protein, multi-PEGylated species, and free PEG linker based on their retention times (larger molecules elute earlier).
-
Calculate the area under each peak.
-
Determine the conjugation efficiency by calculating the percentage of the area of the PEGylated protein peaks relative to the total area of all protein-containing peaks.
Protocol 3: Characterization by Mass Spectrometry
Mass spectrometry (MS) provides precise molecular weight information, allowing for the confirmation of PEGylation and the determination of the number of attached PEG molecules.
Materials:
-
Purified PEGylated protein
-
Mass spectrometer (e.g., MALDI-TOF or ESI-MS)
-
Appropriate matrix (for MALDI-MS) or solvent system (for ESI-MS)
Procedure:
-
Prepare the purified conjugate for MS analysis according to the instrument's requirements.
-
Acquire the mass spectrum of the sample.
-
Compare the molecular weight of the conjugated protein with the unconjugated protein. The mass difference should correspond to the mass of the attached PEG linker(s).
-
The presence of multiple peaks with mass differences corresponding to the PEG linker indicates the presence of multi-PEGylated species. The relative intensities of these peaks can provide a semi-quantitative measure of the different species.[7][8][9]
Visualizing the Workflow and Concepts
To better illustrate the processes and relationships discussed, the following diagrams are provided in Graphviz DOT language.
Caption: Experimental workflow for two-step protein conjugation and analysis.
Caption: Logical comparison of different PEGylation reagent types.
Conclusion
The selection of a PEGylation reagent is a critical decision in the development of biotherapeutics. This compound offers a versatile, two-step approach that allows for a high degree of control over the conjugation process, potentially leading to a more homogeneous product. However, this comes at the cost of a more complex and time-consuming protocol. In contrast, NHS-ester and maleimide-based reagents provide simpler and faster one-step conjugation methods, with maleimide chemistry offering superior specificity for thiol groups. The optimal choice of reagent will depend on the specific protein, the desired degree of PEGylation, and the acceptable level of product heterogeneity. The experimental protocols and analytical methods outlined in this guide provide a framework for researchers to validate the conjugation efficiency of their chosen PEGylation strategy and ensure the quality and consistency of their final product.
References
- 1. Stability of Maleimide-PEG and Mono-Sulfone-PEG Conjugation to a Novel Engineered Cysteine in the Human Hemoglobin Alpha Subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ir.canterbury.ac.nz [ir.canterbury.ac.nz]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. agilent.com [agilent.com]
- 7. walshmedicalmedia.com [walshmedicalmedia.com]
- 8. Quantitative analysis of polyethylene glycol (PEG) and PEGylated proteins in animal tissues by LC-MS/MS coupled with in-source CID - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Simultaneous quantitative analysis of polyethylene glycol (PEG), PEGylated paclitaxel and paclitaxel in rats by MS/MSALL technique with hybrid quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Flexible vs. Rigid Linkers in PROTAC Design
For Researchers, Scientists, and Drug Development Professionals
The design of Proteolysis-Targeting Chimeras (PROTACs) has ushered in a new era of targeted protein degradation, offering the potential to address previously "undruggable" targets.[1] These heterobifunctional molecules consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects the two.[2] The linker is not merely a passive spacer but a critical component that profoundly influences the efficacy, selectivity, and pharmacokinetic properties of the PROTAC.[3] This guide provides a comparative analysis of flexible and rigid linkers in PROTAC design, supported by experimental data, to inform the rational design of next-generation protein degraders.
The Role of the Linker in PROTAC Function
The linker's primary role is to position the POI and E3 ligase in a productive orientation to form a stable ternary complex.[4] This ternary complex formation is a prerequisite for the E3 ligase to catalyze the transfer of ubiquitin to the POI, marking it for degradation by the proteasome.[] The linker's length, composition, and rigidity are key determinants of the stability and geometry of this ternary complex.[1]
Flexible Linkers: The Versatile Starting Point
Flexible linkers, most commonly composed of polyethylene glycol (PEG) or alkyl chains, have been widely used in initial PROTAC designs due to their synthetic accessibility and the ease with which their length can be modified.[3][6] Approximately 54% of reported PROTACs utilize PEG linkers.[3]
Advantages of Flexible Linkers:
-
Synthetic Tractability: Alkyl and PEG chains are relatively easy to synthesize and incorporate into PROTAC molecules.[3]
-
Conformational Freedom: Their flexibility allows the PROTAC to adopt multiple conformations, which can facilitate the initial formation of the ternary complex by overcoming potential steric barriers.[]
-
Improved Solubility: Hydrophilic PEG linkers can enhance the solubility and cell permeability of the PROTAC molecule.[3][7]
Disadvantages of Flexible Linkers:
-
Entropic Penalty: The high degree of conformational freedom can lead to an entropic penalty upon binding to form the ternary complex, potentially reducing its stability.[8]
-
Metabolic Instability: Flexible linkers, particularly long alkyl chains, can be more susceptible to metabolic degradation.[][]
-
Hydrophobicity: Alkyl chains are generally hydrophobic, which can negatively impact the solubility of the PROTAC.[3]
Rigid Linkers: Engineering Potency and Stability
Rigid linkers incorporate cyclic structures such as piperazine, piperidine, or aromatic rings to introduce conformational constraints.[3] This rigidity can pre-organize the PROTAC into a bioactive conformation, potentially leading to more potent degradation.[3][4]
Advantages of Rigid Linkers:
-
Enhanced Ternary Complex Stability: By reducing the entropic penalty, rigid linkers can lead to more stable and productive ternary complexes.[][10]
-
Improved Metabolic Stability: The incorporation of cyclic structures can enhance the metabolic stability of the PROTAC.[3][6]
-
Potentially Higher Potency: A pre-organized conformation can lead to more efficient ternary complex formation and, consequently, a lower DC50 value (the concentration required to degrade 50% of the target protein).[3]
Disadvantages of Rigid Linkers:
-
Synthetic Complexity: The synthesis of rigid linkers is often more challenging compared to flexible linkers.[4]
-
Risk of Unfavorable Conformations: The lack of flexibility can hinder the formation of a productive ternary complex if the pre-organized conformation is not optimal.[4]
-
Solubility Challenges: The introduction of rigid, aromatic structures can sometimes decrease solubility.[]
Quantitative Comparison of Linker Performance
The efficacy of a PROTAC is primarily assessed by its DC50 (potency) and Dmax (maximal degradation) values. The following tables summarize experimental data from various studies, comparing the performance of PROTACs with flexible and rigid linkers. Note: Direct comparison across different studies can be challenging due to variations in target proteins, E3 ligases, and experimental conditions.
| Target | E3 Ligase | Linker Type | Linker Description | DC50 (nM) | Dmax (%) | Reference |
| BET Proteins | VHL | Flexible (PEG) | 8-atom PEG chain | ~10 | >90 | [8] |
| BET Proteins | VHL | Rigid (Piperidine) | 8-atom piperidine-based | ~1 | >95 | [6] |
| Androgen Receptor | VHL | Flexible | Original flexible linker | Moderate | Moderate | [6] |
| Androgen Receptor | VHL | Rigid (Piperidine/Piperazine) | Modified rigid structure | Significantly Increased Potency | N/A | [6] |
| PI3K/mTOR | VHL | Flexible (Alkyl) | C8 alkyl chain | 42.23-227.4 (PI3K), 45.4 (mTOR) | >90 | [12] |
| PI3K/mTOR | CRBN | Flexible (PEG) | PEG-based | Less potent than alkyl | N/A | [12] |
Signaling Pathways and Experimental Workflows
Caption: A diagram illustrating the PROTAC-mediated degradation pathway.
Caption: A typical workflow for the evaluation of newly synthesized PROTACs.
Caption: The impact of linker flexibility on ternary complex formation.
Experimental Protocols
Accurate and reproducible experimental data are essential for the evaluation of PROTAC linkers. Below are detailed methodologies for key experiments.
Western Blotting for Protein Degradation
This is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.[3]
-
Cell Culture and Treatment:
-
Cell Lysis:
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensity using densitometry software. A loading control (e.g., GAPDH, β-actin) should be used for normalization.
-
Surface Plasmon Resonance (SPR) for Ternary Complex Formation
SPR is a biophysical technique used to measure the binding kinetics and affinity of molecular interactions in real-time. It can be used to assess the formation and stability of the ternary complex.
-
Immobilization:
-
Immobilize either the E3 ligase or the target protein onto the SPR sensor chip surface.[13]
-
-
Binary Interaction Analysis:
-
Inject the PROTAC at various concentrations over the immobilized protein to determine the binary binding affinity (KD).[13]
-
-
Ternary Complex Analysis:
-
Inject a solution containing a fixed concentration of the PROTAC and varying concentrations of the second protein partner (the one not immobilized) over the sensor surface.[13]
-
An increase in the response units (RU) compared to the binary interaction indicates the formation of the ternary complex.[13]
-
-
Data Analysis:
-
Determine the kinetic parameters (kon, koff) and affinity (KD) for the ternary complex by fitting the sensorgram data to appropriate binding models.[13]
-
Cooperativity, a measure of how the binding of one component influences the binding of the other, can be calculated by comparing the affinity of the second protein partner in the presence and absence of the PROTAC.[13]
-
Conclusion and Future Directions
The choice between a flexible and a rigid linker in PROTAC design is a critical decision that depends on the specific target protein and E3 ligase pair.[3] While flexible linkers offer synthetic ease and are a good starting point for linker optimization, rigid linkers provide a promising strategy to enhance potency, selectivity, and pharmacokinetic properties through conformational pre-organization.[4] The development of advanced computational and structural methods will be essential to gain a deeper understanding of the structure and dynamics of PROTAC ternary complexes, which will further inform rational linker design and accelerate the identification of optimized PROTACs.[8] The systematic evaluation of a diverse range of linker types, using the experimental methods outlined in this guide, is paramount to unlocking the full therapeutic potential of targeted protein degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. Current strategies for the design of PROTAC linkers: a critical review [explorationpub.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 6. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. precisepeg.com [precisepeg.com]
- 8. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
A Comparative Guide to the Quantification of Free vs. Conjugated Boc-NH-PEG15-NH2
For Researchers, Scientists, and Drug Development Professionals
The precise quantification of free versus conjugated bifunctional linkers, such as Boc-NH-PEG15-NH2, is a critical analytical challenge in the development of advanced therapeutics like antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). Incomplete conjugation can lead to process inefficiencies and the presence of unreacted linker as an impurity, while the extent of conjugation is a critical quality attribute (CQA) that dictates the efficacy and safety of the final product. This guide provides an objective comparison of key analytical techniques for quantifying free versus conjugated this compound, supported by experimental data and detailed methodologies.
Comparison of Analytical Techniques
The selection of an appropriate analytical method for quantifying the ratio of free to conjugated this compound depends on several factors, including the nature of the conjugated molecule (e.g., small molecule, peptide, or protein), the required sensitivity and accuracy, and the availability of instrumentation. The following tables summarize the key performance metrics of the most common analytical techniques.
| Technique | Principle | Advantages | Disadvantages |
| Size-Exclusion HPLC (SEC-HPLC) | Separation based on hydrodynamic volume. | Robust, reliable for separating large conjugates from small linkers. | May have limited resolution for small molecule conjugates; requires a suitable detector for PEGs (e.g., RI, CAD, or ELSD). |
| Reverse-Phase HPLC (RP-HPLC) | Separation based on polarity. | High resolution for small molecules and peptides; compatible with mass spectrometry. | Method development can be complex; retention of highly polar or non-polar molecules can be challenging. |
| Mass Spectrometry (MS) | Measurement of mass-to-charge ratio. | High sensitivity and specificity; provides molecular weight confirmation. | Quantification can be challenging due to differences in ionization efficiency; may require chromatographic separation for complex mixtures. |
| ¹H Nuclear Magnetic Resonance (¹H NMR) | Measurement of the magnetic properties of hydrogen nuclei. | Provides unambiguous structural information; can be quantitative without the need for identical standards. | Lower sensitivity compared to MS and HPLC; requires relatively pure samples for accurate quantification. |
| Colorimetric Assays (Post-Deprotection) | Spectrophotometric detection of a colored product resulting from a chemical reaction. | Simple, high-throughput, and cost-effective. | Indirect method (measures the amine after Boc deprotection); susceptible to interference from other primary amines in the sample. |
Quantitative Performance Comparison
| Parameter | SEC-HPLC with RI Detection [1][2] | RP-HPLC with MS Detection | MALDI-TOF MS | Quantitative ¹H NMR | Colorimetric Assays (Ninhydrin/Fluorescamine) |
| Limit of Detection (LOD) | ~10 µg/mL for free PEG | Analyte-dependent, typically in the ng/mL range | Picomole to femtomole range | ~0.1-1 mg/mL | Micromolar range |
| Limit of Quantification (LOQ) | ~25 µg/mL for free PEG[1][2] | Analyte-dependent, typically in the ng/mL to low µg/mL range | Picomole range | ~0.5-5 mg/mL | Micromolar range |
| Linear Range | 10 to 250 µg/mL for free PEG | Typically 2-3 orders of magnitude | Can be limited, often used for relative quantification | Dependent on instrument and sample | Typically 1-2 orders of magnitude |
| Precision (%RSD) | < 3% for peak area[1][2] | < 15% (within regulated bioanalysis limits) | 10-20% for relative quantification | < 5% with internal standard | < 10% |
| Accuracy (% Recovery) | 78-120% for spiked samples[1][2] | 85-115% (within regulated bioanalysis limits) | Not typically used for absolute quantification without labeled standards | >95% with internal standard | Analyte and matrix dependent |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for the analysis of conjugation reactions, offering both separation and quantification capabilities.
This method is ideal for separating the typically large conjugated product from the much smaller, unconjugated this compound linker.
Experimental Protocol:
-
Columns: A series of two size-exclusion columns, such as Shodex Protein KW803 and KW804, can provide optimal resolution.[1][2]
-
Mobile Phase: An aqueous buffer, for instance, 20 mM HEPES at pH 6.5, is commonly used.[1][2] It is crucial to use a mobile phase with low ionic strength as high salt concentrations can negatively impact the separation.[1][2]
-
Flow Rate: A typical flow rate is 0.5 - 1.0 mL/min.
-
Detection: Since PEG does not have a strong UV chromophore, Refractive Index (RI) detection is a suitable choice.[1][2] Alternatively, a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) can be employed for universal detection of non-volatile analytes.[3][]
-
Quantification: A calibration curve is generated using known concentrations of the this compound standard. The concentration of the free linker in the reaction mixture is then determined by comparing its peak area to the standard curve.
RP-HPLC separates molecules based on their hydrophobicity. The Boc-protected PEG linker will be more hydrophobic than a deprotected linker and will have a different retention time compared to the likely more polar conjugated product (depending on the nature of the substrate).
Experimental Protocol:
-
Column: A C18 or C8 column is commonly used.
-
Mobile Phase: A gradient of an aqueous solvent (e.g., water with 0.1% trifluoroacetic acid) and an organic solvent (e.g., acetonitrile with 0.1% trifluoroacetic acid) is typically employed.
-
Detection: UV detection can be used if the conjugated molecule has a chromophore. If not, CAD, ELSD, or Mass Spectrometry (MS) are necessary.
-
Quantification: Similar to SEC, quantification is achieved by creating a standard curve with the free linker.
Workflow for HPLC-Based Quantification
Caption: Workflow for the quantification of free vs. conjugated linker using HPLC.
Mass Spectrometry (MS)
Mass spectrometry, particularly MALDI-TOF and LC-MS, offers high sensitivity and specificity for the analysis of PEGylation reactions.
Experimental Protocol (MALDI-TOF MS):
-
Matrix Selection: Sinapinic acid is a common matrix for proteins and larger molecules, while α-cyano-4-hydroxycinnamic acid (CHCA) is often used for smaller molecules and peptides.
-
Sample Preparation: The sample is mixed with the matrix solution and spotted onto a MALDI target plate.
-
Analysis: The mass spectrometer is operated in linear or reflectron mode, depending on the mass range and required resolution.
-
Quantification: While MALDI-TOF is excellent for determining the degree of PEGylation by observing the mass shifts, absolute quantification is challenging. Relative quantification of free versus conjugated species can be performed by comparing the ion intensities of the respective peaks. However, this assumes similar ionization efficiencies, which may not always be the case.
¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR is a powerful tool for the unambiguous identification and quantification of the Boc-protected linker.
Experimental Protocol:
-
Sample Preparation: A known amount of the dried reaction mixture is dissolved in a deuterated solvent (e.g., DMSO-d6 or CDCl3) containing a known amount of an internal standard (e.g., dimethyl sulfoxide or 1,3,5-trimethoxybenzene).
-
Data Acquisition: A standard ¹H NMR spectrum is acquired.
-
Quantification: The quantification is based on the integration of the characteristic singlet of the nine protons of the tert-butyl group of the Boc protecting group, which appears around 1.4 ppm. The integral of this peak is compared to the integral of a known peak from the internal standard to determine the molar amount of free this compound. The amount of conjugated linker can be inferred if the total amount of linker used in the reaction is known, or by comparing the Boc signal to a characteristic signal of the conjugated product.
Logical Flow for ¹H NMR Quantification
Caption: Logical flow for quantifying free linker using ¹H NMR.
Colorimetric Assays (Post-Deprotection)
Colorimetric assays provide a simple and high-throughput method to indirectly quantify the amount of conjugated linker by measuring the consumption of the reactive amine group. This is achieved by first deprotecting the Boc group to reveal the primary amine, and then quantifying the amount of free amine remaining in the reaction mixture.
The ninhydrin reagent reacts with primary amines to produce a deep purple colored product (Ruhemann's purple), which can be quantified spectrophotometrically at 570 nm.[5][6]
Experimental Protocol:
-
Deprotection: The Boc group is removed from the unreacted linker in an aliquot of the reaction mixture using an appropriate acid, such as trifluoroacetic acid (TFA). The acid is then neutralized.
-
Reaction: A solution of the deprotected sample is mixed with the ninhydrin reagent.[5]
-
Heating: The mixture is heated in a boiling water bath for a specified time (e.g., 15-20 minutes) to allow for color development.[5]
-
Measurement: After cooling, the absorbance of the solution is measured at 570 nm.
-
Quantification: A standard curve is prepared using known concentrations of the deprotected this compound.
Fluorescamine reacts with primary amines to yield a fluorescent product, offering a more sensitive alternative to the ninhydrin assay.[3][7][8][9]
Experimental Protocol:
-
Deprotection: Similar to the ninhydrin assay, the Boc group is first removed.
-
Buffering: The deprotected sample is buffered to an alkaline pH (typically pH 8-9) to facilitate the reaction.
-
Reaction: A solution of fluorescamine in an organic solvent (e.g., acetone or DMSO) is added to the sample. The reaction is rapid, occurring within seconds to minutes.[3]
-
Measurement: The fluorescence is measured with an excitation wavelength of around 390 nm and an emission wavelength of around 475 nm.
-
Quantification: A standard curve is generated using the deprotected linker.
Conclusion
The quantification of free versus conjugated this compound is a critical step in the development of PEGylated therapeutics. The choice of analytical method should be guided by the specific requirements of the analysis. HPLC methods, particularly SEC-HPLC with a universal detector, offer a robust and reliable approach for a wide range of applications. Mass spectrometry provides the highest sensitivity and specificity, making it ideal for detailed characterization and low-level impurity analysis. ¹H NMR offers a direct and accurate quantification method without the need for a specific standard of the conjugated product, provided the sample is sufficiently pure. Colorimetric assays, performed after a deprotection step, are simple and high-throughput methods suitable for initial screening and process monitoring, although they are indirect and more susceptible to interferences. For comprehensive characterization, a combination of these orthogonal techniques is often employed to ensure the quality, consistency, and efficacy of the final product.
References
- 1. Precise and comparative pegylation analysis by microfluidics and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ibms.sinica.edu.tw [ibms.sinica.edu.tw]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 5. microbenotes.com [microbenotes.com]
- 6. Ninhydrin Color Development Method | [Analytical Chemistry]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 7. eprintspublications.npl.co.uk [eprintspublications.npl.co.uk]
- 8. Fluorescamine: a reagent for assay of amino acids, peptides, proteins, and primary amines in the picomole range - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
The Influence of PEG Linker Length on Drug Permeability: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The conjugation of polyethylene glycol (PEG) to therapeutic molecules, a process known as PEGylation, is a widely utilized strategy to enhance the pharmacokinetic and pharmacodynamic properties of drugs. The length of the PEG linker is a critical parameter that can significantly influence a drug's solubility, stability, and, importantly, its permeability across biological membranes. This guide provides an objective comparison of how varying PEG linker lengths affect drug permeability, supported by experimental data from in vitro permeability assays.
The Double-Edged Sword of PEGylation in Drug Permeability
PEGylation can have a dual effect on drug permeability. On one hand, the hydrophilic nature of PEG can increase the aqueous solubility of hydrophobic drugs, which is a prerequisite for absorption. On the other hand, the increased molecular size and hydrophilic shell conferred by the PEG chain can hinder passive diffusion across the lipophilic cell membrane. The overall effect on permeability is therefore a delicate balance between these opposing factors, with the length of the PEG linker playing a pivotal role.
Experimental Data: Comparing Permeability Across Different PEG Linker Lengths
To quantify the impact of PEG linker length on drug permeability, in vitro models such as the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell monolayer assay are commonly employed. These assays provide the apparent permeability coefficient (Papp), a key metric for predicting in vivo drug absorption.
Case Study 1: All-Trans-Retinoic Acid (ATRA) Prodrug Nanomicelles
A study on amphiphilic PEGylated prodrugs of all-trans-retinoic acid (ATRA) demonstrated a clear relationship between PEG linker length and intestinal permeability. The apparent permeability coefficients (Papp) were determined using an in situ intestinal perfusion model in rats.
Table 1: Effect of PEG Linker Length on the Apparent Permeability (Papp) of ATRA-PEG Prodrug Nanomicelles
| Compound | PEG Molecular Weight (Da) | Apparent Permeability (Papp) (x 10⁻⁶ cm/s) |
| ATRA Solution | - | 2.8 ± 0.5 |
| ATRA-PEG500 | 500 | 3.5 ± 0.6 |
| ATRA-PEG1000 | 1000 | 4.8 ± 0.7 |
| ATRA-PEG2000 | 2000 | 2.1 ± 0.4 |
| ATRA-PEG5000 | 5000 | 1.5 ± 0.3 |
Data adapted from a study on ATRA-PEG prodrug-based nanomicelles.
The data indicates that permeability initially increases with PEG linker length, peaking with PEG1000, and then decreases with longer PEG chains. This suggests an optimal PEG length for balancing improved stability and mucus penetration with efficient cellular uptake.
Case Study 2: Influence of Free PEG on Ranitidine Transport in Caco-2 Cell Monolayers
While not involving covalently linked PEG, a study on the effect of free PEG of different molecular weights on the transport of ranitidine, a P-glycoprotein (P-gp) substrate, across Caco-2 cell monolayers provides insights into how PEG can modulate transporter-mediated permeability. The efflux ratio (Papp(B-A) / Papp(A-B)) is an indicator of the extent of active efflux.
Table 2: Effect of Free PEG on the Efflux Ratio of Ranitidine Across Caco-2 Cell Monolayers
| PEG Molecular Weight (Da) | Concentration (% v/v) | Efflux Ratio |
| Control (No PEG) | - | 5.38 |
| PEG 200 | 1 | 5.20 |
| PEG 300 | 1 | 4.10 |
| PEG 400 | 1 | 3.90 |
Statistically significant reduction compared to control (p<0.05). Data adapted from a study on ranitidine transport.[1]
These results show that PEGs with molecular weights of 300 and 400 Da can inhibit the P-gp efflux transporter, thereby reducing the efflux of ranitidine and potentially increasing its net absorption.[1]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of permeability data. Below are generalized protocols for the PAMPA and Caco-2 assays, which can be adapted for evaluating PEGylated compounds.
Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA model assesses passive transcellular permeability by measuring the diffusion of a compound from a donor compartment through a synthetic membrane coated with a lipid solution to an acceptor compartment.[2][3]
Materials:
-
96-well filter plates (Donor plates)
-
96-well acceptor plates
-
Lipid solution (e.g., 1% lecithin in dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test compound and control compounds
-
Plate reader or LC-MS/MS for analysis
Procedure:
-
Membrane Coating: Gently add 5 µL of the lipid solution to the membrane of each well of the donor plate and allow it to impregnate the filter.
-
Prepare Acceptor Plate: Fill each well of the acceptor plate with 300 µL of PBS.
-
Prepare Donor Plate: Add 150 µL of the test compound solution (typically 10-50 µM in PBS with a small percentage of DMSO) to each well of the coated donor plate.[3]
-
Incubation: Carefully place the donor plate into the acceptor plate, creating a "sandwich," and incubate at room temperature for a specified period (e.g., 4-18 hours).[2]
-
Quantification: After incubation, separate the plates and determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method like UV-Vis spectroscopy or LC-MS/MS.
-
Calculation of Papp: The apparent permeability coefficient is calculated using the following equation:
Papp = (-Vd * Va) / ((Vd + Va) * A * t) * ln(1 - C_A(t) / C_eq)
Where:
-
Vd = volume of the donor well
-
Va = volume of the acceptor well
-
A = area of the membrane
-
t = incubation time
-
C_A(t) = concentration in the acceptor well at time t
-
C_eq = equilibrium concentration
-
Caco-2 Permeability Assay
The Caco-2 assay utilizes a monolayer of human colorectal adenocarcinoma cells that differentiate to form tight junctions and express transporters, mimicking the intestinal epithelium.[4][5] This model can assess both passive and active transport mechanisms.
Materials:
-
Caco-2 cells (e.g., from ATCC)
-
Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)
-
Transwell® inserts (e.g., 24-well format)
-
Hanks' Balanced Salt Solution (HBSS) or similar transport buffer
-
Test compound and control compounds (for high and low permeability, and efflux)
-
Transepithelial Electrical Resistance (TEER) meter
-
LC-MS/MS for analysis
Procedure:
-
Cell Seeding and Culture: Seed Caco-2 cells onto the Transwell® inserts at an appropriate density. Culture the cells for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.[5]
-
Monolayer Integrity Check: Before the experiment, measure the TEER of the cell monolayer. A TEER value above a certain threshold (e.g., >200 Ω·cm²) indicates good monolayer integrity. The permeability of a paracellular marker like Lucifer Yellow can also be assessed.
-
Permeability Assay (Apical to Basolateral - A-B):
-
Wash the cell monolayers with pre-warmed transport buffer.
-
Add fresh transport buffer to the basolateral (bottom) chamber.
-
Add the test compound solution (at a non-toxic concentration) in transport buffer to the apical (top) chamber.
-
Incubate for a specific time (e.g., 2 hours) at 37°C with gentle shaking.
-
At the end of the incubation, take samples from both the apical and basolateral chambers for analysis.
-
-
Permeability Assay (Basolateral to Apical - B-A for efflux):
-
The procedure is similar, but the test compound is added to the basolateral chamber, and samples are taken from the apical chamber to determine the rate of efflux.
-
-
Quantification: Analyze the concentration of the compound in the samples using LC-MS/MS.
-
Calculation of Papp and Efflux Ratio:
-
The Papp value for both A-B and B-A directions is calculated using the formula:
Papp = (dQ/dt) / (A * C0)
Where:
-
dQ/dt = rate of permeation
-
A = area of the membrane
-
C0 = initial concentration in the donor chamber
-
-
The efflux ratio is calculated as: Papp(B-A) / Papp(A-B). An efflux ratio greater than 2 suggests that the compound is a substrate for active efflux transporters.[4]
-
Visualizing the Concepts
Diagrams can help to clarify the complex relationships and workflows involved in evaluating the effect of PEG linker length on drug permeability.
Caption: Factors influencing drug permeability with varying PEG linker length.
Caption: A generalized workflow for conducting in vitro permeability assays.
Conclusion
The length of a PEG linker is a critical design element in the development of PEGylated drugs, with a direct and complex impact on permeability. The experimental data presented here highlight that there is often an optimal PEG length that maximizes permeability by balancing the positive effects of increased solubility and stability against the negative effects of increased molecular size and steric hindrance. For drugs that are substrates of efflux transporters, PEGylation can also offer the advantage of masking the drug from these transporters, thereby increasing its net absorption. The use of standardized in vitro permeability assays, such as PAMPA and Caco-2, is essential for systematically evaluating the effect of PEG linker length and for selecting drug candidates with the most favorable permeability profiles for further development.
References
Safety Operating Guide
Essential Guide to the Proper Disposal of Boc-NH-PEG15-NH2
For researchers, scientists, and professionals in drug development, ensuring the safe and compliant disposal of laboratory chemicals is paramount. This document provides a comprehensive, step-by-step guide for the proper disposal of Boc-NH-PEG15-NH2, a linear heterobifunctional PEG reagent. Adherence to these procedures is critical for maintaining laboratory safety and environmental protection.
Safety and Handling Precautions
While this compound is not classified as a hazardous substance according to Regulation (EC) No. 1272/2008, standard laboratory safety protocols should be strictly followed.[1] This includes wearing appropriate personal protective equipment (PPE) such as chemical safety goggles, common chemical-resistant gloves, and a lab coat.[1] Ensure adequate ventilation in the handling area to avoid inhalation of any dust or vapors.[2] In case of accidental contact, wash skin with soap and plenty of water, and for eye contact, flush with water as a precaution.[1][2]
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with federal, state, and local environmental control regulations.
-
Material Collection :
-
Waste Containerization :
-
Waste Storage :
-
Disposal Coordination :
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for pickup and proper disposal.
-
Crucially, do not flush this compound or its solutions down the sewer system. [1]
-
Disposal Decision Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Decision workflow for the safe and compliant disposal of this compound.
Summary of Disposal Parameters
While specific quantitative thresholds for disposal methods are not defined in the available safety data sheets, the following table summarizes the key qualitative parameters for the proper disposal of this compound.
| Parameter | Guideline | Source |
| Hazard Classification | Not a hazardous substance or mixture. | [1] |
| Spill Containment | Absorb with an inert material (e.g., vermiculite, dry sand, earth). | [1] |
| Waste Container | Suitable, closed, and clearly labeled chemical waste container. | [1][2] |
| Prohibited Disposal | Do not flush to sewer. | [1] |
| Final Disposal | In accordance with federal, state, and local environmental control regulations. | |
| Incompatible Materials | Strong oxidizing agents. | [1] |
By adhering to these procedures, laboratories can ensure the safe handling and disposal of this compound, fostering a secure research environment and maintaining regulatory compliance.
References
Personal protective equipment for handling Boc-NH-PEG15-NH2
Essential Safety and Handling Guide for Boc-NH-PEG15-NH2
This guide provides crucial safety, operational, and disposal information for laboratory personnel, including researchers, scientists, and drug development professionals, who handle this compound. The following procedures are based on available safety data sheets and general best practices for handling polyethylene glycol (PEG), amine, and Boc-protected compounds.
Personal Protective Equipment (PPE)
While Boc-NH-PEG-NH2 is not classified as a hazardous substance according to Regulation (EC) No. 1272/2008, its chemical, physical, and toxicological properties have not been fully investigated[1]. Therefore, a cautious approach and the use of appropriate personal protective equipment are essential. The recommended PPE is summarized in the table below.
| PPE Category | Specification |
| Eye and Face Protection | Chemical splash goggles that meet ANSI Z87.1 standards are mandatory to protect against potential splashes. A face shield may be worn for additional protection[2]. |
| Skin Protection | A standard laboratory coat should be worn to protect against skin contact. Chemical-resistant gloves (e.g., nitrile or neoprene) are required[2][3]. Always wear closed-toe shoes and long pants. |
| Respiratory Protection | Work with this compound should be conducted in a certified chemical fume hood to prevent the inhalation of any potential vapors or aerosols[1][3]. If a fume hood is not available, a NIOSH-approved respirator may be necessary. |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a structured workflow is critical for the safe handling of this compound.
-
Preparation : Before handling the compound, ensure that a designated work area, preferably within a chemical fume hood, is clean and uncluttered. Assemble all necessary equipment and reagents.
-
Donning PPE : Put on all required personal protective equipment as outlined in the table above before handling the chemical.
-
Handling the Compound :
-
Post-Handling :
-
Decontaminate all surfaces and equipment that may have come into contact with the chemical.
-
Properly doff PPE, removing gloves first using a technique that avoids skin contact with the outer contaminated surface.
-
Wash hands thoroughly with soap and water after handling the compound.
-
Disposal Plan
All waste containing this compound should be treated as chemical waste.
-
Waste Collection : Collect all waste materials, including empty containers, contaminated PPE, and any unused compound, in a clearly labeled and sealed container suitable for chemical waste.
-
Disposal : Dispose of the chemical waste in accordance with federal, state, and local environmental regulations. Do not flush down the sewer[1].
First Aid Measures
In the event of exposure, follow these first aid procedures:
-
If Inhaled : Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention[1].
-
In Case of Skin Contact : Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops[1].
-
In Case of Eye Contact : Flush eyes with water as a precaution for at least 15 minutes. Remove contact lenses if present and easy to do. Seek medical attention[1].
-
If Swallowed : Do not induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention[1].
Visual Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
